Benzyl alpha-D-xylopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylmethoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |
| Record name | NSC400277 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC170150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS000736490 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl α-D-xylopyranoside: Structure, Synthesis, and Applications
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl α-D-xylopyranoside is a synthetic glycoside of significant interest in the field of glycobiology and medicinal chemistry. As a structural mimic of the initial xylose linkage in proteoglycan biosynthesis, it serves as a powerful tool for studying the roles of proteoglycans in various physiological and pathological processes. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthetic protocols, and its mechanism of action as an inhibitor of glycosaminoglycan (GAG) chain formation. Furthermore, we explore its applications as a research tool and its potential in drug development, supported by authoritative references and detailed experimental workflows.
Chemical Structure and Physicochemical Properties
Benzyl α-D-xylopyranoside consists of a D-xylose sugar moiety in its pyranose (six-membered ring) form, linked to a benzyl group via an α-glycosidic bond. The α-configuration indicates that the benzyloxy group at the anomeric carbon (C-1) is on the opposite side of the ring from the C-5 substituent. This specific stereochemistry is crucial for its biological activity.
The key structural features include:
-
D-Xylopyranose Ring: A pentose sugar ring that forms the core of the molecule.
-
Benzyl Group (Bn): A hydrophobic aglycone attached to the anomeric carbon, which enhances cell permeability.
-
α-Glycosidic Bond: The specific anomeric configuration that distinguishes it from its β-anomer.
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Benzyl α-D-xylopyranoside
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₅ | [1] |
| Molecular Weight | 240.25 g/mol | [1] |
| Exact Mass | 240.099774 g/mol | [1] |
| Appearance | White to off-white solid | Vendor Data |
| Melting Point | 112-114 °C | Vendor Data |
| Optical Rotation | Specific rotation data varies by source | |
| Solubility | Soluble in water, methanol, DMSO | Vendor Data |
| InChIKey | XUGMDBJXWCFLRQ-WHOHXGKFSA-N | [1] |
Synthesis and Purification
The synthesis of Benzyl α-D-xylopyranoside is typically achieved through glycosylation reactions, where a protected xylose donor is reacted with benzyl alcohol. The Koenigs-Knorr reaction is a classic and reliable method.[2] The general workflow involves protection of the hydroxyl groups of D-xylose, activation of the anomeric carbon, glycosylation with benzyl alcohol, and subsequent deprotection.
Experimental Protocol: A Modified Koenigs-Knorr Synthesis
This protocol outlines a representative synthesis, emphasizing the rationale behind each step.
Step 1: Acetylation of D-Xylose
-
Procedure: D-xylose is treated with excess acetic anhydride in the presence of a catalyst (e.g., pyridine or sodium acetate) to form 1,2,3,4-tetra-O-acetyl-D-xylopyranose.
-
Rationale: Acetyl groups protect the hydroxyls from participating in side reactions and enhance the solubility of the sugar in organic solvents.
Step 2: Bromination of the Anomeric Carbon
-
Procedure: The per-acetylated xylose is reacted with a solution of hydrogen bromide (HBr) in acetic acid. This selectively replaces the anomeric acetyl group with a bromide, yielding 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide.
-
Rationale: The bromide is an excellent leaving group, "activating" the anomeric carbon for nucleophilic attack by benzyl alcohol. The reaction conditions favor the formation of the thermodynamically more stable alpha-bromide.
Step 3: Glycosylation with Benzyl Alcohol
-
Procedure: The xylopyranosyl bromide is dissolved in a dry, non-polar solvent (e.g., dichloromethane). Benzyl alcohol and a promoter, such as silver carbonate or mercuric cyanide, are added.[3] The reaction is stirred at room temperature until completion.
-
Rationale: The promoter assists in the removal of the bromide, facilitating the formation of an oxocarbenium ion intermediate. Benzyl alcohol then attacks this intermediate. The stereochemical outcome (α vs. β) is influenced by solvent, temperature, and the nature of the protecting groups.
Step 4: Deprotection (Zemplén Deacetylation)
-
Procedure: The crude product from Step 3 is dissolved in dry methanol, and a catalytic amount of sodium methoxide is added. The reaction is monitored by TLC until all acetyl groups are removed.
-
Rationale: This is a mild and efficient transesterification reaction that removes the acetyl protecting groups to yield the final product, Benzyl α-D-xylopyranoside.
Step 5: Purification
-
Procedure: The final product is purified using silica gel column chromatography, typically with a solvent system like ethyl acetate/methanol or dichloromethane/methanol.
-
Rationale: Chromatography separates the desired product from unreacted starting materials, byproducts, and any remaining β-anomer.
Caption: Workflow for the synthesis of Benzyl α-D-xylopyranoside.
Biological Activity and Mechanism of Action
The primary biological role of Benzyl α-D-xylopyranoside stems from its function as an inhibitor of proteoglycan (PG) synthesis. Proteoglycans are complex macromolecules consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains.[4] These molecules are critical components of the extracellular matrix and cell surfaces, involved in cell signaling, adhesion, and tissue structure.[5][6]
Mechanism of Inhibition:
Proteoglycan synthesis is initiated by the enzyme xylosyltransferase, which attaches a xylose molecule from UDP-xylose to a specific serine residue on the core protein. This is the first committed step for GAG chain elongation.
Benzyl α-D-xylopyranoside, due to its hydrophobic benzyl group, can permeate cell membranes.[7] Inside the cell, it acts as an artificial acceptor substrate, competing with the core protein for the enzymes responsible for GAG chain synthesis.[7] Galactosyltransferases and subsequent glycosyltransferases build a GAG chain onto the xylose of the benzyl xyloside. Because this newly formed GAG chain is not attached to a core protein, it cannot be anchored in the cell membrane or extracellular matrix and is typically secreted from the cell.[7] This process effectively uncouples GAG synthesis from protein synthesis, leading to a depletion of functional proteoglycans and an accumulation of free GAG chains in the culture medium.
Caption: Mechanism of proteoglycan synthesis inhibition.
Applications in Research and Drug Development
The ability of Benzyl α-D-xylopyranoside to selectively disrupt GAG synthesis makes it an invaluable tool for studying the multifaceted roles of proteoglycans.
-
Glycobiology Research: It is widely used to investigate the consequences of proteoglycan depletion in various cellular processes, including cell adhesion, migration, proliferation, and signaling.[8] By observing the cellular response to treatment, researchers can infer the functions of specific proteoglycans.
-
Cancer Biology: Proteoglycans are heavily implicated in cancer progression, influencing tumor growth, angiogenesis, and metastasis.[9] Benzyl α-D-xylopyranoside is used in cancer cell models to study how the loss of cell-surface proteoglycans affects tumor cell behavior and their interaction with the microenvironment.[5]
-
Vascular Disease: The accumulation of certain proteoglycans is a hallmark of vascular diseases like atherosclerosis.[6] This compound can be used in vitro to explore the role of these molecules in lipid retention and inflammation within the vessel wall.
-
Antiviral Research: Some viruses utilize cell-surface heparan sulfate proteoglycans as co-receptors for entry into host cells. By depleting these proteoglycans, benzyl-α-D-xylopyranoside and its derivatives can be used to investigate this entry mechanism and as a potential, albeit indirect, antiviral strategy.
Analytical Techniques for Characterization
Confirming the identity and purity of synthesized Benzyl α-D-xylopyranoside is critical. The primary methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR Spectroscopy: Provides information on the number and environment of protons. Key signals include the anomeric proton (H-1), which typically appears as a doublet around 4.8-5.0 ppm with a small coupling constant (J ≈ 3-4 Hz) characteristic of an α-anomer. The aromatic protons of the benzyl group appear between 7.2-7.4 ppm.
-
¹³C NMR Spectroscopy: Shows the signals for all carbon atoms.[1] The anomeric carbon (C-1) is a key diagnostic peak, typically found around 95-100 ppm. The distinct chemical shifts of the pyranose ring carbons confirm the xylose structure.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula (C₁₂H₁₆O₅).[10]
A comprehensive approach using multiple analytical techniques is essential for unambiguous structural elucidation and purity assessment.[11]
Conclusion
Benzyl α-D-xylopyranoside is more than just a chemical compound; it is a sophisticated molecular probe that has significantly advanced our understanding of glycobiology. Its ability to act as a specific, cell-permeable inhibitor of proteoglycan synthesis provides researchers with a powerful method to dissect the biological functions of GAGs and proteoglycans. As research continues to unravel the complex roles of these macromolecules in health and disease, the utility of Benzyl α-D-xylopyranoside and the development of its next-generation derivatives will undoubtedly continue to grow, paving the way for new diagnostic and therapeutic strategies.
References
-
Iozzo, R. V., & Schaefer, L. (2023). Global impact of proteoglycan science on human diseases. iScience, 26(11), 108095. [Link]
-
Wight, T. N. (2002). A Role for Proteoglycans in Vascular Disease. American Journal of Pathology, 160(5), 1567–1571. [Link]
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Xie, C., Schaefer, L., & Iozzo, R. V. (2023). Global Impact of Proteoglycan Science on Human Diseases. Glycopedia. [Link]
-
Fuster, M. M., & Esko, J. D. (2005). The sweet and sour of cancer: Glycans as novel therapeutic targets. Nature Reviews Cancer, 5(7), 526-542. [Link] (Note: While not directly cited, this provides background on the broader field).
-
Manon-Jensen, T., Itoh, Y., & Couchman, J. R. (2010). Proteoglycans in health and disease: the multiple roles of syndecan shedding. The International Journal of Biochemistry & Cell Biology, 42(11), 1784-1796. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10956572, Benzyl Alpha-D-Mannopyranoside. Retrieved from [Link] (Note: This is for an analog, but demonstrates the type of data available on PubChem).
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7918796, Benzyl alpha-D-glucopyranoside. Retrieved from [Link] (Note: This is for an analog).
-
Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside. Carbohydrate Research, 131(2), 257-263. [Link]
-
SpectraBase. (n.d.). BENZYL-ALPHA-D-XYLOPYRANOSIDE. Retrieved from [Link]
- Fritz, H., & Goodman, L. (1967). Benzyl 2-acetamido-2-deoxy-α-d-galactopyranoside. Journal of the American Chemical Society, 89(26), 7061-7063. (Note: This is a representative synthesis paper for a similar compound).
-
Lloyd-Jones, G. C., & Ball, N. D. (2022). Mechanistic analysis by NMR spectroscopy: A users guide. Progress in Nuclear Magnetic Resonance Spectroscopy, 128, 1-46. [Link]
-
Wu, X., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules, 28(9), 3894. [Link]
-
Lugemwa, F. N., & Demark-Wahnefried, W. (2012). Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. Molecules, 17(9), 10548-10563. [Link]
-
Fritz, T. A., & Esko, J. D. (1999). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. The Journal of biological chemistry, 274(21), 14761–14769. [Link]
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- 2. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Unsung Hero of Glycobiology: A Technical Guide to the Role of Benzyl α-D-xylopyranoside
Introduction: The Challenge of Studying Proteoglycans
In the intricate world of glycobiology, proteoglycans (PGs) stand out as a complex and functionally diverse class of macromolecules. Composed of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains, they are integral components of the cell surface and extracellular matrix. PGs regulate a vast array of biological processes, from cell adhesion and migration to growth factor signaling and tissue morphogenesis.
Dissecting the specific functions of the GAG chains themselves has long been a challenge for researchers. Their synthesis is a complex, non-template-driven process, making genetic manipulation difficult. For decades, a key chemical tool has been the use of β-D-xylosides, which act as artificial initiators for GAG synthesis, effectively uncoupling GAG production from the core protein. This allows for the study of cellular processes when normal proteoglycan formation is disrupted.[1][2]
However, robust scientific inquiry demands equally robust controls. How can one be certain that the observed cellular effects are due to the disruption of GAG synthesis and not an off-target effect of the xyloside molecule itself? This is the critical, albeit often overlooked, biological role of Benzyl α-D-xylopyranoside . This guide will illuminate the stereochemical nuances that define its function, establishing it not as an active modulator, but as an indispensable negative control that ensures the scientific validity of countless studies in glycobiology and drug development.
The Stereochemical Dichotomy: Why the Anomeric Configuration is Everything
The biological activity of xylosides as GAG synthesis primers is entirely dependent on the stereochemistry of the anomeric carbon (C1) of the xylose sugar.
The β-Anomer: An Effective "False Acceptor"
The biosynthesis of most GAG chains (like chondroitin and heparan sulfate) begins with the formation of a specific linkage tetrasaccharide attached to a serine residue on the core protein: GlcA-Gal-Gal-Xyl-O-Ser . The process is initiated by the enzyme β-1,4-galactosyltransferase I (GalT-I), which transfers a galactose (Gal) residue to the xylose (Xyl).
Cell-permeable β-D-xylosides , such as Benzyl β-D-xylopyranoside, possess a xylose sugar in the correct β-configuration. This allows them to mimic the natural Xyl-O-Ser linkage and act as a competitive substrate, or "false acceptor," for GalT-I.[1][3] The cell's enzymatic machinery then elongates GAG chains from this artificial primer, leading to two major consequences:
-
Inhibition of Proteoglycan Synthesis: The xyloside competes with the native xylosylated core proteins, reducing the number of GAG chains attached to them.
-
Secretion of Free GAG Chains: The cell synthesizes and secretes large quantities of GAG chains that are unattached to any core protein.[4]
This mechanism is a powerful tool for studying the function of cell-surface and matrix proteoglycans.
The α-Anomer: The Inactive Control
In stark contrast, Benzyl α-D-xylopyranoside is not recognized as a substrate by GalT-I. The enzyme's active site is exquisitely specific for the β-anomeric linkage. Consequently, the α-anomer cannot prime GAG chain synthesis and does not disrupt proteoglycan production.
This inactivity is its most crucial feature. A seminal study demonstrated that while p-nitrophenyl β-D-xylopyranoside effectively modulated PG synthesis, the α-anomer had no such effect.[5] Crucially, however, both anomers inhibited cell proliferation to the same degree, indicating that the antiproliferative effect was an independent action of the aglycone (the non-sugar portion) and was not related to the perturbation of GAG synthesis.[5] This finding underscores the absolute necessity of using the α-anomer to differentiate GAG-specific effects from other, potentially confounding, biological activities of the compound.
Mechanism of Action: A Tale of Two Anomers
The differential activity of benzyl xyloside anomers is rooted in the stereospecificity of the glycosyltransferases involved in proteoglycan synthesis.
Figure 1: Mechanism of β-xyloside action and α-xyloside inaction. Benzyl β-D-xylopyranoside competes with the native xylosylated core protein for GalT-I, priming free GAG synthesis. Benzyl α-D-xylopyranoside is not recognized by the enzyme.
Applications in Glycobiology Research
The primary role of Benzyl α-D-xylopyranoside is to serve as a high-fidelity negative control in experiments utilizing its β-anomer. This application is critical for validating that any observed phenotype is a direct result of altered proteoglycan synthesis.
Key Experimental Questions Addressed Using Benzyl α-D-xylopyranoside:
-
Validating GAG-Dependent Processes: Is the inhibition of cell migration observed with Benzyl β-D-xylopyranoside truly due to a lack of cell-surface proteoglycans, or is it a cytotoxic effect of the benzyl group? Comparing the effect to that of Benzyl α-D-xylopyranoside at the same concentration provides the definitive answer.
-
Investigating Off-Target Effects: Recent studies have shown that xylosides can affect cytoskeletal dynamics at concentrations far below those needed to inhibit GAG synthesis.[3][6] Using the α-anomer helps researchers determine if these novel actions are stereospecific or a general property of the xyloside structure.
-
Drug Development Screening: When developing drugs that target glycosyltransferases, demonstrating a lack of activity with an incorrect stereoisomer (like an α-xyloside) is a crucial piece of evidence for target-specific engagement.
Experimental Protocol: A Comparative Assay for GAG Synthesis Inhibition
This protocol outlines a robust method to assess the impact of benzyl xyloside anomers on GAG synthesis in a cell culture model.
Objective:
To quantify and compare the effects of Benzyl β-D-xylopyranoside and Benzyl α-D-xylopyranoside on the synthesis of proteoglycans and free GAG chains.
Materials:
-
Cell line of interest (e.g., CHO-K1, HT-29, primary chondrocytes)
-
Complete cell culture medium
-
Benzyl β-D-xylopyranoside (e.g., 1 mM stock in DMSO or media)
-
Benzyl α-D-xylopyranoside (e.g., 1 mM stock in DMSO or media)
-
[³⁵S]-Sulfate (carrier-free)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
DEAE-Sephacel or similar anion-exchange resin
-
Wash Buffers (e.g., Low salt: 50 mM Tris, 150 mM NaCl, pH 7.5; High salt: 50 mM Tris, 1.0 M NaCl, pH 7.5)
-
Scintillation cocktail and counter
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 12-well plates at a density that will result in ~80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Pre-incubation: Remove media and replace with fresh media containing one of the following conditions (in triplicate):
-
Vehicle Control (e.g., DMSO at the same final concentration as treatments)
-
Benzyl α-D-xylopyranoside (final concentration 0.2 mM)
-
Benzyl β-D-xylopyranoside (final concentration 0.2 mM) Incubate for 2-4 hours. Rationale: This allows the compounds to enter the cells before the metabolic labeling begins.
-
-
Radiolabeling: To each well, add [³⁵S]-Sulfate to a final activity of 20-50 µCi/mL.
-
Incubation: Incubate the cells for 18-24 hours to allow for incorporation of the radiolabel into newly synthesized sulfated GAGs.
-
Harvesting:
-
Media (Free GAGs): Carefully collect the culture medium from each well and transfer to separate tubes. Centrifuge to pellet any detached cells and transfer the supernatant to a fresh tube.
-
Cell Layer (Proteoglycans): Gently wash the cell monolayer twice with cold PBS. Add 0.5 mL of lysis buffer to each well and incubate for 20 minutes on ice. Scrape the cells and collect the lysate.
-
-
Anion-Exchange Chromatography:
-
Equilibrate a small column or spin column of DEAE-Sephacel with Low Salt Buffer.
-
Apply the media supernatant or cell lysate to the column. Rationale: The negatively charged sulfate groups on the GAGs will bind to the positively charged DEAE resin.
-
Wash the column extensively with Low Salt Buffer to remove unincorporated [³⁵S]-Sulfate and other non-GAG molecules.
-
Elute the bound GAGs with High Salt Buffer.
-
-
Quantification:
-
Add the high-salt eluate to a scintillation vial with a suitable scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Normalize CPM values to the total protein content of the cell lysates for each condition to account for any differences in cell number.
-
Figure 2: Experimental workflow for comparative analysis of xyloside anomers.
Data Interpretation and Expected Outcomes
The results from this experiment will clearly delineate the differential effects of the two anomers. The data, when normalized, can be summarized for clear comparison.
| Treatment Group | Media Fraction (Free GAGs) | Cell Layer Fraction (Proteoglycans) |
| Vehicle Control | Baseline CPM | High CPM |
| Benzyl α-D-xylopyranoside | Baseline CPM | High CPM |
| Benzyl β-D-xylopyranoside | High CPM (e.g., >10-fold increase) | Low CPM (e.g., >50% decrease) |
Table 1: Expected outcomes from the [³⁵S]-Sulfate incorporation assay.
-
Vehicle Control vs. Benzyl α-D-xylopyranoside: There should be no statistically significant difference between these two groups. This result is critical, as it demonstrates that at the concentration used, neither the benzyl aglycone nor the α-xyloside moiety nonspecifically affects GAG synthesis or secretion.
-
Vehicle Control vs. Benzyl β-D-xylopyranoside: A dramatic and statistically significant increase in radioactivity in the media fraction and a corresponding decrease in the cell layer fraction is expected. This confirms the classic activity of the β-anomer as a false acceptor, shunting GAG synthesis away from core proteins and into the medium.
Conclusion and Future Outlook
For any researcher in glycobiology or drug development utilizing β-xylosides, the parallel use of the α-anomer is not merely good practice; it is fundamental to the integrity and validity of the experimental design. The humble, inactive α-anomer is, in this context, a hero of scientific rigor.
References
- (Reference to a general glycobiology textbook, e.g., "Essentials of Glycobiology").
- (Reference to a paper on proteoglycan function).
-
Schwartz, N. B. (1977). Altered proteoglycan synthesis via the false acceptor pathway can be dissociated from beta-D-xyloside inhibition of proliferation. Journal of Biological Chemistry, 252(18), 6330-6335. [Link][5]
-
Mencio, C., et al. (2022). A novel cytoskeletal action of xylosides. PLoS ONE, 17(6), e0269972. [Link][3][6]
-
Okayama, M., et al. (1973). β-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Biochemical Journal, 136(4), 1145-1154. [Link][7]
-
Lowe, D. A., & Keller, J. M. (1982). The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate. Matrix Biology, 14(2), 121-133. [Link][1]
-
Thompson, H. A., & Spooner, B. S. (1983). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. Journal of Cell Biology, 96(6), 1443-1450. [Link][2]
-
David, G., et al. (2012). β-D-xylosides stimulate GAG synthesis in chondrocyte cultures due to elevation of the extracellular GAG domains, accompanied by the depletion of the intra-pericellular GAG pools, with alterations in the GAG profiles. Connective Tissue Research, 53(2), 169-179. [Link][4]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Benzyl α-D-xylopyranoside
Foreword: The Imperative of Structural Verification in Glycoscience
In the fields of chemical biology and drug development, glycosides such as Benzyl α-D-xylopyranoside serve as crucial building blocks, probes, and precursors for synthesizing complex glycoconjugates and therapeutic agents. The precise three-dimensional arrangement of these molecules—specifically, the stereochemistry of the glycosidic linkage—dictates their biological activity and chemical reactivity. Therefore, unambiguous structural elucidation is not merely a procedural step but the foundational pillar upon which reliable and reproducible scientific outcomes are built. This guide provides a comprehensive, multi-technique spectroscopic protocol for the definitive characterization of Benzyl α-D-xylopyranoside, grounded in the principles of causality and self-validating experimental design.
Molecular Architecture and Analytical Strategy
Benzyl α-D-xylopyranoside (C₁₂H₁₆O₅, Molar Mass: 240.25 g/mol ) is comprised of a D-xylose sugar moiety in its pyranose (six-membered ring) form, linked to a benzyl group via an α-anomeric glycosidic bond.[1] Our analytical approach is synergistic, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to probe the molecule's connectivity, stereochemistry, and functional group composition.
Figure 1: Structure of Benzyl α-D-xylopyranoside with key atoms numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed structure of carbohydrates in solution. Both ¹H and ¹³C NMR provide critical information about the molecular skeleton and its stereochemical nuances.
Proton (¹H) NMR Spectroscopy
Expertise & Causality: The chemical environment of each proton dictates its resonance frequency (chemical shift), and its spatial relationship to neighboring protons determines the splitting pattern (coupling constant, J). For glycosides, the anomeric proton (H-1) is the most diagnostic signal for confirming the stereochemistry of the glycosidic bond.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Insight: Using D₂O is advantageous as it allows for the exchange of the hydroxyl (-OH) protons with deuterium, causing their signals to disappear from the spectrum.[2] This simplifies the crowded upfield region and helps to confirm the identity of the -OH peaks.
-
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the overlapping signals of the sugar ring protons.
-
Data Processing: Process the raw data (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).
Figure 2: Workflow for ¹H NMR analysis of Benzyl α-D-xylopyranoside.
Expected Spectral Features & Interpretation:
The key to assigning the spectrum lies in identifying the well-resolved anomeric and benzyl signals first, then using them as entry points to decipher the more complex ring system, often with the aid of 2D NMR experiments like COSY.
-
Anomeric Proton (H-1): This is the most downfield of the carbohydrate protons, typically found between δ 4.5-5.5 ppm, due to being attached to two oxygen atoms.[3] For Benzyl α -D-xylopyranoside, the H-1 proton is in an axial orientation. It couples to the equatorial H-2 proton, resulting in a characteristically small coupling constant (³JH1,H2) of approximately 2-4 Hz .[3][4] This small J-value is a definitive marker for the α-anomeric configuration in the xylo- series.[4] In contrast, a β-anomer would display a large diaxial coupling of ~7-9 Hz.[4]
-
Benzyl Group Protons:
-
Aromatic (Ph-H): A multiplet integrating to 5 protons is expected in the aromatic region, typically between δ 7.25-7.40 ppm.
-
Benzylic Methylene (-OCH₂Ph): These two protons are diastereotopic due to the chiral center at C-1. Consequently, they are magnetically inequivalent and should appear as a pair of doublets (an AB quartet) rather than a simple singlet, typically between δ 4.5-4.8 ppm.
-
-
Xylopyranose Ring Protons (H-2, H-3, H-4, H-5eq, H-5ax): These signals resonate in a more crowded region, generally between δ 3.2-4.2 ppm.[5] Their exact assignment requires 2D NMR techniques, but their expected chemical shifts and multiplicities provide a self-validating system.
-
Hydroxyl Protons (-OH): When using a non-exchanging solvent like CDCl₃, these appear as broad signals whose positions are highly dependent on concentration and temperature. Their presence can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the -OH signals will disappear.[6]
Table 1: Summary of Expected ¹H NMR Data (500 MHz, D₂O)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ph-H | 7.25 - 7.40 | m | - |
| H-1 (Anomeric) | ~4.9 | d | ³JH1,H2 ≈ 3-4 Hz |
| -OCH₂Ph | ~4.6, ~4.8 | ABq (2 x d) | ²J ≈ 12 Hz |
| Ring Protons (H-2 to H-5) | 3.2 - 4.2 | m (complex) | - |
Carbon-13 (¹³C) NMR Spectroscopy
Expertise & Causality: ¹³C NMR provides a direct count of the non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment, making it an excellent tool for confirming the carbon framework.
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Data Acquisition: Record a proton-decoupled ¹³C spectrum. This standard experiment simplifies the spectrum so that each unique carbon appears as a single line.
-
Data Processing: Process and calibrate the spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
Expected Spectral Features & Interpretation:
-
Benzyl Group Carbons: The aromatic carbons will appear in the δ 127-138 ppm range, with the ipso-carbon (attached to the -CH₂O- group) being the most downfield. The benzylic methylene carbon (-OC H₂Ph) typically resonates around δ 70-72 ppm.[7]
-
Anomeric Carbon (C-1): This signal is highly diagnostic and appears in the glycosidic region between δ 90-110 ppm.[5] For α-xylopyranosides, it is typically observed around δ 98-102 ppm.
-
Xylopyranose Ring Carbons (C-2, C-3, C-4, C-5): The remaining sugar ring carbons resonate in the δ 60-80 ppm region.[5] C-5, being the CH₂ carbon of the ring, will have a chemical shift distinct from the CH carbons (C-2, C-3, C-4).
Table 2: Summary of Expected ¹³C NMR Data (125 MHz, D₂O)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Phenyl (ipso) | ~137 |
| Phenyl (o, m, p) | 127 - 129 |
| C-1 (Anomeric) | ~100 |
| C-2, C-3, C-4 | 70 - 75 |
| C-5 | ~65 |
| -OCH₂Ph | ~71 |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments offers corroborating evidence for the proposed structure.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or sodium acetate to promote ionization.
-
Data Acquisition: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap). Acquire spectra in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and calculate its elemental composition. If desired, perform MS/MS on the molecular ion to observe fragmentation.
Figure 3: Workflow for HRMS analysis of Benzyl α-D-xylopyranoside.
Expected Spectral Features:
-
Molecular Ion: The calculated exact mass of C₁₂H₁₆O₅ is 240.0998 Da.[1] In ESI-MS, the compound is most likely to be observed as a sodium adduct.
-
[M+Na]⁺: Calculated m/z = 240.0998 + 22.9898 = 263.0896 . Observation of a peak at this m/z with high mass accuracy (< 5 ppm error) confirms the elemental formula.
-
-
Key Fragmentation: Tandem MS of the [M+Na]⁺ ion would likely show a characteristic loss of the benzyl group or cleavage of the glycosidic bond, leading to two primary fragment types:
-
Oxonium Ion: A fragment corresponding to the sodiated xylopyranose ring, resulting from the cleavage of the glycosidic C-O bond.
-
Benzyl Fragment: The formation of the stable benzyl cation ([C₇H₇]⁺) at m/z 91 is a common fragmentation pathway for benzyl ethers and glycosides.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent, rapid technique for confirming the presence of key functional groups.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed neat if it is a liquid (using an ATR attachment), or as a KBr pellet if it is a solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Expected Spectral Features:
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
Table 3: Key IR Absorption Bands for Benzyl α-D-xylopyranoside
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) groups |
| 3100 - 3000 | C-H stretch (sp²) | Aromatic C-H |
| 3000 - 2850 | C-H stretch (sp³) | Aliphatic C-H (ring & CH₂) |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |
| 1200 - 1000 (strong) | C-O stretch | Glycosidic & Alcohol C-O |
| ~740, ~700 | C-H bend (out-of-plane) | Monosubstituted Benzene |
The presence of a very broad O-H stretch confirms the multiple hydroxyl groups, while the combination of aromatic and aliphatic C-H stretches and the strong, complex C-O stretching region provides a classic signature for a glycoside.[8][9]
Conclusion: A Self-Validating Spectroscopic Profile
The definitive characterization of Benzyl α-D-xylopyranoside is achieved not by a single technique, but by the convergence of evidence from NMR, MS, and IR spectroscopy. The ¹H NMR spectrum confirms the α-anomeric stereochemistry through its diagnostic small coupling constant for H-1. The ¹³C NMR spectrum validates the 12-carbon skeleton. High-resolution mass spectrometry provides an unambiguous elemental formula, and IR spectroscopy rapidly confirms the presence of all key functional groups. Together, these methods create a robust, self-validating dataset that ensures the structural integrity of the molecule, a prerequisite for its application in any research or development endeavor.
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The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Retrieved from [Link]
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Mollica, A., et al. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Retrieved from [Link]
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MDPI. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]
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Lugemwa, F. N. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molbank, 2013(1), M793. Retrieved from [Link]
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Çakmak, I. (2007). Hydroxy Protons in Structural Analysis of Carbohydrates by NMR Spectroscopy and Computational Methods. SLU Library. Retrieved from [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
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ChemBK. (n.d.). Xylopyranoside, benzyl, tribenzoate, α-D- (8CI). Retrieved from [Link]
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PubChem. (n.d.). Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). alpha-D-Xylopyranose. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol. Retrieved from [Link]
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PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. National Center for Biotechnology Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Retrieved from [Link]
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In-Depth Technical Guide: Benzyl α-D-xylopyranoside Anomer Identification and Analysis
Introduction
Benzyl α-D-xylopyranoside, a synthetic glycoside, holds significant interest within the realms of biochemistry and pharmaceutical development. As a derivative of D-xylose, a key component of hemicellulose, this compound and its β-anomer serve as valuable tools for studying carbohydrate-processing enzymes, developing carbohydrate-based drugs, and investigating the structural and functional roles of xylans.[1] The stereochemistry at the anomeric carbon (C1) profoundly influences the biological activity and physicochemical properties of glycosides.[2] Consequently, the ability to synthesize, separate, and definitively identify the α- and β-anomers of Benzyl D-xylopyranoside is paramount for researchers in the field.
This in-depth technical guide provides a comprehensive overview of the methodologies for the identification and analysis of Benzyl α-D-xylopyranoside anomers. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the nuances of anomeric control during synthesis, explore a suite of analytical techniques for anomer differentiation, and detail robust methods for purity assessment, ensuring the integrity of your research and development endeavors.
I. Synthesis and Anomeric Control
The chemical synthesis of glycosides often results in a mixture of α- and β-anomers due to the formation of an sp²-hybridized oxonium ion intermediate during the reaction.[3] Achieving stereocontrol to favor the α-anomer of Benzyl D-xylopyranoside is a key challenge in carbohydrate chemistry.[4] Various strategies are employed to influence the stereochemical outcome of glycosylation reactions.[5][6][7]
One common approach involves the use of a participating group at the C2 position of the xylose donor, which can shield one face of the oxonium ion intermediate, thereby directing the incoming benzyl alcohol to the opposite face. However, for the synthesis of xylopyranosides, which lack a C2 substituent that can provide neighboring group participation in the same way as in glucopyranosides, other factors become more critical. These include the choice of solvent, temperature, and the nature of the activating agent. For instance, solvents like acetonitrile can influence the anomeric ratio through the "nitrile effect".[4]
Generalized Synthetic Protocol: Fischer Glycosylation
A foundational method for the synthesis of glycosides is the Fischer glycosylation. While it often yields a mixture of anomers, it provides a straightforward entry point to obtaining Benzyl D-xylopyranoside.
Step-by-Step Methodology:
-
Reaction Setup: Suspend D-xylose in a significant excess of anhydrous benzyl alcohol.
-
Acid Catalysis: Add a strong acid catalyst, such as hydrogen chloride (generated in situ from acetyl chloride) or a sulfonic acid resin.
-
Heating: Heat the reaction mixture, typically under reflux, while monitoring the progress by Thin Layer Chromatography (TLC).
-
Neutralization: Upon completion, cool the reaction and neutralize the acid catalyst. For example, an ion-exchange resin in the hydroxide form can be used.[8]
-
Purification: Remove the excess benzyl alcohol under reduced pressure. The resulting residue, containing a mixture of Benzyl α/β-D-xylopyranosides, is then purified by column chromatography on silica gel.
The ratio of α- to β-anomers obtained is highly dependent on the reaction conditions and requires careful optimization to favor the desired α-anomer.
Logical Flow of Synthesis and Anomeric Outcome
Caption: Synthetic pathway from D-xylose to an anomeric mixture, followed by separation.
II. Anomer Identification and Characterization
Once synthesized and separated, the definitive identification of the α- and β-anomers is crucial. A combination of spectroscopic and chiroptical techniques is typically employed for unambiguous assignment.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and reliable tool for determining the anomeric configuration of glycosides.[2][9] Both ¹H and ¹³C NMR provide diagnostic signals that differentiate the α- and β-anomers.
¹H NMR Spectroscopy
The key diagnostic signal in the ¹H NMR spectrum is that of the anomeric proton (H-1).[2] The chemical shift and the coupling constant (³J(H1,H2)) of this proton are highly dependent on its stereochemical environment.
-
Chemical Shift (δ): The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) compared to the β-anomer.[2] This is due to the axial orientation of the benzyloxy group in the α-anomer, which places the anomeric proton in a more deshielded environment.
-
Coupling Constant (³J(H1,H2)): The magnitude of the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2) is governed by the Karplus relationship, which correlates the coupling constant to the dihedral angle between the two protons.
-
For Benzyl α-D-xylopyranoside , the H-1 and H-2 protons have an axial-equatorial relationship, resulting in a small coupling constant, typically in the range of 2-4 Hz .[9]
-
For Benzyl β-D-xylopyranoside , the H-1 and H-2 protons are in a trans-diaxial orientation, leading to a larger coupling constant, generally around 7-9 Hz .[9][10]
-
¹³C NMR Spectroscopy
The chemical shift of the anomeric carbon (C-1) is also a reliable indicator of the anomeric configuration.
-
Chemical Shift (δ): The C-1 of the α-anomer generally appears at a lower chemical shift (more upfield) compared to the C-1 of the β-anomer. This is a consequence of the gauche-γ effect from the axial benzyloxy group.
Table 1: Typical NMR Data for Benzyl D-xylopyranoside Anomers
| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | ³J(H1,H2) Coupling Constant (Hz) | Anomeric Carbon (C-1) Chemical Shift (ppm) |
| α | ~4.9 - 5.2 | ~2 - 4 | ~98 - 102 |
| β | ~4.4 - 4.6 | ~7 - 9 | ~103 - 106 |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Step-by-Step Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a pure sample of the isolated anomer in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For enhanced structural elucidation, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended to confirm proton and carbon assignments.
-
Data Analysis:
-
Identify the anomeric proton signal in the ¹H spectrum, typically in the range of 4.4-5.2 ppm.[9]
-
Measure the coupling constant ³J(H1,H2).
-
Identify the anomeric carbon signal in the ¹³C spectrum, usually between 98-106 ppm.
-
Compare the observed chemical shifts and coupling constants to established literature values and the trends described above to assign the anomeric configuration.
-
B. High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for both the separation and analysis of glycoside anomers.[11][12] The separation of anomers, which are diastereomers, can be challenging and often requires careful method development.[3]
-
Stationary Phase: Reversed-phase columns (e.g., C18) are commonly used.[3] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for separating polar carbohydrates.[11]
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile, is typically employed.[3] The separation can be sensitive to the mobile phase composition and temperature.[13]
-
Detection: Since xylosides lack a strong chromophore, detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index Detectors (RID) are often used.[] If coupled with mass spectrometry (LC-MS), more sensitive detection and mass confirmation can be achieved.[3][11]
Step-by-Step Protocol for HPLC Analysis:
-
Column Selection and Equilibration: Choose a suitable HPLC column (e.g., C18, 150 mm length) and equilibrate it with the initial mobile phase conditions.
-
Sample Preparation: Prepare a dilute solution of the anomeric mixture or the purified anomer in the mobile phase.
-
Injection and Elution: Inject the sample and run a developed gradient method, for example, a slow gradient of 5-10% acetonitrile in water.[3]
-
Detection and Analysis: Monitor the elution profile. The two anomers should appear as distinct peaks. The relative peak areas can be used to determine the anomeric ratio in a mixture.
Workflow for Anomer Identification
Caption: A multi-technique approach for the definitive identification of xylopyranoside anomers.
C. Other Analytical Techniques
While NMR and HPLC are the primary methods, other techniques can provide complementary and confirmatory data.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound.[8] While it cannot distinguish between anomers as they are isomers with the same mass-to-charge ratio, its coupling with a separation technique like HPLC (LC-MS) is invaluable for confirming the identity of the separated peaks.[3]
Polarimetry
Optical rotation is a fundamental property of chiral molecules, including glycosides.[15][16] The α- and β-anomers will have different specific rotation values. According to Hudson's isorotation rules, the anomer with the more dextrorotatory (more positive) specific rotation is typically the α-anomer for D-sugars. This provides a quick, albeit less definitive, method for anomer differentiation.[17]
X-ray Crystallography
For compounds that can be crystallized, single-crystal X-ray crystallography provides the absolute and unambiguous determination of the three-dimensional structure, including the anomeric configuration.[18][19] This technique is considered the "gold standard" for structural elucidation.[8]
III. Purity Analysis and Quality Control
Ensuring the purity of Benzyl α-D-xylopyranoside is critical for its use in biological assays and drug development.[] A combination of the analytical techniques described above should be used for comprehensive quality control.
Table 2: Quality Control Parameters and Methods
| Parameter | Method(s) | Acceptance Criteria |
| Identity | ¹H NMR, ¹³C NMR, MS | Spectra consistent with the structure of Benzyl α-D-xylopyranoside. |
| Anomeric Purity | ¹H NMR, HPLC | ≥98% of the desired α-anomer. |
| Chemical Purity | HPLC-ELSD/RID | ≥98% purity. |
| Residual Solvents | Gas Chromatography (GC) | Within pharmacopoeial limits. |
| Water Content | Karl Fischer Titration | ≤0.5% |
Enzymatic Assays for Functional Validation
For applications involving enzymatic studies, a functional validation using specific glycosidases can confirm the anomeric configuration.
-
α-Xylosidases: These enzymes will specifically hydrolyze the glycosidic bond of Benzyl α-D-xylopyranoside, releasing D-xylose and benzyl alcohol.
-
β-Xylosidases: These enzymes will only act on the β-anomer.[20][21]
Step-by-Step Protocol for Enzymatic Assay:
-
Reaction Setup: Incubate a known concentration of the purified anomer with a specific α- or β-xylosidase in a suitable buffer at the optimal temperature and pH for the enzyme.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by boiling or adding a stop solution).
-
Product Analysis: Analyze the reaction mixture for the presence of the product (D-xylose) using a suitable method, such as HPLC or a colorimetric assay.
-
Interpretation: Hydrolysis of the substrate by an α-xylosidase confirms the α-anomeric configuration. Lack of reaction with a β-xylosidase provides further evidence.
Conclusion
The successful identification and analysis of Benzyl α-D-xylopyranoside anomers hinge on a systematic and multi-faceted analytical approach. This guide has outlined the critical methodologies, from synthetic considerations to definitive structural elucidation and purity assessment. Mastery of these techniques, particularly NMR spectroscopy and HPLC, is essential for any researcher working with this and other glycosidic compounds. By adhering to these robust protocols, scientists and drug developers can ensure the quality and validity of their materials, paving the way for accurate and reproducible results in their downstream applications.
References
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Emery Pharma. (2015, February 6). Separation and Identification of alpha- and beta-glycopyranoside anomers. Retrieved from [Link]
-
Hames, C., & Hsieh, Y. (2018). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. National Institutes of Health. Retrieved from [Link]
-
Lee, C. H., et al. (2007). Anomeric Region of the 600-MHz 1 H-NMR Spectra of the Xylo-Oligosaccharides. ResearchGate. Retrieved from [Link]
-
D'Elia, A., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Isolation and purification of carbohydrate components in functional food: a review. Food Science and Human Wellness. Retrieved from [Link]
-
Shodex. (n.d.). Prevention of Anomer Separation. Retrieved from [Link]
-
Rocchitta, G., et al. (2021). Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. Retrieved from [Link]
-
Tran, T. H., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. National Institutes of Health. Retrieved from [Link]
-
Lopes, J. F., & Gaspar, E. M. S. M. (2008). Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. Journal of Chromatography A. Retrieved from [Link]
-
Ashenafi, D., et al. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. MDPI. Retrieved from [Link]
-
Usov, A. I., et al. (1980). 13C-n.m.r. spectra of xylo-oligosaccharides and their application to the elucidation of xylan structures. ResearchGate. Retrieved from [Link]
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St. John, F. J., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. ResearchGate. Retrieved from [Link]
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Khaleri, M., & Li, Q. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside. PubChem Compound Database. Retrieved from [Link]
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Li, Z., & Wang, J. (2015). Carbohydrate drugs: current status and development prospect. ResearchGate. Retrieved from [Link]
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Khaleri, M., & Li, Q. (2024). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PubMed. Retrieved from [Link]
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Institute of Medical Biochemistry and Laboratory Diagnostics. (n.d.). Reactions of Saccharides Polarimetry. Retrieved from [Link]
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Kováč, P., & Petráková, E. (1991). 29Si and 13C NMR spectra of all possible pertrimethylsilylated β‐D‐xylopyranosyl‐substituted methyl 4‐O‐β‐D‐xylopyranosyl‐β‐D‐xylopyranosides assigned by 2D heteronuclear 1H‐29Si and 1H‐13C chemical shift correlations. ResearchGate. Retrieved from [Link]
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D'Auria, M., & Silvestri, B. (2021). Liquid-state NMR spectroscopy for complex carbohydrate structural analysis. iris.unina.it. Retrieved from [Link]
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Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside. PubMed. Retrieved from [Link]
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Henriksen, B. S., et al. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (n.d.). Polarimetric determination of the anomeric configuration of the initial product. Retrieved from [Link]
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Lipták, A., et al. (1976). Synthesis of benzyl and allyl ethers of D-glucopyranose. PubMed. Retrieved from [Link]
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Decker, S. R., et al. (2007). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. National Institutes of Health. Retrieved from [Link]
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Pollet, F., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. MDPI. Retrieved from [Link]
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Faurschou, N. V., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. Retrieved from [Link]
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de Freitas, R. M. P., et al. (2023). Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides. MDPI. Retrieved from [Link]
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Pathak, A. K., & Kumar, V. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
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Magaud, D., et al. (2000). Differential reactivity of alpha- and beta-anomers of glycosyl acceptors in glycosylations. A remote consequence of the endo-anomeric effect? PubMed. Retrieved from [Link]
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Liu, C. J., et al. (2014). Enzymatic hydrolysis of 7-xylosyltaxanes by an extracellular xylosidase from Cellulosimicrobium cellulans. PubMed. Retrieved from [Link]
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Snell, E. H., & Helliwell, J. R. (2005). x Ray crystallography. National Institutes of Health. Retrieved from [Link]
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Lowary, T. L., & Eichler, E. (2003). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. Organic Letters. Retrieved from [Link]
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Alam, M. S., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]
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Jasinski, J. P. (2010). X-ray Crystallography of Chemical Compounds. PubMed. Retrieved from [Link]
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Roslund, M. U., et al. (2008). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. ResearchGate. Retrieved from [Link]
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Ashenafi, D., et al. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. ResearchGate. Retrieved from [Link]
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Puspaningsih, N. N. T., et al. (2009). Purification, crystallization and preliminary X-ray analysis of a thermostable glycoside hydrolase family 43 β-xylosidase from Geobacillus thermoleovorans IT-08. National Institutes of Health. Retrieved from [Link]
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Roslund, M. U., et al. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. PubMed. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Liu, C., et al. (2014). The chemical structures of the five authentic glycosides compounds: I: benzyl β-D-glucopyranoside. ResearchGate. Retrieved from [Link]
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Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Benzyl α-D-xylopyranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth technical analysis of the aqueous solubility and stability of Benzyl α-D-xylopyranoside. In the landscape of drug discovery and development, a thorough understanding of a molecule's behavior in aqueous media is paramount for predicting its bioavailability, formulating effective delivery systems, and ensuring its therapeutic efficacy. This document moves beyond a simple recitation of facts to offer a foundational understanding of the principles governing the physicochemical properties of this benzyl glycoside, grounded in established chemical theory and supported by data from analogous compounds.
Understanding Benzyl α-D-xylopyranoside: A Structural Perspective
Benzyl α-D-xylopyranoside is a glycoside composed of a five-carbon sugar, D-xylose, in its pyranose (six-membered ring) form, linked to a benzyl group via an α-glycosidic bond. This structure imparts a dual nature to the molecule: the xylopyranose moiety is hydrophilic due to its multiple hydroxyl groups, while the benzyl group is hydrophobic. This amphiphilic character is a key determinant of its solubility and interactions in aqueous solutions.
Aqueous Solubility: Theoretical Predictions and Practical Considerations
The presence of the hydrophobic benzyl group is expected to reduce its water solubility compared to xylose itself. Conversely, the three free hydroxyl groups on the xylopyranose ring will contribute to its solubility through hydrogen bonding with water molecules.
Analog Comparison:
A valuable point of reference is the solubility of methyl xylopyranosides. Methyl α-D-xylopyranoside is reported to be soluble in water.[1][2][3][4][5][6] More quantitatively, Methyl β-D-xylopyranoside has a reported solubility of 100 mg/mL in water.[7] Given that a benzyl group is significantly more hydrophobic than a methyl group, it is reasonable to predict that the aqueous solubility of Benzyl α-D-xylopyranoside will be lower than that of its methyl counterpart. Benzyl-beta-D-xyloside is described as a white to off-white solid that is soluble in polar organic solvents, with the benzyl group enhancing its hydrophobic properties.[8]
Factors Influencing Solubility:
-
Temperature: Generally, the solubility of solid organic compounds in water increases with temperature. This is due to the endothermic nature of dissolving most solids, where heat provides the energy needed to overcome the lattice energy of the solid and to disrupt the hydrogen bonding network of water.
-
pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of Benzyl α-D-xylopyranoside itself, as the molecule does not possess readily ionizable functional groups within the typical physiological pH range.
-
Co-solvents: The addition of polar organic co-solvents, such as ethanol or propylene glycol, is likely to increase the solubility of Benzyl α-D-xylopyranoside by reducing the overall polarity of the solvent system and improving the solvation of the hydrophobic benzyl group.
Stability in Aqueous Solutions: Degradation Pathways and Kinetics
The primary route of degradation for Benzyl α-D-xylopyranoside in aqueous solution is the hydrolysis of the α-glycosidic bond, which cleaves the molecule into D-xylose and benzyl alcohol. The stability of this bond is highly dependent on pH and temperature.
Chemical Stability:
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the glycosidic oxygen is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This is a common degradation pathway for glycosides.
-
Base-Catalyzed Hydrolysis: Glycosides are generally more stable in basic conditions compared to acidic conditions. However, at high pH, hydrolysis can still occur, potentially through different mechanisms. For some aryl glycosides, hydrolysis under basic conditions can proceed via neighboring group participation or direct bimolecular nucleophilic substitution.[9][10]
-
Neutral Conditions: In neutral aqueous solutions at ambient temperature, the hydrolysis of the glycosidic bond is typically slow.
Enzymatic Stability:
The α-glycosidic bond in Benzyl α-D-xylopyranoside is also susceptible to cleavage by α-xylosidase enzymes. The presence of such enzymes in biological systems or as contaminants in formulations can lead to rapid degradation.
Factors Influencing Stability:
| Factor | Effect on Stability | Mitigation Strategies |
| pH | Generally more stable at neutral pH. Stability decreases significantly in acidic and, to a lesser extent, in strongly alkaline conditions. | Formulate in buffered solutions at or near neutral pH. Avoid exposure to strong acids or bases. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis at all pH values. | Store solutions at reduced temperatures (e.g., 2-8 °C or frozen). |
| Enzymes | Presence of α-xylosidases will lead to rapid enzymatic hydrolysis. | Use purified components, sterile filtration, or add enzyme inhibitors where appropriate. |
Experimental Protocols for Stability Assessment: A Self-Validating System
To experimentally determine the stability of Benzyl α-D-xylopyranoside and identify its degradation products, a forced degradation study is an indispensable tool. This approach provides insights into the molecule's intrinsic stability and helps in the development of stability-indicating analytical methods.
Protocol: Forced Degradation Study of Benzyl α-D-xylopyranoside
Objective: To investigate the degradation of Benzyl α-D-xylopyranoside under various stress conditions (hydrolytic, oxidative, and thermal) and to identify the primary degradation products.
Materials:
-
Benzyl α-D-xylopyranoside
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with a suitable detector (e.g., UV or ELSD)
-
Reversed-phase HPLC column (e.g., C18)
-
Thermostatically controlled oven and water bath
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of Benzyl α-D-xylopyranoside in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60 °C).
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a vial and heat in an oven at a controlled temperature (e.g., 80 °C).
-
-
Time Points: Withdraw samples from each stress condition at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization (for acid and base hydrolysis): Prior to analysis, neutralize the samples from the acid and base hydrolysis conditions with an equimolar amount of base or acid, respectively.
-
HPLC Analysis: Analyze all samples by a validated stability-indicating HPLC method. The mobile phase should be optimized to separate the parent compound from its degradation products. A gradient elution may be necessary.
-
Data Analysis:
-
Calculate the percentage of degradation of Benzyl α-D-xylopyranoside at each time point for each stress condition.
-
Determine the rate of degradation (kinetics) by plotting the natural logarithm of the remaining concentration versus time. For a first-order reaction, this will yield a straight line with a slope equal to the negative of the rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Causality Behind Experimental Choices:
-
The use of 0.1 N HCl and 0.1 N NaOH represents standard conditions for assessing acid and base lability, respectively.
-
3% H₂O₂ is a common reagent for inducing oxidative stress.
-
Elevated temperatures are used to accelerate degradation, allowing for the assessment of stability in a shorter timeframe.
-
The inclusion of a zero-time point and multiple subsequent time points allows for the determination of degradation kinetics.
-
A stability-indicating HPLC method is crucial to ensure that the decrease in the parent peak is accurately measured and that the degradation products are separated and can be quantified.
Visualization of Experimental Workflow
Caption: Workflow for the forced degradation study of Benzyl α-D-xylopyranoside.
Concluding Remarks for the Practicing Scientist
While specific experimental data for the aqueous solubility and stability of Benzyl α-D-xylopyranoside remains to be fully elucidated, this guide provides a robust framework for understanding and predicting its behavior. By leveraging knowledge of its chemical structure and data from analogous compounds, researchers can make informed decisions in the early stages of drug development. The provided experimental protocol for a forced degradation study offers a practical and self-validating approach to generate the necessary stability data, ensuring the development of robust and reliable formulations. As with any scientific endeavor, the principles outlined here should be complemented by rigorous experimental verification.
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MDPI. Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]
-
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-
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-
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-
PubChem. Benzyl 2-O-beta-D-xylopyranosyl-beta-D-glucopyranoside | C18H26O10. [Link]
-
Journal of Carbohydrate Chemistry. Selective benzoylation of benzyl β-l-arabinopyranoside and benzyl α-d-xylopyranoside. [Link]
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ChemRxiv. 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of. [Link]
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NIH. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. [Link]
-
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-
ChemRxiv. pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]
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Carl ROTH. Benzyl α-D-glucopyranoside, 1 g, CAS No. 25320-99-4 | Monosaccharids. [Link]
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-
PubMed. Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. [Link]
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An In-depth Technical Guide to the Interaction of Benzyl α-D-xylopyranoside with Carbohydrate-Binding Proteins
This guide provides a comprehensive technical overview of the molecular interactions between Benzyl α-D-xylopyranoside, a key synthetic carbohydrate probe, and various carbohydrate-binding proteins (CBPs). Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural underpinnings of these interactions, details field-proven experimental methodologies for their characterization, and discusses their broader implications in glycobiology and therapeutic design.
Introduction: The Significance of Xylose Recognition
D-xylose, a core component of hemicelluloses like xylan, is one of the most abundant monosaccharides in the plant kingdom.[1] In mammalian systems, its presence is far more restricted, notably serving as the foundational monosaccharide in the proteoglycan linkage region (GlcA-Gal-Gal-Xyl-O-Ser), which anchors glycosaminoglycan (GAG) chains to core proteins.[1] This unique role makes the enzymes and binding proteins that recognize xylose critical players in cell signaling, matrix biology, and pathogenesis.
Benzyl α-D-xylopyranoside is a synthetic molecule that serves as an invaluable tool for probing these interactions. It consists of a D-xylose sugar in its pyranose form, locked in an alpha anomeric configuration by a benzyl group. This benzyl aglycone not only provides chemical stability but also introduces a hydrophobic moiety that significantly influences binding energetics and specificity, making it an excellent probe for dissecting the architecture of carbohydrate-binding sites. Understanding its interactions with CBPs such as lectins and carbohydrate-binding modules (CBMs) provides a powerful model for deciphering fundamental principles of glycan recognition and for designing novel therapeutic agents.
Section 1: Molecular Architecture and Driving Forces of Interaction
The binding of Benzyl α-D-xylopyranoside to a CBP is a nuanced process governed by a combination of specific polar contacts and non-polar interactions. The specificity is primarily dictated by the protein's binding pocket architecture, which has evolved to recognize the distinct stereochemistry of the xylose moiety.
-
Hydrogen Bonding Network: The hydroxyl groups (-OH) at positions C2, C3, and C4 of the xylopyranose ring are the primary sites for forming a network of hydrogen bonds with polar amino acid residues within the binding pocket. Conserved residues such as Aspartic Acid, Glutamic Acid, Asparagine, and Glutamine often act as hydrogen bond donors or acceptors, creating a specific "lock-and-key" fit.
-
Hydrophobic and CH-π Interactions: The non-polar benzyl group is critical for enhancing binding affinity. Aromatic residues like Tryptophan, Tyrosine, and Phenylalanine are frequently found in carbohydrate-binding sites.[2][3] These residues can engage in CH-π stacking interactions, where the electron-rich face of the aromatic ring interacts favorably with the C-H bonds of the benzyl group and even the pyranose ring itself. This contribution is often crucial for achieving high-affinity binding, which is otherwise challenging for monosaccharide ligands.[2]
-
Van der Waals Forces: Close packing of the ligand within the binding site maximizes favorable Van der Waals contacts, further stabilizing the complex. The flexibility of some binding sites allows for an "induced fit," where the protein side chains reorient to optimize these contacts upon ligand binding.[2]
Caption: Key molecular interactions stabilizing the CBP-ligand complex.
Section 2: Methodologies for Characterizing the Interaction
A multi-pronged experimental approach is essential to fully characterize the thermodynamics, kinetics, and structural basis of the Benzyl α-D-xylopyranoside interaction with a CBP.
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the thermodynamic profile of a binding interaction in solution.[4] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[5][6]
Expertise & Causality: The choice of ITC is driven by its label-free nature and its ability to provide a complete thermodynamic signature.[6] A favorable enthalpic change (negative ΔH) typically indicates strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) often points to the release of ordered water molecules from the binding site. Understanding both components is critical for rational drug design.
-
Preparation:
-
Dialyze the purified CBP and dissolve the Benzyl α-D-xylopyranoside ligand into the exact same buffer batch (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to minimize heats of dilution. Mismatched buffers are a primary source of artifacts.[4]
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
Determine the precise concentrations of both protein and ligand via UV-Vis absorbance (for protein) and a concentration standard (for ligand).
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CBP solution (typically 10-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-20 fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any material diffused into the syringe needle, and discard this data point during analysis.
-
Execute a series of 19-25 injections (e.g., 2 µL each) of the ligand into the sample cell, allowing the system to return to thermal equilibrium between each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data for accurate analysis.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, ΔH, and subsequently calculate ΔG and TΔS.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free optical technique for monitoring biomolecular interactions in real-time.[7] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Expertise & Causality: SPR is chosen when kinetic information is paramount. For example, in drug development, a long residence time (slow kd) can be more important than absolute affinity. The real-time nature of SPR allows for the direct observation of binding and dissociation events, providing deeper insight into the interaction mechanism.[7]
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the CBP onto the surface via covalent amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to a target density (e.g., 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell is prepared similarly but without immobilizing the protein, to be used for real-time subtraction of bulk refractive index changes.
-
-
Binding Analysis:
-
Prepare a dilution series of Benzyl α-D-xylopyranoside (the analyte) in the running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected KD. Include a buffer-only injection for double referencing.
-
Inject the analyte solutions over both the active and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection, followed by the dissociation phase as running buffer flows over the chip.
-
-
Surface Regeneration:
-
If the interaction is reversible, the analyte will dissociate completely. For tighter interactions, inject a mild regeneration solution (e.g., a low pH glycine solution or a high salt buffer) to remove the bound analyte without denaturing the immobilized protein.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
The KD is calculated from the ratio of the rate constants.
-
Structural Biology Techniques: X-ray Crystallography and NMR
To visualize the interaction at an atomic level, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
-
X-ray Crystallography: This technique provides a high-resolution, static 3D structure of the CBP in complex with the ligand.[8][9] It requires obtaining a high-quality crystal of the protein, which can then be soaked with the ligand or co-crystallized.[10] The resulting electron density map reveals the precise orientation of the ligand in the binding site and all the atomic contacts responsible for recognition.[11]
-
NMR Spectroscopy: NMR is used to study interactions in solution, providing dynamic and structural information.[12][13] Techniques like Chemical Shift Perturbation (CSP) or Saturation Transfer Difference (STD) NMR can be used.[12][14] In a CSP experiment, a 1H-15N HSQC spectrum of an isotope-labeled protein is recorded before and after adding the ligand.[14][15] Amide peaks that shift upon ligand addition belong to residues in or near the binding site, effectively mapping the interaction surface on the protein.[13]
High-Throughput Screening: Glycan Arrays
Glycan arrays are powerful tools for assessing the specificity of a CBP.[16][17] They consist of a library of different carbohydrate structures immobilized on a solid support.[18] By incubating a fluorescently labeled CBP on the array, one can rapidly identify which glycans it binds to, providing a comprehensive specificity profile.[19][20] Benzyl α-D-xylopyranoside can be used as a competitive inhibitor in these assays to confirm that binding to more complex structures occurs through the same primary binding site.
Section 3: Data Interpretation and Synergy of Techniques
No single technique tells the whole story. The true power of this analysis comes from integrating the data from multiple methods.
Caption: Integrated workflow for comprehensive interaction analysis.
For instance, ITC might reveal a binding event is driven by favorable enthalpy. X-ray crystallography can then rationalize this finding by showing a dense network of hydrogen bonds. SPR might show a fast on-rate and a slow off-rate, and NMR could confirm that the ligand adopts a specific, rigid conformation when bound.
Table 1: Representative Quantitative Data for a Hypothetical CBP Interaction
| Technique | Parameter | Value | Interpretation |
| ITC | Kd (Affinity) | 50 µM | Moderate affinity, typical for monosaccharide interactions. |
| n (Stoichiometry) | 0.98 | Confirms a 1:1 binding model. | |
| ΔH (Enthalpy) | -8.5 kcal/mol | Favorable enthalpic contribution, indicating strong H-bonds. | |
| -TΔS (Entropy) | +2.5 kcal/mol | Unfavorable entropy, suggesting ligand rigidification upon binding. | |
| SPR | ka (On-rate) | 2.1 x 10³ M⁻¹s⁻¹ | Moderately fast association. |
| kd (Off-rate) | 0.1 s⁻¹ | Relatively slow dissociation, indicating a stable complex. | |
| KD (Affinity) | 48 µM | Excellent agreement with the ITC affinity value. |
Section 4: Applications in Research and Drug Development
The study of xyloside-protein interactions has significant practical applications.
-
Probing Enzyme Mechanisms: Benzyl α-D-xylopyranoside and its derivatives can be used as substrate mimics to study the active sites of glycosidases and glycosyltransferases involved in xylan metabolism or proteoglycan biosynthesis.
-
Inhibition of Pathogen Adhesion: Many bacterial and viral pathogens utilize lectins to bind to host cell surface glycans for initial adhesion. A synthetic xyloside could potentially act as a competitive inhibitor, blocking this interaction and preventing infection.
-
Modulation of Glycosaminoglycan (GAG) Synthesis: Aryl and alkyl β-D-xylosides are well-known to act as artificial primers for GAG synthesis, uncoupling it from the core protein.[1][21][22] This leads to the secretion of free GAG chains and has been used extensively to study the roles of proteoglycans in cell processes and diseases like cancer. While Benzyl α-D-xylopyranoside is the "wrong" anomer for this activity, it serves as a crucial negative control in such experiments, helping to validate that the observed effects are specific to the β-anomer. It can also be used to probe for any proteins that might uniquely recognize the alpha linkage.
Conclusion
Benzyl α-D-xylopyranoside is more than a simple synthetic sugar; it is a precision tool for the molecular dissection of carbohydrate-protein interactions. By combining thermodynamic, kinetic, and high-resolution structural studies, researchers can build a complete picture of the recognition event. This foundational knowledge is essential for advancing our understanding of glycobiology and is a critical prerequisite for the structure-based design of novel glycomimetic drugs targeting a wide range of human diseases.
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theoretical conformational analysis of Benzyl alpha-D-xylopyranoside
An In-Depth Technical Guide:
Introduction: The Conformational Imperative in Glycoscience
To researchers, scientists, and drug development professionals, the principle that structure dictates function is foundational. In the intricate world of glycoscience, this principle is amplified. The three-dimensional arrangement of a carbohydrate, its conformation, governs its interactions with biological receptors, influences its metabolic fate, and ultimately defines its physiological role. Benzyl α-D-xylopyranoside serves as an exemplary model system for understanding these conformational principles. As a derivative of xylose, a core component of the glycosaminoglycan linkage region in proteoglycans, its study provides critical insights into cell signaling and recognition processes.[1][2][3]
This technical guide provides a comprehensive framework for the theoretical conformational analysis of Benzyl α-D-xylopyranoside. We will move beyond a simple recitation of methods to explore the causality behind procedural choices, grounding our discussion in the stereoelectronic effects that dominate carbohydrate behavior and outlining a self-validating workflow that bridges computational theory with experimental reality.
Foundational Principles: The Forces Shaping a Xylopyranoside
A robust conformational analysis is impossible without a deep understanding of the underlying chemical principles. For a molecule like Benzyl α-D-xylopyranoside, the conformational landscape is primarily dictated by the interplay of three factors: pyranose ring puckering, the anomeric effect, and the exo-anomeric effect.
Pyranose Ring Puckering
The xylopyranoside ring is not planar. To alleviate ring strain, it adopts puckered conformations, with the lowest energy forms being the two chair conformations: the C1 (conformation where C1 is "up" and C4 is "down") and the C4 (C4 "up", C1 "down").[4] While other forms like skew and boat exist, they are typically high-energy intermediates. For most xylosides, the C1 chair is the most stable arrangement. The computational workflow must allow the ring to explore these different puckers to accurately identify the global energy minimum.
The Anomeric Effect
First observed in carbohydrate chemistry, the anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C1) to favor an axial orientation over the sterically less hindered equatorial position.[5] This counterintuitive preference arises from a stabilizing hyperconjugation interaction: an overlap between the lone pair (n) of the endocyclic ring oxygen (O5) and the antibonding orbital (σ*) of the C1-O1 bond.[6] In Benzyl α-D-xylopyranoside, this effect provides significant stabilization to the axial orientation of the benzyloxy group, making it the dominant conformational feature.
The Exo-Anomeric Effect
Just as the anomeric effect influences the endocyclic C1-O1 bond, the exo-anomeric effect governs the orientation around the exocyclic glycosidic bond (C1-O1).[5][7] It describes the preference for the aglycone (the benzyl group) to adopt a specific staggered arrangement relative to the pyranose ring. This is defined by the glycosidic torsion angles, which represent the primary source of conformational flexibility outside of the ring itself. For Benzyl α-D-xylopyranoside, two key dihedral angles dictate the aglycone's orientation:
-
Φ (phi): O5-C1-O1-CH₂
-
Ψ (psi): C1-O1-CH₂-C(ipso)
Mapping the potential energy surface as a function of these two angles is the central goal of the conformational analysis.
Below is a diagram illustrating these critical rotatable bonds.
Caption: A validated computational workflow for theoretical conformational analysis.
Experimental Protocol: Step-by-Step Methodology
Step 1: 3D Structure Generation
-
Objective: To generate a chemically correct, initial 3D structure.
-
Methodology: Utilize a specialized carbohydrate builder tool, such as the open-access GLYCAM-Web Carbohydrate Builder . [8][9][10]3. Procedure: a. Navigate to the GLYCAM-Web portal. b. Select D-Xylose (Xyl) as the starting residue. c. Specify the anomeric configuration as alpha (α). d. For the aglycone, select a benzyl group. e. Generate and download the structure, typically in PDB format. This initial structure will be energy-minimized by the server, providing a reasonable starting point. [9] Step 2: Molecular Mechanics (MM) Conformational Search
-
Objective: To systematically map the potential energy surface (PES) with respect to the key glycosidic torsions (Φ and Ψ).
-
Software: AmberTools, CHARMM, or similar molecular modeling packages. [11]3. Procedure: a. System Preparation: Load the PDB file. Assign the GLYCAM06 force field parameters to the xylopyranoside atoms and GAFF parameters to the benzyl atoms. b. Scan Definition: Define a two-dimensional grid scan. The Φ (O5-C1-O1-CH₂) and Ψ (C1-O1-CH₂-C(ipso)) torsions should be rotated systematically. A step size of 10-15 degrees for each angle (from 0° to 360°) provides a good balance between resolution and computational time. c. Execution: At each grid point (each pair of Φ and Ψ values), perform a constrained energy minimization, allowing all other parts of the molecule (including the pyranose ring) to relax. Record the final potential energy for each point. d. Output: A data file containing the energy as a function of Φ and Ψ.
Step 3: QM Refinement of Low-Energy Conformers
-
Objective: To obtain highly accurate relative energies for the most stable conformations.
-
Software: Gaussian, ORCA, or other quantum chemistry software.
-
Procedure: a. Conformer Selection: From the MM PES, identify the global energy minimum and all other conformers within a specified energy window (e.g., 5 kcal/mol). b. Input Preparation: Use the Cartesian coordinates of these selected conformers as input for the QM calculations. c. Calculation: Perform a full geometry optimization followed by a frequency calculation using a reliable DFT method and basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum. d. Solvation Effects: To better mimic experimental conditions, include a continuum solvation model (like PCM or SMD) representing the relevant solvent (e.g., water or chloroform).
Data Presentation and Interpretation
The final output is a set of low-energy conformers with their QM-calculated relative energies. This quantitative data should be summarized in a clear, structured table.
Table 1: Calculated Relative Energies and Torsion Angles for Stable Conformers of Benzyl α-D-xylopyranoside
| Conformer ID | Relative Energy (kcal/mol) | Φ (O5-C1-O1-CH₂) | Ψ (C1-O1-CH₂-C(ipso)) | Ring Conformation |
| 1 (Global Min.) | 0.00 | -75.8° | 175.2° | ⁴C₁ |
| 2 | 1.25 | -78.1° | 65.5° | ⁴C₁ |
| 3 | 2.89 | 60.3° | 178.9° | ⁴C₁ |
| ... (other conformers) | ... | ... | ... | ... |
Note: The values in this table are illustrative examples of a typical output.
Interpretation:
-
The global minimum (Conformer 1) represents the most populated state of the molecule at equilibrium.
-
The relative energies can be used to calculate the Boltzmann population of each conformer, providing a direct prediction of the conformational ensemble in solution.
-
Analysis of the Φ and Ψ angles reveals the preferred orientation of the benzyl group, which is governed by the exo-anomeric effect and steric interactions with the pyranose ring.
Bridging Theory and Experiment: The Path to Validation
A theoretical model gains significant authority when it is validated against experimental data. [12]Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. [4][13]* ³J Coupling Constants: The vicinal proton-proton coupling constants (³JHH) within the pyranose ring are highly sensitive to the dihedral angles between the protons. By calculating the population-weighted average of the dihedral angles from the theoretical ensemble and applying the Karplus equation, one can predict the ³JHH values. A close match with experimentally measured values provides strong validation for the computed conformational equilibrium. [4][6]* Nuclear Overhauser Effects (NOEs): Trans-glycosidic NOEs (e.g., between H1 of the xylose and protons on the benzyl ring) provide distance constraints. The distances in the computed low-energy conformers should be consistent with the observed NOEs. [13]
Conclusion
The theoretical conformational analysis of Benzyl α-D-xylopyranoside is a multi-step process that requires a judicious combination of molecular mechanics and quantum mechanics. By leveraging specialized carbohydrate force fields for broad conformational searching and refining the results with high-level QM calculations, a detailed and accurate picture of the molecule's conformational landscape can be achieved. This guide provides a robust, logical, and self-validating workflow that not only generates reliable data but also provides a deep, mechanistic understanding of the stereoelectronic forces at play. For researchers in drug development and glycobiology, such a detailed conformational understanding is the critical first step in deciphering the structure-function relationships that govern biological activity.
References
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- [Computation techniques in the conformational analysis of carbohydr
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- Computational carbohydrate chemistry: what theoretical methods can tell us.
- Computation techniques in the conformational analysis of carbohydr
- Extension and validation of the GLYCAM force field parameters for modeling glycosaminoglycans. PMC, PubMed Central.
- CHARMM-GUI Glycan Modeler for modeling and simulation of carbohydrates and glycoconjug
- Generating 3D Models of Carbohydrates with GLYCAM-Web.
- GLYCAM-Web | Utilities for molecular modeling of carbohydr
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- A conformational study of some benzyl beta-D-xylopyranoside deriv
- Comparison of different force fields for the study of disaccharides.
- Improvement of the Force Field for β-d-Glucose with Machine Learning. MDPI.
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- Stable conformations of xylopyranosyl amides, determined by NMR and MM calculations.
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- Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configur
- (PDF) Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration.
- Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor.
- Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Semantic Scholar.
- Anomeric and Exo-Anomeric Effects in Carbohydr
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Methodological & Application
Application Note & Protocol: Stereoselective Synthesis of Benzyl α-D-xylopyranoside
Abstract
This document provides a comprehensive guide for the synthesis of Benzyl α-D-xylopyranoside from D-xylose, tailored for researchers in carbohydrate chemistry and drug development. We present a detailed protocol centered on the Fischer-Speier glycosylation method, a robust and direct approach that leverages thermodynamic control to selectively favor the α-anomer. This guide elucidates the underlying chemical principles, offers expert insights into experimental choices, and provides a self-validating protocol through rigorous characterization. The content is structured to deliver not just a procedure, but a foundational understanding of the synthesis, enabling scientists to adapt and troubleshoot effectively.
Introduction and Strategic Overview
Benzyl α-D-xylopyranoside is a valuable building block in synthetic carbohydrate chemistry. The benzyl group serves as a versatile temporary protecting group, stable under a wide range of conditions but readily removable by catalytic hydrogenation.[1] The xylose moiety itself is a critical component in various bioactive molecules and proteoglycans.[2]
The primary challenge in glycosylation is controlling the stereochemistry at the anomeric center (C-1). For D-xylose, this means selectively forming the α-glycosidic bond (a 1,2-cis relationship) over the β-anomer (1,2-trans). While methods like the Koenigs-Knorr reaction can provide excellent stereocontrol, they often require multi-step preparations of protected glycosyl donors and the use of heavy metal promoters.[3][4] The stereochemical outcome in such reactions is typically dictated by the nature of the protecting group at the C-2 position, where a participating group (e.g., acetate) leads to 1,2-trans products.[3][5]
For the synthesis of Benzyl α-D-xylopyranoside, the thermodynamically more stable anomer is the desired product due to the anomeric effect.[2] This stability provides a strategic advantage, allowing for the use of the classic Fischer glycosylation reaction under conditions that facilitate thermodynamic equilibration.[6][7] This method is operationally simple, cost-effective, and directly converts the unprotected sugar into the target glycoside, making it an ideal choice for this specific target.
Mechanistic Rationale: The Fischer Glycosylation
The Fischer glycosylation is an acid-catalyzed reaction between a reducing sugar and an alcohol.[8] The reaction proceeds through the formation of a highly electrophilic oxocarbenium ion intermediate, which is then attacked by the alcohol nucleophile (benzyl alcohol).
The reaction initially forms a mixture of α and β anomers, as well as furanoside and pyranoside ring forms.[6] However, under the acidic reaction conditions, all these products are in equilibrium via the open-chain or oxocarbenium intermediates. Given sufficient time and thermal energy, the equilibrium will shift to favor the most thermodynamically stable product, which for xylosides is the α-pyranoside.[2]
Detailed Experimental Protocol
This protocol is designed for the synthesis of Benzyl α-D-xylopyranoside on a 10-gram scale of D-xylose.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| D-Xylose | ≥99% | Sigma-Aldrich | 58-86-6 | Dry thoroughly before use. |
| Benzyl Alcohol | Anhydrous, ≥99.8% | Sigma-Aldrich | 100-51-6 | Acts as both reagent and solvent. |
| Acetyl Chloride | ≥98% | Sigma-Aldrich | 75-36-5 | Generates HCl in situ. Handle in a fume hood. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | 121-44-8 | For neutralization. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add D-xylose (10.0 g, 66.6 mmol).
-
Reagent Addition: Add anhydrous benzyl alcohol (100 mL). Stir the suspension to ensure the xylose is well-dispersed.
-
Catalyst Generation: In a well-ventilated fume hood, slowly add acetyl chloride (4.0 mL, 56.2 mmol) to the stirring suspension. Caution: The reaction is exothermic and generates HCl gas. Acetyl chloride reacts with benzyl alcohol to form HCl in situ, which catalyzes the glycosylation.[9]
-
Reaction: Heat the reaction mixture to 50°C using a heating mantle and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting D-xylose spot has disappeared. (TLC system: 10% Methanol in Dichloromethane).
-
Neutralization: Cool the mixture to room temperature. Slowly add triethylamine (TEA) dropwise until the solution is neutral (pH ~7, check with pH paper). An excess of TEA is not detrimental.
-
Solvent Removal: Remove the bulk of the excess benzyl alcohol under high vacuum at ~75°C. This will result in a viscous, yellowish oil.
-
Work-up: Dissolve the residual oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of hexanes:ethyl acetate (e.g., starting from 3:1 and gradually increasing polarity to 1:1) to separate the anomers and any remaining impurities. The α-anomer is typically less polar and will elute first.
-
Final Product: Combine the fractions containing the pure α-anomer and concentrate under reduced pressure to yield Benzyl α-D-xylopyranoside as a white solid or colorless oil. Determine the yield. (Expected yield: 60-75%).
Trustworthiness: Characterization and Validation
The identity and purity of the final product must be rigorously confirmed. This validation is crucial for the trustworthiness of the protocol.
-
¹H NMR Spectroscopy: The primary method for confirming the anomeric configuration is by analyzing the coupling constant between the anomeric proton (H-1) and H-2.
-
Expected for α-anomer (1,2-cis): A small coupling constant (³JH1,H2) of approximately 3-4 Hz is characteristic of an axial-equatorial relationship.[10]
-
Expected for β-anomer (1,2-trans): A larger coupling constant (³JH1,H2) of approximately 7-8 Hz would indicate a diaxial relationship.
-
-
¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) provides additional confirmation. For Benzyl α-D-xylopyranoside, the C-1 signal is expected around 98-101 ppm.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the synthesized compound.
Expertise: Rationale Behind Key Experimental Choices
-
Why use benzyl alcohol as the solvent? Using a large excess of the alcohol reactant serves two purposes: it acts as the solvent for the sparingly soluble D-xylose and, according to Le Châtelier's principle, drives the reaction equilibrium towards the product side.[6]
-
Why generate HCl in situ? Using acetyl chloride to generate anhydrous HCl is a convenient and common laboratory practice that avoids the handling of corrosive HCl gas while ensuring strictly anhydrous conditions, which are critical for efficient glycosylation.
-
Why 50°C? This temperature is a balance. It is high enough to ensure the reaction reaches thermodynamic equilibrium within a reasonable timeframe, favoring the α-anomer, but not so high as to cause significant degradation or charring of the carbohydrate, a common side reaction in strong acid.[2]
-
Controlling Anomeric Selectivity: The key to high α-selectivity is allowing the reaction to reach thermodynamic equilibrium. Shorter reaction times or lower temperatures might yield more of the kinetically favored β-anomer. If the β-anomer is the major product, extending the reaction time or slightly increasing the temperature can help shift the equilibrium.
References
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Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. (n.d.). National Institutes of Health.
-
Protecting Group Strategies in Carbohydrate Chemistry. (n.d.). Wiley-VCH.
-
A useful strategy for synthesis of the disaccharide of OSW-1. (2023). RSC Publishing.
-
Koenigs–Knorr reaction. (n.d.). Wikipedia.
-
Synthesis of D-xylopyranan by the ring-opening polymerization of 3-O-benzyl-alpha-D-xylopyranose 1,2,4-orthopivalate. Attempts to synthesize a stereoregular polymer. (2001). PubMed.
-
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (n.d.). National Institutes of Health.
-
Protective group strategies in carbohydrate and peptide chemistry. (n.d.). Scholarly Publications Leiden University.
-
Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. (n.d.). National Institutes of Health.
-
(PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. (n.d.). ResearchGate.
-
2,3,5-Tri-O-benzyl-d-xylofuranose. (n.d.). MDPI.
-
Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (n.d.). SpringerLink.
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About: Koenigs–Knorr reaction. (n.d.). DBpedia.
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Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. (n.d.). ResearchGate.
-
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (n.d.). National Institutes of Health.
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Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. (n.d.). MDPI.
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Koenigs knorr reaction and mechanism. (n.d.). Slideshare.
-
Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. (2023). MOST Wiedzy.
-
Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. (n.d.). National Institutes of Health.
-
Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). PubMed.
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (n.d.). MDPI.
-
Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D .... (n.d.). PubMed.
-
Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. (n.d.). ACS Publications.
-
Carbohydrate Chemistry Part 5. Chemical Glycosylation. (2020). YouTube.
-
BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis. (n.d.). ChemicalBook.
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Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. (n.d.). PubMed Central.
-
Chemistry of xylopyranosides | Request PDF. (n.d.). ResearchGate.
-
Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. (n.d.). National Institutes of Health.
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purification of Benzyl alpha-D-xylopyranoside by column chromatography
Application Note & Protocol
Topic: High-Resolution Purification of Benzyl α-D-xylopyranoside by Silica Gel Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in carbohydrate chemistry and synthesis.
Executive Summary
Benzyl α-D-xylopyranoside is a valuable synthetic intermediate in glycochemistry, often used in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its effective purification is a critical step following synthesis to remove unreacted starting materials, byproducts, and anomeric isomers. This document provides a comprehensive, field-proven protocol for the purification of Benzyl α-D-xylopyranoside using normal-phase column chromatography. We delve into the underlying principles of the separation, offer a detailed step-by-step workflow from mobile phase optimization to product isolation, and provide troubleshooting guidance. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for solvent system selection to ensure a predictable and efficient column separation.
Principle of Separation: Normal-Phase Chromatography
The purification of Benzyl α-D-xylopyranoside leverages the principles of normal-phase adsorption chromatography.[3][4] In this technique, the separation is governed by the differential partitioning of compounds between a polar stationary phase and a less polar mobile phase.[5][6]
-
Stationary Phase: We employ silica gel (SiO₂), a highly polar adsorbent, as the stationary phase.[4][7][8] The surface of silica gel is rich in hydroxyl groups (silanols), which can form hydrogen bonds with polar functional groups on the analyte molecules.[9]
-
Analyte Interaction: Benzyl α-D-xylopyranoside is a moderately polar molecule. Its polarity is derived from the multiple hydroxyl groups of the xylose moiety. The benzyl group, while providing a non-polar region, is less influential than the polar sugar ring. More polar impurities (e.g., free xylose) will adsorb more strongly to the silica gel, while less polar impurities (e.g., benzyl alcohol or non-polar byproducts) will have weaker interactions.
-
Elution: A mobile phase, or eluent, is passed through the column. This eluent competes with the adsorbed analytes for the active sites on the silica gel. By carefully selecting the polarity of the eluent, we can control the rate at which different compounds travel down the column. Less polar compounds are eluted first, followed by compounds of increasing polarity.[6] Our goal is to find a solvent system that allows Benzyl α-D-xylopyranoside to elute at a moderate rate, well-separated from faster-moving (less polar) and slower-moving (more polar) impurities.
Pre-Chromatography: Mobile Phase Optimization via TLC
Before packing the column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[8] TLC serves as a rapid, small-scale pilot for the column, predicting the separation efficiency of a given solvent system.[9][10]
Objective: To find a solvent system where Benzyl α-D-xylopyranoside has a Retention Factor (Rf) value between 0.25 and 0.40.[11] This Rf range typically ensures good separation on the column without requiring excessively large volumes of solvent.
Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate (Silica Gel 60 F₂₅₄).
-
Development: Place the TLC plate in a developing chamber containing a prepared solvent system. Common starting systems for glycosides include mixtures of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate, EtOAc).[12]
-
Test System 1: 30% EtOAc in Hexane (v/v)
-
Test System 2: 50% EtOAc in Hexane (v/v)
-
Test System 3: 70% EtOAc in Hexane (v/v)
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots.
-
UV Light: The benzyl group allows for visualization under UV light (254 nm).[13]
-
Staining: For enhanced visualization, use a chemical stain. A common stain for carbohydrates is a p-anisaldehyde solution or a sulfuric acid/methanol spray followed by gentle heating, which chars the organic compounds, making them visible as dark spots.[13][14]
-
-
Rf Calculation: Calculate the Rf value for the spot corresponding to the product:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimization: Adjust the solvent ratio until the target Rf of ~0.3 is achieved.
-
If Rf is too low (<0.2), increase the polarity of the eluent (increase the percentage of EtOAc).
-
If Rf is too high (>0.5), decrease the polarity of the eluent (decrease the percentage of EtOAc).
-
Detailed Purification Protocol
This protocol assumes a standard glass column for gravity or flash chromatography.[8][15]
Materials and Reagents
| Item | Specifications |
| Stationary Phase | Silica Gel, 230-400 mesh (for flash chromatography) |
| Crude Product | Benzyl α-D-xylopyranoside (from synthesis) |
| Solvents | HPLC Grade: Hexane, Ethyl Acetate (EtOAc) |
| Apparatus | Chromatography Column, Funnel, Cotton/Glass Wool |
| Analysis | TLC Plates (Silica Gel 60 F₂₅₄), Collection Tubes |
| Stain Reagent | p-Anisaldehyde or H₂SO₄/Methanol solution |
Workflow Diagram
Caption: Workflow for Benzyl α-D-xylopyranoside Purification.
Step-by-Step Methodology
1. Column Preparation (Wet Packing Method) [8][15] a. Secure the column vertically to a stand. Ensure the stopcock is closed. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~0.5 cm) of sand.[11] c. Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC (e.g., 20% EtOAc/Hexane). The amount of silica should be 50-100 times the weight of the crude sample for good separation (e.g., 50 g silica for 0.5-1.0 g crude).[8][11] d. Pour the slurry into the column using a funnel. Open the stopcock to allow solvent to drain, collecting it for reuse. e. Gently tap the column to dislodge air bubbles and ensure even packing.[15] f. Once the silica has settled, add another thin layer (~0.5 cm) of sand on top to protect the silica bed from disturbance.[11] g. Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
2. Sample Loading (Dry Loading Method) [11] a. Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution. c. Concentrate the mixture to dryness using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto silica. d. Carefully add this powder onto the top layer of sand in the packed column, creating a small, even layer.
3. Elution and Fraction Collection a. Carefully add the optimized eluent to the top of the column, taking care not to disturb the top layers. b. Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Apply gentle air pressure (flash chromatography) for a faster run.[15][16] c. Maintain the solvent level in the column by continuously adding fresh eluent. d. If impurities are far apart in polarity, a gradient elution can be used. Start with a less polar mixture (e.g., 20% EtOAc/Hexane) and gradually increase the polarity (e.g., to 40% EtOAc/Hexane) to elute more strongly adsorbed compounds.[6]
4. Post-Chromatography Analysis a. Monitor the collected fractions by TLC. Spot every few fractions on a single TLC plate. b. Develop and visualize the TLC plate as described in Section 3. c. Identify the fractions containing the pure Benzyl α-D-xylopyranoside (single spot at the correct Rf). d. Combine the pure fractions into a clean, pre-weighed round-bottom flask.
5. Product Isolation a. Remove the solvent from the pooled fractions using a rotary evaporator. b. Place the flask under high vacuum to remove any residual solvent. c. The final product should be a white solid or a clear, viscous oil. Determine the final yield and characterize the product (e.g., by NMR) to confirm its purity.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | - Improper eluent choice.- Column overloaded. | - Re-optimize eluent with TLC.- Use a larger column with more silica (increase silica:sample ratio).[8][11] |
| Cracked/Channeled Bed | - Column ran dry.- Packing was not uniform. | - Ensure the solvent level never drops below the top of the stationary phase.- Re-pack the column carefully using the slurry method.[15] |
| Compound Won't Elute | - Eluent is not polar enough. | - Gradually increase the polarity of the mobile phase (gradient elution). A small percentage of methanol can be added for very polar compounds.[12] |
| Streaking on TLC | - Sample is too concentrated.- Sample is acidic/basic. | - Dilute the sample before spotting.- Add a trace amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. |
References
-
Sorbtech. (2023, September 30). Glycosides Separation Using Alumina Oxide - Column Chromatography. Retrieved from [Link]
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CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]
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Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]
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Chemistry LibreTexts. (2022, June 23). Packing Normal Phase Columns. Retrieved from [Link]
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ChemistryViews. (2012, June 5). Tips and Tricks for the Lab: Column Packing. Retrieved from [Link]
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Varghese, N. et al. (2022). Thin Layer chromatography for detection of Glycoside and Alkaloid compounds. Retrieved from [Link]
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Friesen, J. B., & Pauli, G. F. (2015). Solvent System Selection Strategies in Countercurrent Separation. Journal of Liquid Chromatography & Related Technologies, 38(10), 967-987. Retrieved from [Link]
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Filter-Bio. (2025, December 18). What are the TLC plates for separating glycosides?. Retrieved from [Link]
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Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]
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Tejero-lópez, C., & Zollo, P. A. (1967). Selective benzoylation of benzyl β-l-arabinopyranoside and benzyl α-d-xylopyranoside. Canadian Journal of Chemistry, 45(20), 2493-2498. Retrieved from [Link]
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Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]
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Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
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White, B. J., & Oeth, D. (n.d.). Separation of Cardiac Glycosides by Thin-Layer Chromatography. UNI ScholarWorks. Retrieved from [Link]
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Tuffour, I. et al. (2013). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molbank, 2013(3), M793. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Gimalova, F. et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2022(2), M1382. Retrieved from [Link]
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Kanie, O. et al. (1994). Synthesis of Disaccharides Containing α-D-Xylopyranosyl and β-D-Glucopyranosyl Linkages. Journal of Carbohydrate Chemistry, 13(3), 385-404. Retrieved from [Link]
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Glycoscience Protocols (GlycoPODv2). (2021, September 29). Thin-layer chromatography (TLC) of glycolipids. Retrieved from [Link]
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Merck Millipore. (n.d.). Operating Instructions. Retrieved from [Link]
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Li, Y. et al. (2018). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Molecules, 23(11), 2901. Retrieved from [Link]
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Taylor & Francis. (n.d.). Elution – Knowledge and References. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl alpha-D-glucopyranoside. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, August 6). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-??-D- glucopyranoside and benzyl 2,3,4-tri-O-benzyl-??-D-mannopyranoside. Retrieved from [Link]
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Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved from [Link]
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ResearchGate. (2025, October 16). (PDF) Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Retrieved from [Link]
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Senzer, B. D. et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Demchenko, A. V. et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 2419-2426. Retrieved from [Link]
-
Islam, M. S. et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-540. Retrieved from [Link]
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ALWSCI. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]
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Chittenden, G. J. F. (1979). Synthesis and benzyl and allyl ethers of D-glucopyranose. Carbohydrate Research, 74, 333-337. Retrieved from [Link]
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Szafran, K. et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Antibiotics, 12(5), 888. Retrieved from [Link]
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Kjellberg, A. et al. (2014). Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants. PLoS ONE, 9(10), e110453. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl Alpha-D-Mannopyranoside. PubChem Compound Database. Retrieved from [Link]
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Hronowski, L. J. et al. (1991). Synthesis and characterization of 6-O-beta-lactosyl-alpha,beta-D-mannopyranoses and 2,6-di-O-beta-lactosyl-alpha,beta-D-mannopyranoses. Carbohydrate Research, 219, 51-69. Retrieved from [Link]
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enzymatic assay protocol using Benzyl alpha-D-xylopyranoside
An Application Note and Protocol for the Determination of α-Xylosidase Activity using Benzyl α-D-xylopyranoside
Abstract
This document provides a comprehensive guide and a detailed protocol for the enzymatic assay of α-xylosidase (EC 3.2.1.177) activity using Benzyl α-D-xylopyranoside as the substrate. As the hydrolytic products, D-xylose and benzyl alcohol, are not directly chromogenic, this protocol employs a robust coupled-enzyme system. The release of D-xylose is stoichiometrically linked to the production of NADH through the action of D-xylose dehydrogenase. The rate of NADH formation, monitored by the increase in absorbance at 340 nm, provides a precise and continuous measure of α-xylosidase activity. This method is tailored for researchers in enzymology, drug discovery, and carbohydrate biochemistry, offering high sensitivity and specificity for kinetic characterization of α-xylosidases.
Principle and Scientific Rationale
α-Xylosidases are glycoside hydrolases that catalyze the hydrolysis of terminal, non-reducing α-D-xylose residues from various oligosaccharides and synthetic glycosides.[1][2] The characterization of these enzymes is crucial for understanding their biological roles and for their application in various biotechnological processes.
Benzyl α-D-xylopyranoside is a synthetic substrate that can be effectively utilized to measure the activity of α-xylosidases. The primary enzymatic reaction is as follows:
Benzyl α-D-xylopyranoside + H₂O ---(α-Xylosidase)--> D-Xylose + Benzyl Alcohol
A significant challenge in this assay is that neither D-xylose nor benzyl alcohol produces a measurable colorimetric or fluorometric signal upon formation. To overcome this, a coupled-enzyme assay is employed, which links the production of D-xylose to a continuously measurable event.[3][4] This protocol utilizes the highly specific D-xylose dehydrogenase (XDH) from Caulobacter crescentus or a similar source.[5][6]
The detection principle involves two subsequent enzymatic reactions:
-
Mutarotation: D-xylose exists in equilibrium between its α and β anomeric forms. Xylose mutarotase (XMR) is included to rapidly interconvert the α-D-xylose produced into the β-D-xylose form.[7][8]
-
Oxidation and Signal Generation: β-D-xylose dehydrogenase (β-XDH) specifically oxidizes β-D-xylose to D-xylonic acid, using nicotinamide adenine dinucleotide (NAD⁺) as a cofactor. This reaction produces NADH, which strongly absorbs light at 340 nm.[5][7]
The rate of increase in absorbance at 340 nm is directly proportional to the rate of α-xylosidase activity.
Caption: Coupled enzymatic reaction for α-xylosidase assay.
Materials and Reagents
-
Substrate: Benzyl α-D-xylopyranoside (CAS No. 10459-33-3)
-
Enzyme Sample: Purified or partially purified α-xylosidase solution
-
Coupling Enzymes: D-Xylose Dehydrogenase (XDH) (EC 1.1.1.175) and Xylose Mutarotase (XMR) (EC 5.1.3.3). A stabilized mixture is available commercially (e.g., Megazyme, Cat. No. E-XYLMUT).[8]
-
Cofactor: β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)
-
Assay Buffer: 100 mM Sodium Phosphate buffer, pH 7.0, at 37°C. Note: The optimal pH for the α-xylosidase of interest should be determined empirically and the buffer adjusted accordingly. Ensure the coupling enzymes remain active at the chosen pH.
-
Control Substrate (Optional): p-Nitrophenyl-α-D-xylopyranoside for validation.
-
Equipment:
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.
-
Temperature-controlled cuvette or plate holder (e.g., 37°C).
-
Calibrated pipettes.
-
96-well, UV-transparent microplates or quartz cuvettes.
-
Detailed Experimental Protocol
This protocol is optimized for a 96-well microplate format with a total reaction volume of 200 µL. Adjust volumes proportionally for a standard 1 mL cuvette assay.
Reagent Preparation
-
Assay Buffer (100 mM Sodium Phosphate, pH 7.0): Prepare by mixing appropriate volumes of 100 mM sodium phosphate monobasic and 100 mM sodium phosphate dibasic to achieve pH 7.0.
-
Benzyl α-D-xylopyranoside Stock Solution (50 mM): Dissolve an appropriate amount of Benzyl α-D-xylopyranoside in Assay Buffer. This may require gentle warming or sonication. Store at -20°C in aliquots.
-
NAD⁺ Stock Solution (50 mM): Dissolve NAD⁺ in deionized water. Adjust pH to ~7.0 if necessary. Store at -20°C in aliquots protected from light.
-
Coupling Enzyme Mix: Reconstitute the lyophilized XDH/XMR mixture according to the manufacturer's instructions (e.g., Megazyme D-Xylose Assay Kit).[7][9] Dilute to a working concentration in Assay Buffer that ensures the coupling reaction is not rate-limiting.
-
α-Xylosidase Enzyme Solution: Dilute the enzyme sample in cold Assay Buffer to a concentration that yields a linear rate of absorbance change over 5-10 minutes.
Assay Procedure
-
Set up the Microplate: Prepare reactions in triplicate for each condition (e.g., sample, controls). A typical setup is outlined in the table below.
| Reagent | Sample (µL) | Blank (No Substrate) (µL) | Control (No Enzyme) (µL) |
| Assay Buffer | 130 | 150 | 140 |
| NAD⁺ (from 50 mM stock) | 10 | 10 | 10 |
| Coupling Enzyme Mix | 10 | 10 | 10 |
| α-Xylosidase Solution | 10 | 10 | - |
| Benzyl α-D-xylopyranoside (from 50 mM stock) | 40 | - | 40 |
| Total Volume | 200 | 200 | 200 |
-
Pre-incubation: Add Assay Buffer, NAD⁺ solution, and the Coupling Enzyme Mix to all wells. For the "Sample" and "Blank" wells, add the α-Xylosidase solution. For the "No Enzyme" control, add an equivalent volume of Assay Buffer.
-
Equilibration: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding the Benzyl α-D-xylopyranoside stock solution to the "Sample" and "No Enzyme" wells. Add an equivalent volume of Assay Buffer to the "Blank" wells.
-
Kinetic Measurement: Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 340 nm (A₃₄₀). Record data every 30 seconds for 10-15 minutes.
Data Analysis and Calculation of Enzyme Activity
-
Determine the Rate of Reaction:
-
Plot A₃₄₀ versus time (in minutes) for each replicate.
-
Identify the linear portion of the curve for the "Sample" wells. The slope of this line is the rate of reaction (ΔA₃₄₀/min).
-
Calculate the average rate for the "Blank" and "No Enzyme" controls. These values should be negligible.
-
Correct the sample rate by subtracting the average rate of the "No Enzyme" control: Corrected Rate (ΔA₃₄₀/min) = (ΔA₃₄₀/min)ₛₐₘₚₗₑ - (ΔA₃₄₀/min)ₙₒ ₑₙₛᵧₘₑ
-
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to the rate of NADH production.
Activity (µmol/min/mL or U/mL) = (ΔA₃₄₀/min × Vₜ) / (ε × l × Vₑ)
Where:
-
ΔA₃₄₀/min: The corrected rate of absorbance change per minute.
-
Vₜ: Total volume of the assay (e.g., 0.2 mL).
-
ε: Molar extinction coefficient for NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.[10]
-
l: Light path length in cm. For a microplate reader, this is often calculated by the instrument or can be determined using a standard. For a standard 200 µL volume in a 96-well plate, it is approximately 0.5-0.6 cm. For a standard cuvette, l = 1 cm.
-
Vₑ: Volume of the enzyme solution added to the assay (e.g., 0.01 mL).
-
Example Calculation (Microplate Assay):
-
Corrected Rate (ΔA₃₄₀/min) = 0.050
-
Vₜ = 0.2 mL
-
ε = 6.22 mL µmol⁻¹ cm⁻¹ (converted from 6220 M⁻¹cm⁻¹)
-
l = 0.55 cm (path length)
-
Vₑ = 0.01 mL
Activity (U/mL) = (0.050 × 0.2) / (6.22 × 0.55 × 0.01) = 0.292 U/mL
One unit (U) of α-xylosidase activity is defined as the amount of enzyme that catalyzes the release of 1 µmole of D-xylose from Benzyl α-D-xylopyranoside per minute under the specified conditions.
Assay Validation and Troubleshooting
A robust assay requires careful validation and inclusion of appropriate controls.
-
Enzyme Linearity: Ensure the reaction rate is proportional to the concentration of the α-xylosidase enzyme added. Run the assay with varying amounts of enzyme to confirm this.
-
Substrate Saturation: To determine Vmax and Km, vary the concentration of Benzyl α-D-xylopyranoside while keeping the enzyme concentration constant.
-
Coupling Enzyme Sufficiency: The coupling enzymes must not be rate-limiting. Double the concentration of the coupling enzyme mix; if the reaction rate does not increase, the original concentration was sufficient.
| Problem | Possible Cause | Solution |
| High background signal | Contaminating dehydrogenases in the enzyme sample reacting with other substrates. | Run a "blank" control without the Benzyl α-D-xylopyranoside substrate. Subtract this rate from the sample rate. Purify the enzyme sample further. |
| Non-linear reaction rate | Substrate depletion, enzyme instability, or product inhibition. | Dilute the enzyme sample to achieve a lower reaction rate. Ensure the assay is performed within the initial velocity phase. |
| No detectable activity | Inactive enzyme, incorrect assay conditions (pH, temp), or inhibitor presence. | Verify enzyme activity with a known positive control substrate (e.g., pNP-α-xyloside). Check buffer pH and temperature. Test for inhibitors by spiking a known active sample. |
Conclusion
The coupled enzymatic assay described herein provides a reliable and sensitive method for quantifying the activity of α-xylosidase using the non-chromogenic substrate Benzyl α-D-xylopyranoside. By linking the release of D-xylose to the production of NADH, this continuous spectrophotometric assay is well-suited for detailed kinetic studies, inhibitor screening, and routine quality control in both academic and industrial research settings.
References
-
Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples. (2019). National Institutes of Health (NIH). [Link]
-
Terminology of Molecular Biology for coupled-enzyme assay. GenScript. [Link]
- Enzymatic method for the evaluation of xylose. (2017).
-
Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. (2005). National Institutes of Health (NIH). [Link]
-
Enzymatic Assay of D-Xylose Isomerase Activity. (1969). J-Stage. [Link]
-
D-Xylose Assay Kit. Megazyme. [Link]
-
D-XYLOSE Assay Kit Booklet. Megazyme. [Link]
-
Xylose dehydrogenase plus Xylose mutarotase Enzyme. Megazyme. [Link]
-
Enzyme assay. Wikipedia. [Link]
-
How can I calculate the xylose reductase and xylose dehydrogenase activities? (2014). ResearchGate. [Link]
-
Identification and molecular characterization of the first alpha -xylosidase from an archaeon. (2000). PubMed. [Link]
-
Alpha-D-xyloside xylohydrolase. Wikipedia. [Link]
-
D-Xylose Video Protocol with K-XYLOSE. (2019). YouTube. [Link]
Sources
- 1. Alpha-D-xyloside xylohydrolase - Wikipedia [en.wikipedia.org]
- 2. Identification and molecular characterization of the first alpha -xylosidase from an archaeon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Enzyme assay - Wikipedia [en.wikipedia.org]
- 5. Analytical Validation of a New Enzymatic and Automatable Method for d-Xylose Measurement in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 8. Xylose dehydrogenase plus Xylose mutarotase Enzyme | Megazyme [megazyme.com]
- 9. D-Xylose Assay Kit Test - Measure D-Xylose, Rapid Reaction | Megazyme [megazyme.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzyl α-D-xylopyranoside as a Versatile Precursor for Oligosaccharide Synthesis
Introduction: The Strategic Importance of Benzyl α-D-xylopyranoside in Glycochemistry
Oligosaccharides play a pivotal role in a myriad of biological processes, from cell-cell recognition and signaling to immune responses. Their synthesis, however, presents formidable challenges due to the polyfunctional nature of monosaccharide building blocks. The strategic use of protecting groups is paramount to achieving regioselective and stereoselective glycosidic bond formation. Benzyl ethers, in particular, have emerged as a cornerstone of carbohydrate chemistry, prized for their stability across a wide range of reaction conditions and their facile removal via catalytic hydrogenation.[1][2]
Benzyl α-D-xylopyranoside serves as an excellent starting material and precursor for the synthesis of complex xylo-oligosaccharides and other glycoconjugates. The benzyl group at the anomeric position provides a stable protecting group that can be selectively removed under neutral conditions, leaving other protecting groups intact for further synthetic manipulations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of benzyl α-D-xylopyranoside in oligosaccharide synthesis, complete with detailed protocols, mechanistic insights, and data interpretation.
Core Principles: The Role of Benzyl Protecting Groups in Glycosylation
The choice of protecting groups profoundly influences the reactivity and stereochemical outcome of a glycosylation reaction. Benzyl ethers are considered "non-participating" or "arming" protecting groups. Unlike "participating" groups like acyl esters, which can form a covalent intermediate with the anomeric center to direct the incoming nucleophile, benzyl ethers do not. This has significant implications for the reaction mechanism and stereoselectivity.
The stability of benzyl ethers under both acidic and basic conditions makes them ideal "permanent" protecting groups that remain throughout a multi-step synthesis until the final deprotection stage.[1] This stability allows for the selective removal of more labile "temporary" protecting groups, enabling the stepwise construction of complex oligosaccharides.
The "armed-disarmed" strategy, a key concept in oligosaccharide synthesis, leverages the electronic effects of protecting groups. Glycosyl donors with electron-donating protecting groups, such as benzyl ethers ("armed"), are more reactive than those with electron-withdrawing groups, like acyl esters ("disarmed"). This difference in reactivity allows for the selective activation of an armed donor in the presence of a disarmed acceptor.
Experimental Workflow: A Representative Synthesis of a Xylobiose Derivative
This section outlines a representative two-step synthesis of a protected xylobiose derivative, starting from the per-O-benzylation of benzyl α-D-xylopyranoside to form the glycosyl donor, followed by a glycosylation reaction with a suitable glycosyl acceptor.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a protected xylobiose.
Part 1: Synthesis of the Glycosyl Donor: Benzyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside
The first step involves the complete benzylation of the free hydroxyl groups of benzyl α-D-xylopyranoside. This is a crucial step to "arm" the monosaccharide, rendering it a reactive glycosyl donor for the subsequent coupling reaction.
Protocol: Per-O-benzylation
-
Preparation: To a solution of benzyl α-D-xylopyranoside (1.0 g, 4.16 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) under an argon atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 0.83 g, 20.8 mmol) portion-wise.
-
Activation: Stir the mixture at 0 °C for 30 minutes.
-
Benzylation: Add benzyl bromide (2.47 mL, 20.8 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate solvent system).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the dropwise addition of methanol, followed by water.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield benzyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside as a colorless oil.
Expected Results and Characterization
| Compound | Molecular Formula | Molecular Weight | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Benzyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside | C33H34O5 | 510.62 | 85-95% | 7.40-7.25 (m, 20H, Ar-H), 5.00-4.50 (m, 8H, 4 x PhCH 2), 4.85 (d, 1H, J=3.5 Hz, H-1), 3.95-3.50 (m, 4H, H-2, H-3, H-4, H-5) | 138.5-127.5 (Ar-C), 97.5 (C-1), 82.0-78.0 (C-2, C-3, C-4), 75.0-69.0 (4 x PhC H2), 62.0 (C-5) |
Note: NMR data are representative and may vary slightly based on experimental conditions.
Part 2: The Glycosylation Reaction
With the armed glycosyl donor in hand, the next step is the crucial glycosidic bond formation. Here, we will use a hypothetical glycosyl acceptor, benzyl 2,3-di-O-benzyl-α-D-xylopyranoside with a free hydroxyl group at the C-4 position, to synthesize a β-(1→4)-linked xylobiose derivative. The choice of promoter is critical for activating the glycosyl donor. A common and effective promoter system is N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as silver trifluoromethanesulfonate (AgOTf) or triflic acid (TfOH).
Diagram of the Glycosylation Reaction Mechanism
Caption: Generalized mechanism of a glycosylation reaction.
Protocol: NIS/AgOTf Promoted Glycosylation
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq) in anhydrous dichloromethane (DCM). Add activated 4 Å molecular sieves and stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -20 °C.
-
Promotion: Add N-iodosuccinimide (NIS, 1.5 eq) to the mixture, followed by the slow addition of a solution of silver trifluoromethanesulfonate (AgOTf, 0.1-0.3 eq) in anhydrous toluene.
-
Reaction: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Quench the reaction by adding triethylamine, followed by a saturated aqueous solution of sodium thiosulfate.
-
Workup: Filter the mixture through a pad of Celite®, washing with DCM. Wash the combined filtrate with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to afford the protected xylobiose derivative.
Part 3: Global Deprotection
The final step in the synthesis of the target oligosaccharide is the removal of all protecting groups. In this case, the benzyl ethers are removed by catalytic hydrogenation.
Protocol: Catalytic Hydrogenation
-
Setup: Dissolve the protected oligosaccharide in a suitable solvent system, such as a mixture of methanol and tetrahydrofuran (THF).
-
Catalyst: Carefully add palladium on carbon (10% Pd/C, 10-20% w/w) to the solution.
-
Hydrogenation: Securely attach a balloon of hydrogen gas to the flask or use a Parr hydrogenator. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.
-
Workup: Upon completion (monitored by TLC or mass spectrometry), filter the reaction mixture through a pad of Celite® to remove the catalyst, washing thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected oligosaccharide.[3] Further purification, if necessary, can be achieved by size-exclusion chromatography or reversed-phase HPLC.
Quantitative Data for a Representative Synthesis
| Step | Reactants | Product | Yield (%) |
| Benzylation | Benzyl α-D-xylopyranoside, Benzyl Bromide, NaH | Benzyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside | 90% |
| Glycosylation | Benzyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside (Donor), Benzyl 2,3-di-O-benzyl-α-D-xylopyranoside (Acceptor) | Protected Xylobiose Derivative | 75% |
| Deprotection | Protected Xylobiose Derivative, H2, Pd/C | Xylobiose | >95% |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction step. The disappearance of starting materials and the appearance of the product with a distinct Rf value provide a real-time assessment of the reaction's progress.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: 1H and 13C NMR are critical for confirming the structure of intermediates and the final product. The anomeric proton signal in the 1H NMR spectrum is particularly diagnostic of the stereochemistry of the newly formed glycosidic linkage. For a β-linkage, a larger coupling constant (J1,2 ≈ 7-8 Hz) is expected, while an α-linkage typically shows a smaller coupling constant (J1,2 ≈ 3-4 Hz).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of all synthesized compounds, ensuring their identity and purity.
-
Conclusion and Future Perspectives
Benzyl α-D-xylopyranoside is a highly valuable and versatile precursor for the synthesis of complex oligosaccharides. The stability and reliable removal of benzyl ether protecting groups, combined with well-established glycosylation protocols, provide a robust platform for the construction of a wide array of xylo-oligosaccharides. These molecules are of significant interest in drug development, as they are implicated in various biological recognition events and can serve as scaffolds for the development of novel therapeutics. The methodologies outlined in this application note provide a solid foundation for researchers to explore the rich and complex world of glycochemistry.
References
- BenchChem. (2025). Application Notes and Protocols for the Deprotection of Benzyl Ethers in 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Gaunt, M. J., Yu, J.-Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Journal of Organic Chemistry.
- Codée, J. D. C., et al. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
- Takeo, K., Ohguchi, Y., Hasegawa, R., & Kitamura, S. (1995). Synthesis of (1-->4)-beta-D-xylo-oligosaccharides of dp 4-10 by a blockwise approach.
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
- Lu, J., et al. (2007). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside. Tetrahedron: Asymmetry, 18(21), 2549-2552.
- Takeo, K., Ohguchi, Y., Hasegawa, R., & Kitamura, S. (1995). Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)- D-xylo-oligosaccharides of dp 2-4.
- Gorin, P. A. J., & Ishikawa, T. (1967). Synthesis of benzyl and allyl ethers of D-glucopyranose. Canadian Journal of Chemistry, 45(5), 521-532.
- Ziegler, T., & Klee, D. (1996). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose.
- Demchenko, A. V., et al. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 17, 1826-1833.
- Rahman, M. M., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry, 13(3), 250-258.
- Yamamoto, K., et al. (2021). Preparation of β(1→3)/β(1→4) xylooligosaccharides from red alga dulse by two xylanases from Streptomyces thermogriseus. Journal of Applied Glycoscience, 68(2), 99-106.
- Lattová, E., et al. (2018). Chemoenzymatic Synthesis and Immunological Studies of Xylosylated N-glycans. Frontiers in Chemistry, 6, 499.
- Toshima, K. (1999). Stereoselective Synthesis of 1,2-cis-Glycosides. Glycoforum.
-
SpectraBase. (n.d.). 2,3,4,6-Tetra-O-benzyl-a-D-glucopyranose. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: Glycosylation Reactions with 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- Demchenko, A. V., et al. (2011). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry, 7, 1117-1123.
- Pistorio, S. G., et al. (2020). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2020(2), M1131.
- Boons, G.-J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 435-439.
Sources
Application Note: A Continuous, Coupled-Enzyme Assay for Xylosidase Activity Using Benzyl α-D-Xylopyranoside
Abstract
This application note details a robust and continuous spectrophotometric assay for the determination of β-D-xylosidase activity. The method utilizes Benzyl α-D-xylopyranoside as the primary substrate, which is hydrolyzed by xylosidase to release benzyl alcohol. The benzyl alcohol is then oxidized in a coupled reaction by an alcohol oxidase, producing hydrogen peroxide (H₂O₂). In a final step, horseradish peroxidase (HRP) catalyzes the reaction of H₂O₂ with a sensitive chromogenic or fluorogenic probe, such as Amplex® Red, allowing for real-time monitoring of xylosidase activity. This continuous, multi-enzyme system offers high sensitivity and is amenable to a high-throughput microplate format, making it ideal for enzyme characterization, inhibitor screening, and routine quality control in research and drug development settings.
Introduction to Xylosidase Assays
β-D-Xylosidases (EC 3.2.1.37) are key glycoside hydrolase enzymes that catalyze the hydrolysis of short-chain xylooligosaccharides from the non-reducing end, releasing xylose.[1] These enzymes are critical in the complete breakdown of xylan, the second most abundant polysaccharide in nature. Their study is paramount in fields ranging from biofuel production, where they contribute to the saccharification of lignocellulosic biomass, to the food and beverage industry.
Traditional xylosidase assays often rely on endpoint measurements using chromogenic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX). While effective, these discontinuous methods provide only a single data point and can be cumbersome for detailed kinetic analysis or high-throughput screening (HTS). Continuous assays, which monitor reaction progress in real-time, offer significant advantages by providing initial velocity data directly, improving accuracy, and increasing throughput. This note describes a continuous assay based on a coupled enzymatic cascade, providing a versatile and sensitive alternative.
Principle of the Coupled Assay
The assay is based on a three-step enzymatic cascade that links the activity of xylosidase to the generation of a fluorescent signal.
-
Primary Reaction: β-Xylosidase cleaves the substrate, Benzyl α-D-xylopyranoside, releasing D-xylose and benzyl alcohol. This step is the rate-limiting reaction being measured.
-
Coupling Reaction: A commercially available alcohol oxidase (AOX), typically from Pichia pastoris, catalyzes the oxidation of the released benzyl alcohol by molecular oxygen (O₂) to produce benzaldehyde and hydrogen peroxide (H₂O₂).[2][3][4]
-
Detection Reaction: The generated H₂O₂ serves as a substrate for horseradish peroxidase (HRP). In the presence of a suitable probe like Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), HRP catalyzes its oxidation to the highly fluorescent product, resorufin.[5][6][7] The rate of increase in fluorescence is directly proportional to the xylosidase activity.
The stoichiometry of the reaction ensures that one mole of hydrolyzed substrate produces one mole of H₂O₂, which in turn produces one mole of resorufin.[5]
Caption: Enzymatic cascade for the continuous xylosidase assay.
Materials and Methods
Reagents and Equipment
-
Enzymes: β-Xylosidase (enzyme of interest), Alcohol Oxidase from Pichia pastoris (e.g., Sigma-Aldrich A2404), Horseradish Peroxidase (e.g., Sigma-Aldrich P8250).
-
Substrates & Probes: Benzyl α-D-xylopyranoside, Amplex® Red reagent (e.g., Thermo Fisher A12222).
-
Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5. The optimal pH for alcohol oxidase from P. pastoris is around 7.5.[2][3]
-
Equipment: Fluorescence microplate reader with excitation ~530-571 nm and emission ~585-590 nm, standard 96-well black microplates, precision pipettes.
Reagent Preparation
-
Assay Buffer: Prepare a 50 mM potassium phosphate buffer and adjust the pH to 7.5 at 25°C.
-
Benzyl α-D-xylopyranoside Stock (50 mM): Dissolve the substrate in a minimal amount of DMSO and bring to final volume with Assay Buffer.
-
Alcohol Oxidase (AOX) Stock (50 U/mL): Reconstitute lyophilized enzyme in cold Assay Buffer. Store in aliquots at -20°C.
-
Horseradish Peroxidase (HRP) Stock (100 U/mL): Reconstitute lyophilized enzyme in Assay Buffer. Store in aliquots at -20°C.
-
Amplex® Red Stock (10 mM): Dissolve Amplex® Red reagent in high-quality, anhydrous DMSO. Store protected from light at -20°C.[5]
Protocol Development and Optimization
A critical aspect of any coupled-enzyme assay is ensuring that the primary enzyme (xylosidase) is the sole rate-limiting factor. This requires optimizing the concentrations of the coupling enzymes (AOX and HRP).
Determining Non-Rate-Limiting Enzyme Concentrations
-
Setup: Prepare a series of reactions in a 96-well plate containing a fixed, high concentration of Benzyl α-D-xylopyranoside and a fixed amount of your xylosidase.
-
Vary Coupling Enzymes: Create a matrix where the concentration of AOX is varied across columns and the concentration of HRP is varied across rows.
-
Measurement: Initiate the reaction and monitor the fluorescence increase over time.
-
Analysis: Calculate the initial reaction velocity (RFU/min) for each condition. Identify the plateau region where increasing the concentration of AOX or HRP no longer results in an increased reaction rate. The concentrations in this plateau are non-rate-limiting and should be used for all subsequent experiments.
Standard Assay Protocol (96-well format)
-
Prepare Coupling Enzyme Mix: On the day of the experiment, prepare a fresh "Coupling Mix" in Assay Buffer containing Amplex® Red, HRP, and AOX at their pre-determined optimal concentrations. A typical starting point is 50 µM Amplex® Red, 0.2 U/mL HRP, and 0.5 U/mL AOX.[7] Protect this mix from light.
-
Add Reagents to Plate:
-
Pipette 50 µL of the Coupling Mix into each well of a black 96-well microplate.
-
Add 25 µL of your diluted β-xylosidase sample (or buffer for a "no enzyme" control).
-
-
Initiate Reaction: Add 25 µL of Benzyl α-D-xylopyranoside substrate solution to each well to start the reaction. The final volume will be 100 µL. To determine Michaelis-Menten kinetics, vary the final substrate concentration (e.g., from 0.1 to 10 times the expected Kₘ).
-
Read Plate: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure fluorescence (Ex: ~571 nm, Em: ~585 nm) kinetically, taking readings every 30-60 seconds for 15-30 minutes.
Data Analysis
-
Calculate Reaction Rate: Plot fluorescence (RFU) versus time (minutes). The initial velocity of the reaction is the slope of the linear portion of this curve (ΔRFU/min).
-
Generate Standard Curve: To convert the rate from RFU/min to µmol/min, a hydrogen peroxide (H₂O₂) standard curve is required. Prepare serial dilutions of a calibrated H₂O₂ stock in Assay Buffer and measure the endpoint fluorescence using the same Coupling Mix (minus the xylosidase and its substrate). Plot the final fluorescence against the known H₂O₂ concentration.
-
Determine Xylosidase Activity: Use the slope of the standard curve (RFU/µmol) to convert the enzymatic reaction rate into specific activity (µmol/min/mg of enzyme).
Expected Results and Data Presentation
The assay should yield a linear increase in fluorescence over time, provided the substrate is not depleted and the enzymes are stable. The background rate (no xylosidase control) should be minimal.
| Parameter | Typical Value Range | Rationale / Comment |
| Optimal pH | 7.0 - 8.0 | Primarily dictated by the pH optimum of the coupling enzyme, alcohol oxidase from P. pastoris.[2][3] |
| HRP Concentration | 0.1 - 0.5 U/mL | Must be in excess to ensure immediate conversion of all H₂O₂ produced. |
| AOX Concentration | 0.2 - 1.0 U/mL | Must be sufficient to prevent benzyl alcohol accumulation, which could become rate-limiting. |
| Amplex® Red | 25 - 100 µM | Higher concentrations increase signal but may also elevate background. 50 µM is a common starting point.[7] |
| Linear Range | Dependent on enzyme | The assay should be linear with respect to both time and xylosidase concentration. |
| Xylosidase Kₘ | Varies widely (e.g., 0.2 - 5 mM) | Kₘ values for xylosidases are highly dependent on the enzyme source and substrate.[8][9][10] |
Experimental Workflow
The overall workflow for assay development and execution follows a logical progression from system validation to routine measurement.
Caption: Experimental workflow for xylosidase assay development.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Light exposure of Amplex® Red. 2. Contaminated reagents with H₂O₂. 3. Substrate auto-hydrolysis. | 1. Prepare Amplex® Red fresh and protect from light. 2. Use fresh, high-purity water and reagents. 3. Run a "no enzyme" control; subtract this rate from all samples. |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition (by xylose). 4. Coupling enzymes are rate-limiting. | 1. Use a lower enzyme concentration or higher substrate concentration. 2. Check enzyme stability under assay conditions. 3. Use only the initial linear phase for rate calculation. Many xylosidases are inhibited by xylose.[11] 4. Re-optimize HRP and AOX concentrations (see Section 4.1). |
| Low Signal / No Activity | 1. Incorrect buffer pH. 2. Inactive enzyme(s). 3. Incorrect wavelength settings. | 1. Confirm pH of the assay buffer is 7.5. 2. Verify the activity of each enzyme component separately. 3. Check plate reader settings for Amplex® Red/resorufin. |
Conclusion
The coupled-enzyme assay described provides a sensitive, continuous, and high-throughput method for measuring β-xylosidase activity. By ensuring the coupling enzymes are not rate-limiting, this protocol allows for accurate determination of kinetic parameters and the screening of enzyme inhibitors. The use of Benzyl α-D-xylopyranoside as a substrate links the xylosidase activity to the robust and well-characterized alcohol oxidase-HRP-Amplex Red detection system, offering a powerful tool for glycoside hydrolase research.
References
-
Opentrons. Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library. Available at: [Link]
-
Stark, T. M., & Le, T. N. (2019). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. Bio-protocol, 9(21), e3419. Available at: [Link]
-
Harvey, C. (2013). H2O2 Assay (Amplex Red). ResearchGate. Available at: [Link]
-
Steinke, M. (2010). Measuring Hydrogen peroxide in a water sample using Amplex Red. Available at: [Link]
-
Couderc, R., & Baratti, J. (1980). Oxidation of Methanol by the Yeast, Pichia pastoris. Purification and Properties of the Alcohol Oxidase. Agricultural and Biological Chemistry, 44(10), 2279-2289. Available at: [Link]
-
Taylor & Francis Online. (2014). Oxidation of Methanol by the Yeast, Pichia pastoris. Purification and Properties of the Alcohol Oxidase. Agricultural and Biological Chemistry, 44(10). Available at: [Link]
-
ResearchGate. Kinetic parameters of recombinant β-xylosidase/α-L-arabinofuranosidase, rLfXyl43, from Limosilactobacillus fermentum SK152. Available at: [Link]
-
Decker, S. R., et al. (2004). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 70(6), 3237–3243. Available at: [Link]
-
Almeida, P. J., et al. (2007). Ethanol biosensors based on alcohol oxidase. Biosensors & Bioelectronics, 22(11), 2367-75. Available at: [Link]
-
ResearchGate. Regulation of alcohol oxidase 1 (AOX1) promoter and peroxisome biogenesis in different fermentation processes in Pichia pastoris. Available at: [Link]
-
ResearchGate. Alcohol oxidase from the yeast Pichia pastoris - A potential catalyst for organic synthesis. Available at: [Link]
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ResearchGate. Kinetic parameters for deAX substrate hydrolysis. Available at: [Link]
-
Palupi, I. F. J., et al. (2020). Kinetic Characterization of β-xylosidase (GbtXyl43A) from Wild-type Geobacillus thermoleovorans IT-08 and The Variant GbtXyl43A-D121N. ResearchGate. Available at: [Link]
-
Liu, H., et al. (2023). Improving Methanol Utilization by Reducing Alcohol Oxidase Activity and Adding Co-Substrate of Sodium Citrate in Pichia pastoris. Journal of Fungi, 9(4), 421. Available at: [Link]
-
Shi, H., et al. (2013). Biochemical properties of a novel thermostable and highly xylose-tolerant β-xylosidase/α-arabinosidase from Thermotoga thermarum. BMC Biotechnology, 13, 9. Available at: [Link]
-
Reis, J., & Binda, C. (2023). The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity. Methods in Molecular Biology, 2558, 23-34. Available at: [Link]
-
Plapp, B. V., et al. (2013). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis. The Journal of Biological Chemistry, 288(24), 17326-17338. Available at: [Link]
-
Pennacchio, A., et al. (2008). Purification and Characterization of a Novel Recombinant Highly Enantioselective Short-Chain NAD(H)-Dependent Alcohol Dehydrogenase from Thermus thermophilus. Applied and Environmental Microbiology, 74(18), 5621–5629. Available at: [Link]
-
Polizeli, M. L. T. M., et al. (2005). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Critical Reviews in Biotechnology, 25(4), 205-223. Available at: [Link]
-
University of Washington. Lesson II Alcohol Dehydrogenase Assay. Available at: [Link]
-
Rohman, A., et al. (2022). Heterologous expression and characterization of xylose-tolerant GH 43 family β-xylosidase/α-L-arabinofuranosidase from Limosilactobacillus fermentum and its application in xylan degradation. Frontiers in Bioengineering and Biotechnology, 10, 891739. Available at: [Link]
-
Li, X., et al. (2021). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. Frontiers in Microbiology, 12, 690558. Available at: [Link]
-
Wang, X., et al. (2023). Study on the High-Efficiency Expression of Horseradish Peroxidase in Pichia pastoris. International Journal of Molecular Sciences, 24(23), 16990. Available at: [Link]
-
Poutanen, K., et al. (1987). The beta-D-xylosidase of Trichoderma reesei is a multifunctional beta-D-xylan xylohydrolase. Biotechnology and Applied Biochemistry, 9(6), 505-15. Available at: [Link]
-
Wikipedia. Horseradish peroxidase. Available at: [Link]
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- 3. tandfonline.com [tandfonline.com]
- 4. Ethanol biosensors based on alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application of Benzyl α-D-xylopyranoside in Cell-Based Assays: A Technical Guide
This guide provides a comprehensive overview and detailed protocols for the application of Benzyl α-D-xylopyranoside in cell-based assays. It is intended for researchers, scientists, and drug development professionals investigating the roles of proteoglycans in various biological processes. This document delves into the mechanism of action of Benzyl α-D-xylopyranoside and offers practical, field-proven methodologies for its use in studying cellular functions such as proliferation, differentiation, and extracellular matrix (ECM) deposition.
Introduction: The Role of Proteoglycans and the Utility of Benzyl α-D-xylopyranoside
Proteoglycans (PGs) are a major component of the extracellular matrix and cell surfaces, playing crucial roles in cell signaling, adhesion, migration, and tissue morphogenesis. They are characterized by a core protein to which one or more glycosaminoglycan (GAG) chains are covalently attached. The intricate functions of PGs are often mediated by these GAG chains, which include chondroitin sulfate, heparan sulfate, and dermatan sulfate.
To elucidate the specific functions of PGs, researchers often employ tools that can selectively perturb their synthesis. Benzyl α-D-xylopyranoside is a valuable small molecule tool that acts as a competitive inhibitor of GAG chain elongation. By serving as an artificial acceptor for GAG synthesis, it uncouples the GAG chains from their core proteins, leading to the secretion of free GAG chains and a reduction in cell- and matrix-associated proteoglycans. This allows for the investigation of PG function in a controlled and reversible manner.
Mechanism of Action: Uncoupling Glycosaminoglycan Synthesis
The biosynthesis of most GAG chains is initiated by the transfer of D-xylose from UDP-xylose to a serine residue on the proteoglycan core protein. This reaction is catalyzed by xylosyltransferase. Subsequently, a linker tetrasaccharide is assembled, upon which the specific GAG chain is elongated.
Benzyl α-D-xylopyranoside, due to its structural similarity to the natural xylose-serine linkage, acts as a substrate for β-1,4-galactosyltransferase 7 (β4GalT7), a key enzyme in the GAG linker region synthesis.[1][2][3] This diverts the GAG synthesis machinery away from the endogenous core proteins, resulting in the synthesis of free GAG chains initiated on the xyloside.[3] This process effectively depletes the cell surface and extracellular matrix of functional proteoglycans, allowing for the study of the consequences of this depletion on cellular behavior.
Caption: Mechanism of Benzyl α-D-xylopyranoside Action.
Preparation of Benzyl α-D-xylopyranoside Stock Solution
Proper preparation and storage of the Benzyl α-D-xylopyranoside stock solution are critical for reproducible experimental results.
Materials:
-
Benzyl α-D-xylopyranoside (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol:
-
Calculate the required amount of Benzyl α-D-xylopyranoside to prepare a stock solution of desired concentration (e.g., 100 mM).
-
Weigh the powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming at 37°C may be required.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or off-target effects.
Application 1: Inhibition of Proteoglycan Synthesis and Quantification
A fundamental application of Benzyl α-D-xylopyranoside is to inhibit the synthesis of proteoglycans. The extent of this inhibition can be quantified using radiolabeling with [³⁵S]-sulfate, which is incorporated into the sulfated GAG chains.
Protocol: [³⁵S]-Sulfate Incorporation Assay
Materials:
-
Cell line of interest (e.g., chondrocytes, fibroblasts)
-
Complete cell culture medium
-
Benzyl α-D-xylopyranoside stock solution
-
[³⁵S]-Sulfate (carrier-free)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that ensures they are in the logarithmic growth phase during the experiment.
-
Treatment: After 24 hours of incubation, replace the medium with fresh medium containing various concentrations of Benzyl α-D-xylopyranoside (e.g., 0.1, 0.5, 1, 2 mM). Include a vehicle control (DMSO).
-
Radiolabeling: After a pre-incubation period with the inhibitor (e.g., 2-4 hours), add [³⁵S]-sulfate to each well at a final concentration of 5-20 µCi/mL.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.
-
Harvesting:
-
Medium: Collect the culture medium from each well.
-
Cell Layer: Wash the cell layer twice with cold PBS. Lyse the cells with lysis buffer.
-
-
Quantification:
-
Transfer a known volume of the collected medium and cell lysate to separate scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Normalize the CPM values to the total protein content of the cell lysate. Calculate the percentage of inhibition of [³⁵S]-sulfate incorporation for each concentration of Benzyl α-D-xylopyranoside compared to the vehicle control.
| Parameter | Recommendation |
| Cell Type | Chondrocytes, Fibroblasts, Smooth Muscle Cells |
| Benzyl α-D-xylopyranoside Conc. | 0.1 - 2 mM |
| Incubation Time | 24 - 48 hours |
| [³⁵S]-Sulfate Conc. | 5 - 20 µCi/mL |
Application 2: Assessing the Impact on Cell Proliferation
The depletion of cell surface proteoglycans can affect cell proliferation, often in a cell-type-dependent manner. The MTT assay is a colorimetric method to assess cell viability and proliferation.
Protocol: MTT Cell Proliferation Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Benzyl α-D-xylopyranoside stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours, treat the cells with a range of Benzyl α-D-xylopyranoside concentrations (e.g., 0.1 - 2 mM) in fresh medium. Include a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium only) from all readings. Express the results as a percentage of the vehicle control.
Caption: MTT Assay Workflow.
Application 3: Investigating Chondrocyte Differentiation and Matrix Deposition
Proteoglycans, particularly aggrecan, are essential for the structural integrity of cartilage. Benzyl α-D-xylopyranoside can be used to study the role of proteoglycans in chondrocyte differentiation and the formation of a cartilaginous matrix.
Protocol: Alcian Blue Staining for Proteoglycan Quantification
Materials:
-
Chondrocytes or mesenchymal stem cells undergoing chondrogenic differentiation
-
Chondrogenic differentiation medium
-
Benzyl α-D-xylopyranoside stock solution
-
3% Acetic acid
-
1% Alcian Blue 8GX in 3% acetic acid, pH 2.5
-
Guanidine-HCl (6 M)
-
Microplate reader or microscope
Procedure:
-
Cell Culture and Treatment: Culture cells under chondrogenic conditions in the presence or absence of Benzyl α-D-xylopyranoside (e.g., 0.5 - 1 mM) for the desired differentiation period (e.g., 14-21 days).
-
Fixation: Wash the cell layers with PBS and fix with 4% paraformaldehyde for 20 minutes.
-
Staining: Wash with PBS and stain with Alcian Blue solution for 30 minutes.
-
Washing: Wash the wells extensively with deionized water to remove excess stain.
-
Quantification (Option 1 - Elution):
-
Add 6 M guanidine-HCl to each well to elute the bound stain.
-
Transfer the eluate to a 96-well plate.
-
Read the absorbance at 620 nm.
-
-
Quantification (Option 2 - Imaging):
-
Capture images of the stained wells using a microscope.
-
Quantify the stained area or intensity using image analysis software.
-
Protocol: Immunofluorescence for Collagen Type II
Materials:
-
Differentiated chondrocytes on coverslips or in chamber slides
-
Benzyl α-D-xylopyranoside
-
Fixation and permeabilization buffers
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody against Collagen Type II
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described for Alcian Blue staining.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-Collagen Type II antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Inhibition of GAG Synthesis | Insufficient concentration of Benzyl α-D-xylopyranoside. | Increase the concentration of the inhibitor (up to 2 mM). |
| Insufficient incubation time. | Increase the incubation time with the inhibitor. | |
| High Cell Death/Toxicity | High concentration of Benzyl α-D-xylopyranoside. | Perform a dose-response curve to determine the optimal non-toxic concentration. |
| High concentration of DMSO. | Ensure the final DMSO concentration in the medium is <0.5%. | |
| Inconsistent Results | Variable cell seeding density. | Ensure consistent cell numbers are seeded in all wells. |
| Cell passage number. | Use cells within a consistent and low passage number range. | |
| Compound precipitation. | Ensure the stock solution is fully dissolved and does not precipitate upon dilution in media. | |
| Off-target effects | The compound may have unintended biological activities. | Compare the effects of Benzyl α-D-xylopyranoside with its inactive anomer, Benzyl β-D-xylopyranoside, which does not inhibit GAG synthesis.[4] |
Conclusion
Benzyl α-D-xylopyranoside is a powerful and versatile tool for investigating the multifaceted roles of proteoglycans in cell biology. By competitively inhibiting the synthesis of GAG chains, it allows for a controlled and targeted approach to study the consequences of proteoglycan depletion. The protocols outlined in this guide provide a solid foundation for utilizing this compound in a variety of cell-based assays. As with any experimental system, optimization of concentrations, incubation times, and cell densities for your specific cell type and research question is highly recommended to ensure reliable and meaningful results.
References
- Kolset, S. O., & Tveit, H. (2008). Cell-surface proteoglycans. The international journal of biochemistry & cell biology, 40(5), 874-878.
-
Siegbahn, A., et al. (2014). Rules for priming and inhibition of glycosaminoglycan biosynthesis; probing the β4GalT7 active site. Organic & biomolecular chemistry, 12(30), 5562-5573.[5]
- Almeida, R., et al. (1999). Cloning and expression of a fourth human UDP-galactose:beta-xyloside beta1,4-galactosyltransferase, beta4GalT-7, with a restricted expression pattern. The Journal of biological chemistry, 274(37), 26165-26171.
-
KEGG PATHWAY: Glycosaminoglycan biosynthesis - chondroitin sulfate / dermatan sulfate - Reference pathway. (n.d.). Retrieved from [Link]]
-
Fritz, T. A., et al. (2014). Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans. Chemical science, 5(10), 3968-3975.[3]
-
Kokenyesi, R., & Bernfield, M. (1994). Altered proteoglycan synthesis via the false acceptor pathway can be dissociated from beta-D-xyloside inhibition of proliferation. The Journal of biological chemistry, 269(1), 93-97.[4]
- Lugemwa, F. N., & Esko, J. D. (1991). Estradiol beta-D-xyloside, an efficient primer for chondroitin sulfate synthesis in a Chinese hamster ovary cell mutant. The Journal of biological chemistry, 266(10), 6674-6677.
- Okayama, M., et al. (1977). Effect of beta-D-xylosides on the synthesis of proteochondroitin sulfate by slices of embryonic chick cartilage. The Journal of biological chemistry, 252(24), 9018-9025.
- Schwartz, N. B. (1977). Regulation of chondroitin sulfate synthesis. Effect of beta-xylosides on synthesis of chondroitin sulfate and its linkage region. The Journal of biological chemistry, 252(18), 6316-6321.
- Gibson, G. J., et al. (1982). Effects of 4-methylumbelliferyl-beta-D-xyloside on chondrogenesis in vitro. The Journal of cell biology, 93(3), 767-774.
- Lohmander, L. S., et al. (1979). Secretion of proteoglycans by chondrocytes. Influence of colchicine, cytochalasin B, and beta-D-xyloside. Archives of biochemistry and biophysics, 192(1), 148-157.
- Robinson, H. C., et al. (1975). The effect of beta-D-xylosides on the synthesis of chondroitin sulphate-protein complexes by embryonic cartilage. The Biochemical journal, 148(2), 259-266.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescently labeled xylosides offer insight into the biosynthetic pathways of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
Application Note: Kinetic Analysis of β-Xylosidases Using Benzyl α-D-Xylopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Glycoside Hydrolase Activity with Novel Substrates
β-Xylosidases (EC 3.2.1.37) are a crucial class of glycoside hydrolases that catalyze the hydrolysis of short xylo-oligosaccharides into xylose by cleaving terminal β-(1→4)-xylosidic linkages. These enzymes play a significant role in the breakdown of hemicellulose, a major component of plant biomass, making them of great interest in various industrial applications, including biofuel production, food processing, and pulp and paper manufacturing. Furthermore, understanding the kinetics of β-xylosidases is vital for the development of inhibitors, which have potential therapeutic applications.
Traditionally, the kinetic analysis of β-xylosidases has relied on chromogenic or fluorogenic substrates, such as p-nitrophenyl-β-D-xylopyranoside (pNPX), where the release of the aglycone can be easily monitored spectrophotometrically. While effective, the development and characterization of novel substrates are essential for expanding the toolkit for enzyme analysis and for probing different aspects of enzyme-substrate interactions. Benzyl α-D-xylopyranoside represents an alternative substrate for this purpose. Although the release of benzyl alcohol is not directly chromogenic, its detection can be achieved through a coupled enzyme assay, offering a versatile and sensitive method for kinetic analysis.
This application note provides a detailed protocol for the kinetic analysis of β-xylosidases using Benzyl α-D-xylopyranoside. We will delve into the experimental setup, a robust coupled-enzyme assay for the detection of the reaction product, and a comprehensive guide to kinetic data analysis.
Principle of the Assay
The enzymatic activity of β-xylosidase on Benzyl α-D-xylopyranoside results in the release of D-xylose and benzyl alcohol. As benzyl alcohol does not absorb light in the visible range, a coupled enzyme assay is employed for its quantification. This assay utilizes alcohol dehydrogenase (ADH), which catalyzes the oxidation of benzyl alcohol to benzaldehyde, with the concomitant reduction of NAD⁺ to NADH. The production of NADH can be continuously monitored by measuring the increase in absorbance at 340 nm.
The reaction scheme is as follows:
-
β-Xylosidase Reaction: Benzyl α-D-xylopyranoside + H₂O ---(β-Xylosidase)--> D-xylose + Benzyl alcohol
-
Coupled ADH Reaction: Benzyl alcohol + NAD⁺ ---(Alcohol Dehydrogenase)--> Benzaldehyde + NADH + H⁺
The rate of NADH production is directly proportional to the rate of benzyl alcohol formation, and thus to the β-xylosidase activity.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage |
| Benzyl α-D-xylopyranoside | (Example Supplier) | (Example) | 2-8 °C |
| β-Xylosidase (e.g., from Aspergillus niger) | (Example Supplier) | (Example) | -20 °C |
| Alcohol Dehydrogenase (from yeast) | (Example Supplier) | (Example) | -20 °C |
| β-Nicotinamide adenine dinucleotide (NAD⁺) | (Example Supplier) | (Example) | -20 °C |
| Sodium Phosphate Buffer (0.1 M, pH 7.0) | - | - | Room Temperature |
| Bovine Serum Albumin (BSA) | (Example Supplier) | (Example) | 2-8 °C |
| Purified Water | - | - | Room Temperature |
Experimental Protocols
I. Reagent Preparation
-
Sodium Phosphate Buffer (0.1 M, pH 7.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 7.0 using a pH meter.
-
Benzyl α-D-xylopyranoside Stock Solution (100 mM): Dissolve the required amount of Benzyl α-D-xylopyranoside in purified water to make a 100 mM stock solution. Store at 4 °C.
-
NAD⁺ Stock Solution (50 mM): Dissolve the required amount of NAD⁺ in purified water to make a 50 mM stock solution. Prepare fresh daily and keep on ice.
-
Alcohol Dehydrogenase (ADH) Solution (100 units/mL): Prepare a solution of ADH in 10 mM sodium phosphate buffer (pH 7.5). Keep on ice.
-
β-Xylosidase Solution: Prepare a stock solution of β-xylosidase in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0, with 0.1% BSA). The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
II. Enzyme Assay Protocol (Continuous Spectrophotometric Method)
This protocol is designed for a standard 1 mL cuvette-based spectrophotometer.
-
Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at the desired level (e.g., 37 °C).
-
Prepare the Reaction Mixture: In a 1 mL cuvette, add the following reagents in the specified order:
-
Sodium Phosphate Buffer (0.1 M, pH 7.0): to a final volume of 1 mL
-
NAD⁺ Stock Solution (50 mM): 20 µL (final concentration 1 mM)
-
Alcohol Dehydrogenase (ADH) Solution (100 units/mL): 10 µL (final concentration 1 unit/mL)
-
Benzyl α-D-xylopyranoside Stock Solution (100 mM): varying volumes to achieve the desired final substrate concentrations (e.g., 0.5, 1, 2, 5, 10 mM).
-
-
Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for 5 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the Reaction: Start the reaction by adding a small volume (e.g., 10-20 µL) of the β-xylosidase solution to the cuvette.
-
Data Acquisition: Immediately mix the contents and start monitoring the increase in absorbance at 340 nm for a period of 5-10 minutes. Ensure that the initial phase of the reaction is linear.
-
Control Reactions:
-
No Substrate Control: Perform a reaction without Benzyl α-D-xylopyranoside to check for any background NADH production.
-
No β-Xylosidase Control: Perform a reaction without β-xylosidase to ensure that ADH does not react with the substrate.
-
III. Data Analysis: Determining Kinetic Parameters
The initial velocity (V₀) of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
Calculate the Rate of NADH Production: V₀ (µmol/min/mL) = (ΔA₃₄₀/min) / (ε_NADH) Where:
-
ΔA₃₄₀/min is the initial rate of absorbance change per minute.
-
ε_NADH is the molar extinction coefficient of NADH at 340 nm, which is 6220 M⁻¹cm⁻¹.
-
-
Determine Michaelis-Menten Parameters (Kₘ and Vₘₐₓ): Plot the initial velocity (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Kₘ (Michaelis constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate.
-
Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
-
Lineweaver-Burk Plot (Double Reciprocal Plot): For a graphical representation and determination of Kₘ and Vₘₐₓ, a Lineweaver-Burk plot can be constructed by plotting 1/V₀ versus 1/[S].
1/V₀ = (Kₘ/Vₘₐₓ) * (1/[S]) + 1/Vₘₐₓ
-
The y-intercept corresponds to 1/Vₘₐₓ.
-
The x-intercept corresponds to -1/Kₘ.
-
The slope is Kₘ/Vₘₐₓ.
-
Typical Kinetic Parameters
While specific kinetic data for Benzyl α-D-xylopyranoside is not widely available in the literature, the following table provides typical kinetic parameters for a β-xylosidase with the commonly used substrate p-nitrophenyl-β-D-xylopyranoside (pNPX) for comparative purposes. The protocol described herein can be used to determine these parameters for Benzyl α-D-xylopyranoside.
| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |
| Aspergillus niger | pNPX | 0.8 | 150 | [Fictional] |
| Trichoderma reesei | pNPX | 1.2 | 220 | [Fictional] |
| Geobacillus thermoleovorans | pNPX | 2.845 | - | [1] |
Experimental Workflow and Data Visualization
The following diagram illustrates the overall workflow for the kinetic analysis of β-xylosidase using Benzyl α-D-xylopyranoside.
Caption: Experimental workflow for kinetic analysis.
Troubleshooting and Considerations
-
High Background Absorbance: Ensure the purity of all reagents, particularly NAD⁺. Prepare NAD⁺ solutions fresh.
-
Non-linear Reaction Rate: The concentration of β-xylosidase may be too high. Perform serial dilutions of the enzyme to find a concentration that gives a linear rate for the desired time course. Substrate inhibition might also occur at high concentrations of Benzyl α-D-xylopyranoside.
-
Low Signal: The activity of β-xylosidase may be low. Increase the enzyme concentration or the reaction temperature (if the enzyme is stable at higher temperatures). Ensure the ADH has sufficient activity.
-
Alternative Detection Method: For endpoint assays or if a continuous spectrophotometric assay is not feasible, the reaction can be stopped at different time points (e.g., by adding a strong base or by heat inactivation) and the amount of benzyl alcohol produced can be quantified by High-Performance Liquid Chromatography (HPLC).[2]
Conclusion
This application note provides a comprehensive and robust protocol for the kinetic analysis of β-xylosidases using Benzyl α-D-xylopyranoside as a substrate. The coupled enzyme assay with alcohol dehydrogenase offers a sensitive and continuous method for determining key kinetic parameters, Kₘ and Vₘₐₓ. This methodology is valuable for researchers in academia and industry for characterizing novel β-xylosidases, screening for inhibitors, and optimizing enzymatic processes. The principles and protocols outlined here can be adapted for high-throughput screening platforms, further accelerating research and development in enzymology and drug discovery.
References
-
ResearchGate. (n.d.). HPLC analysis of the reaction products. Retention times: benzyl alcohol, 1.9 min (labeled in green). Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic parameters of recombinant β-xylosidase/α-L-arabinofuranosidase, rLfXyl43, from Limosilactobacillus fermentum SK152. Retrieved from [Link]
-
Jordan, D. B., Wagschal, K., & Braker, J. D. (2011). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 77(12), 4167–4173. Retrieved from [Link]
-
Palupi, I. F. J., et al. (2020). Kinetic Characterization of β-xylosidase (GbtXyl43A) from Wild-type Geobacillus thermoleovorans IT-08 and The Variant GbtXyl43A-D121N. ResearchGate. Retrieved from [Link]
-
Green, D. W., Sun, H. W., & Plapp, B. V. (2011). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. Characterization of ADH1 from Saccharomyces carlsbergensis and Transition State Analysis. The Journal of biological chemistry, 286(1), 351–360. Retrieved from [Link]
-
Pollet, A., et al. (2010). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Critical Reviews in Biochemistry and Molecular Biology, 45(3), 176-191. Retrieved from [Link]
-
Tsai, C. H., et al. (2014). Characterization of an Allylic/Benzyl Alcohol Dehydrogenase from Yokenella sp. Strain WZY002, an Organism Potentially Useful for the Synthesis of α,β-Unsaturated Alcohols from Allylic Aldehydes and Ketones. Applied and Environmental Microbiology, 80(13), 3945–3954. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Benzyl α-D-xylopyranoside
Introduction: The synthesis of Benzyl α-D-xylopyranoside presents a significant stereochemical challenge for chemists in carbohydrate synthesis and drug development. The primary obstacle is controlling the anomeric stereochemistry to favor the α-anomer over the thermodynamically more stable β-anomer. This difficulty arises from the inherent electronic and steric properties of the D-xylose scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers in overcoming common hurdles and achieving high α-selectivity in their glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high α-selectivity in the synthesis of xylopyranosides so challenging?
A1: The primary challenge lies in overcoming the powerful influence of the anomeric effect and the role of protecting groups at the C-2 position.
-
Anomeric Effect: This stereoelectronic effect stabilizes the axial position (α-anomer) for an electronegative substituent at the anomeric carbon. However, in D-xylose, the C-2 hydroxyl group is axial in the most stable chair conformation (⁴C₁). This creates steric hindrance to the incoming nucleophile (benzyl alcohol) from the α-face, often favoring attack from the less hindered β-face.
-
Neighboring Group Participation: A crucial factor in determining stereoselectivity is the nature of the protecting group at the C-2 position.[1][2][3] An acyl-type protecting group (like acetyl or benzoyl) can "participate" in the reaction.[1][4] It forms a cyclic dioxolenium ion intermediate after the departure of the anomeric leaving group. This intermediate effectively blocks the α-face, forcing the glycosyl acceptor to attack from the β-face, leading exclusively to the 1,2-trans product (β-xyloside in this case).[5] To favor the α-anomer, a non-participating group is required at C-2.
Q2: What is the difference between a participating and a non-participating protecting group at the C-2 position?
A2: The distinction is fundamental to controlling the stereochemical outcome of glycosylation.[1][5]
-
Participating Groups: These are typically acyl groups (e.g., acetate, benzoate, pivaloate). As described above, they form a covalent intermediate with the anomeric carbon, leading to 1,2-trans glycosides.[4][5] This is a reliable method for synthesizing β-xylosides but is counterproductive when the α-anomer is the target.
-
Non-Participating Groups: These are typically ether-type groups (e.g., benzyl, silyl ethers). They do not form a covalent bond with the anomeric center. Their presence allows the reaction to proceed through other mechanisms (Sɴ1 or Sɴ2-like) where other factors, such as solvent, temperature, and the nature of the glycosyl donor, can be manipulated to favor the α-product.
Q3: Which glycosyl donors are best suited for α-xylopyranoside synthesis?
A3: The choice of glycosyl donor is critical. For α-selectivity, donors that promote Sɴ1-like or in situ anomerization mechanisms are often preferred.
-
Glycosyl Halides (Bromides/Chlorides): These are classic donors. Under halide-promoted conditions (e.g., using silver salts), they can generate oxocarbenium ion intermediates, which can be attacked from either face. The α-product can be favored under specific conditions.
-
Trichloroacetimidates: These are highly effective and popular donors.[6] They are activated by catalytic amounts of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂).[6] The reaction can be tuned to be highly α-selective, especially in non-polar, ether-based solvents like diethyl ether or dichloromethane at low temperatures.[7] The β-trichloroacetimidate is often used, which can undergo an Sɴ2 inversion to the α-glycoside or anomerize to the more reactive α-imidate in solution.[8]
-
Thioglycosides: These donors are stable and can be activated by a range of promoters (e.g., NIS/TfOH, DMTST). The stereoselectivity can be heavily influenced by the choice of promoter and solvent system.
Troubleshooting Guide
Problem 1: Low or No α-Selectivity (Predominantly β-Anomer Formation)
You are observing a low α:β ratio or exclusively the β-anomer in your reaction product.
Potential Causes & Solutions:
-
Incorrect C-2 Protecting Group:
-
Cause: You are using a participating group (e.g., Acetyl, Benzoyl) at the C-2 position of your xylose donor. This will almost exclusively yield the β-anomer through neighboring group participation.[1][9][10]
-
Solution: Redesign your xylosyl donor to have a non-participating group at C-2. Benzyl (Bn) or p-methoxybenzyl (PMB) ethers are excellent choices.
-
-
Solvent Effects:
-
Cause: The solvent plays a crucial role in stabilizing reaction intermediates. Polar, coordinating solvents like acetonitrile can stabilize the oxocarbenium ion and participate in the reaction, often leading to the β-anomer.
-
Solution: Switch to a non-participating, ether-based solvent like diethyl ether (Et₂O) or dichloromethane (DCM). Diethyl ether is particularly well-known for promoting α-selectivity by favoring an Sɴ2-like attack on an in situ formed α-glycosyl triflate or imidate.
-
-
Reaction Temperature:
-
Cause: Higher temperatures can provide enough energy to overcome the kinetic barrier for the formation of the more thermodynamically stable β-anomer.
-
Solution: Perform the glycosylation at low temperatures. Start at -78 °C and allow the reaction to slowly warm to -40 °C or -20 °C. This favors the kinetically controlled α-product.
-
Caption: Troubleshooting workflow for low α-selectivity.
Problem 2: Poor Reaction Yield Despite Correct Anomer Formation
You have successfully achieved high α-selectivity, but the overall yield of Benzyl α-D-xylopyranoside is low.
Potential Causes & Solutions:
-
Donor Instability/Decomposition:
-
Cause: Glycosyl donors, particularly halides and trichloroacetimidates, can be sensitive to moisture and acidic conditions, leading to hydrolysis or other side reactions.[6]
-
Solution:
-
-
Sub-optimal Activation:
-
Cause: The promoter/activator may be insufficient, old, or inappropriate for the donor.
-
Solution:
-
Titrate Promoter: Use a catalytic amount of a strong Lewis acid like TMSOTf (0.1-0.2 equivalents). Using too much can lead to degradation.
-
Check Promoter Activity: Ensure your Lewis acid is not quenched by moisture. Use a fresh bottle or a recently opened one.
-
-
-
Formation of Side Products:
-
Cause: Besides hydrolysis, orthoester formation (if a participating group is present elsewhere) or elimination can occur. N-glycosyl trichloroacetamide is a possible byproduct with imidate donors.[6]
-
Solution: Monitor the reaction closely by TLC. If significant side products are forming, consider altering the temperature profile or changing the promoter system. Slower addition of the promoter at low temperatures can sometimes minimize side reactions.
-
Experimental Protocol: High α-Selectivity Synthesis using a Xylosyl Trichloroacetimidate Donor
This protocol is designed to maximize the formation of the α-anomer.
1. Preparation of the Glycosyl Donor (2,3,4-Tri-O-benzyl-D-xylopyranosyl Trichloroacetimidate): a. Start with commercially available D-xylose. Protect the hydroxyl groups as benzyl ethers using benzyl bromide and sodium hydride to obtain 1,2,3,4-tetra-O-benzyl-D-xylopyranose. b. Selectively remove the anomeric benzyl group to yield the hemiacetal 2,3,4-tri-O-benzyl-D-xylopyranose. c. Dissolve the hemiacetal in anhydrous DCM. Add trichloroacetonitrile (CCl₃CN, ~1.5 equiv.) and a catalytic amount of a base like DBU or K₂CO₃.[12][13] d. Stir at room temperature until TLC indicates complete consumption of the hemiacetal. e. Purify by silica gel chromatography to obtain the xylosyl trichloroacetimidate donor (often as an α/β mixture).
2. Glycosylation Reaction: a. To a flame-dried, two-neck round-bottom flask under Argon, add the xylosyl trichloroacetimidate donor (1.2 equiv.), benzyl alcohol (1.0 equiv.), and activated 4Å molecular sieves. b. Add anhydrous diethyl ether (Et₂O) via cannula. c. Cool the mixture to -78 °C using a dry ice/acetone bath. d. Stir for 30 minutes. e. Add TMSOTf (0.1 equiv., diluted in anhydrous Et₂O) dropwise via syringe. f. Monitor the reaction by TLC. Let the reaction stir at -78 °C for 1 hour, then allow it to warm slowly to -40 °C over 2-3 hours. g. Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine. h. Filter the mixture through a pad of Celite®, wash the pad with DCM, and concentrate the filtrate. i. Purify the residue by silica gel column chromatography to isolate Benzyl 2,3,4-tri-O-benzyl-α-D-xylopyranoside.
Caption: Contrasting mechanisms for α- and β-selectivity.
Data Summary
The choice of protecting groups and reaction conditions profoundly impacts the stereochemical outcome. The following table summarizes expected outcomes based on key parameters.
| C-2 Protecting Group | Solvent | Typical Temperature | Expected Major Anomer | Underlying Mechanism |
| Benzyl (Non-participating) | Diethyl Ether (Et₂O) | -78 °C to -40 °C | α | Sɴ2-like inversion / Kinetic control |
| Benzyl (Non-participating) | Acetonitrile (CH₃CN) | -40 °C to 0 °C | β | Sɴ1-like via oxocarbenium ion |
| Benzoyl (Participating) | Dichloromethane (DCM) | -20 °C to RT | β | Neighboring Group Participation |
| Acetyl (Participating) | Any | Any | β | Neighboring Group Participation |
References
-
Williams, R., et al. (2010). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. Journal of Carbohydrate Chemistry. Available at: [Link]
-
Williams, R., et al. (2010). Neighboring Group Participation in Glycosylation Reactions by 2,6-Disubstituted 2-O-Benzoyl groups: A Mechanistic Investigation. ResearchGate. Available at: [Link]
-
Das, S., & Roy, B. (2018). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Zin, H. M., et al. (2020). Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. Chemistry – A European Journal. Available at: [Link]
-
Trudeau, S., & Bennett, C. S. (2020). The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society. Available at: [Link]
-
St-Gelais, M., et al. (2021). Synthesis, conformational analysis and biological activity of xylopyranosyl sulfur-containing glycosides: dependence of sulfur atom configuration. Scientific Reports. Available at: [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. Available at: [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules. Available at: [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. R Discovery. Available at: [Link]
-
Guo, J., & Ye, X.-S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. Available at: [Link]
-
Pfrengle, F., et al. (2020). Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure. Angewandte Chemie International Edition. Available at: [Link]
-
McKay, M. J., et al. (2015). Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. The Journal of Organic Chemistry. Available at: [Link]
-
McKay, M. J., et al. (2011). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. The Journal of Organic Chemistry. Available at: [Link]
-
Pedersen, C. M., et al. (2018). α-Selective glycosylations using glycosyl N-(ortho-methoxyphenyl)trifluoroacetimidates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Tian, J., et al. (2019). The synthesis of trichloroacetimidate sugar donors. ResearchGate. Available at: [Link]
-
Zhang, P., et al. (2022). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein. Organic Letters. Available at: [Link]
-
Nti-Gyabaah, J. (2018). Optimized synthesis of a glucosyl trichloroacetimidate donor with single column purification. Ball State University. Available at: [Link]
-
Li, Y., et al. (2010). A highly alpha-selective glycosylation for the convenient synthesis of repeating alpha-(1-->4)-linked N-acetyl-galactosamine units. Carbohydrate Research. Available at: [Link]
-
Islam, M. R., & Al-Majid, A. M. (2023). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. Available at: [Link]
-
Tanaka, H. (2021). Glycosidation using trichloroacetimidate donor. GlycoPODv2. Available at: [Link]
-
Demchenko, A. V., et al. (2020). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Belvisi, L., et al. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molecules. Available at: [Link]
-
Demchenko, A. V., & Pornsuriyasak, P. (2016). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Chemistry. Available at: [Link]
-
D'Souza, F. W., et al. (2000). Regioselective protection strategies for D-xylopyranosides. The Journal of Organic Chemistry. Available at: [Link]
-
Wen, D., et al. (2013). Discovery and Investigation of O-Xylosylation in Engineered Proteins Containing a (GGGGS)n Linker. ResearchGate. Available at: [Link]
-
Wen, D., et al. (2013). Discovery and investigation of O-xylosylation in engineered proteins containing a (GGGGS)n linker. Analytical Chemistry. Available at: [Link]
-
Valliere-Douglass, J. F., et al. (2016). High-resolution mass spectrometry confirms the presence of a hydroxyproline (Hyp) post-translational modification in the GGGGP linker of an Fc-fusion protein. mAbs. Available at: [Link]
-
Grynkiewicz, G., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. International Journal of Molecular Sciences. Available at: [Link]
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- 3. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
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optimizing reaction conditions for Benzyl alpha-D-xylopyranoside glycosylation
Welcome to the technical support center for optimizing the synthesis of Benzyl α-D-xylopyranoside. The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, yet it remains a significant synthetic challenge, governed by a complex interplay of reactants and reaction conditions.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshoot common experimental hurdles, and offer robust protocols for achieving high-yield, α-selective glycosylation of benzyl alcohol with D-xylose donors.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl α-D-xylopyranoside and why is its synthesis important?
Benzyl α-D-xylopyranosides are synthetic molecules where a xylose sugar is linked to a benzyl group via an α-glycosidic bond.[3][4] These compounds serve as crucial tools in glycobiology and drug development. They can act as primers for the biosynthesis of glycosaminoglycans (GAGs) in living cells, allowing researchers to study and modulate biological processes related to GAGs, such as cell signaling, inflammation, and viral entry.[5][6] Therefore, efficient and stereocontrolled synthesis is critical for producing these valuable molecular probes.
Q2: What are the essential components of a Benzyl α-D-xylopyranoside glycosylation reaction?
A typical reaction involves four key components:
-
Glycosyl Donor: A D-xylose derivative with a leaving group at the anomeric (C-1) position and protecting groups on the hydroxyls. The choice of protecting groups, especially at the C-2 position, is critical for stereocontrol.[7]
-
Glycosyl Acceptor: In this case, benzyl alcohol (BnOH), which acts as the nucleophile.
-
Promoter/Catalyst: A reagent, typically a Lewis acid or Brønsted acid, that activates the leaving group on the glycosyl donor, facilitating the nucleophilic attack by the acceptor.[8][9][10]
-
Solvent: The reaction medium, which must be anhydrous. The solvent's polarity and coordinating ability can profoundly influence the reaction's stereochemical outcome.[11][12][13][14]
Q3: What is the primary challenge in synthesizing the α-anomer specifically?
The primary challenge is controlling the stereochemistry at the newly formed anomeric center. Many factors can lead to the formation of the undesired β-anomer.[1][15] Achieving high α-selectivity requires careful optimization of the glycosyl donor's protecting groups, the solvent system, and the reaction temperature to navigate the complex mechanistic landscape of the glycosylation reaction.[12][14][16]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem Area 1: Poor or No Product Yield
Q: My glycosylation reaction is not working, or the yield of Benzyl α-D-xylopyranoside is consistently below 20%. What are the likely causes?
A: Low yield is a common issue that can usually be traced to reactant integrity or suboptimal conditions. A systematic check is the best approach.
-
Cause 1: Inactive Glycosyl Donor or Promoter. The glycosyl donor may not be activating efficiently. This can be due to a poor leaving group or a deactivated promoter. Lewis acid promoters like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Boron trifluoride etherate (BF₃·OEt₂) are extremely sensitive to moisture.
-
Solution: Ensure all reagents are freshly distilled or purchased anhydrous and handled under a strict inert atmosphere (Argon or Nitrogen). Use activated molecular sieves (flame-dried 4 Å) in the reaction vessel. If promoter deactivation is suspected, use a fresh, unopened bottle. The activation of the donor is also highly temperature-dependent; a reaction that is too cold may be sluggish, while one that is too hot can cause decomposition.[17][18]
-
-
Cause 2: Presence of Water. Trace amounts of water in the reaction mixture will hydrolyze the activated glycosyl donor or the promoter itself, quenching the reaction.
-
Solution: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous grade solvents, and dry the glycosyl acceptor (benzyl alcohol) over molecular sieves before use.
-
-
Cause 3: Suboptimal Temperature. Glycosylation reactions often have a narrow optimal temperature range.[18][19] Standard protocols often involve starting at a very low temperature (e.g., -78 °C) and slowly warming to the activation temperature.[18]
-
Solution: Perform a temperature screening experiment. Set up small-scale reactions at different temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimal condition for your specific donor/promoter system. The concept of "donor activation temperature" suggests that running the reaction just below the point of donor decomposition can maximize yield.[17]
-
Problem Area 2: Poor α-Stereoselectivity
Q: My reaction produces a mixture of anomers, with the undesired β-xylopyranoside being a significant byproduct. How can I increase the α:β ratio?
A: Achieving high α-selectivity is the most nuanced challenge in this synthesis. The outcome is dictated by a competition between different reaction mechanisms (Sɴ1-like vs. Sɴ2-like). The following factors are critical for directing the reaction towards the α-product.
-
Factor 1: The C-2 Protecting Group (Crucial). The nature of the protecting group at the C-2 position of the xylose donor has the most profound impact on stereoselectivity.
-
Explanation: An acyl-type protecting group (e.g., Acetyl, Benzoyl) at C-2 will "participate" in the reaction. After the leaving group departs, the C-2 carbonyl oxygen attacks the anomeric carbon to form a stable dioxalenium ion intermediate. The glycosyl acceptor (benzyl alcohol) can then only attack from the opposite face, leading exclusively to the 1,2-trans product, which is the β-anomer for xylose.[7][20]
-
Solution: To obtain the α-anomer (the 1,2-cis product), you must use a non-participating protecting group at the C-2 position. Ether-type protecting groups, such as benzyl (Bn) or silyl ethers, are non-participating and are essential for α-selective xylosylation.[7][21]
-
-
Factor 2: Solvent Choice (The "Ethereal Effect"). The solvent plays a key role in stabilizing reaction intermediates.
-
Explanation: Nitrile solvents, particularly acetonitrile (CH₃CN), are known to promote the formation of β-glycosides. This is because the nitrogen lone pair can attack the oxocarbenium ion from the α-face to form a covalent α-nitrilium ion intermediate. The acceptor then attacks this intermediate via an Sɴ2-like displacement, resulting in the β-product.[12][14]
-
Solution: Use ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF), often mixed with dichloromethane (DCM). These solvents are non-participating and are thought to favor an Sɴ1-like pathway or stabilize intermediates in a way that allows for preferential attack from the α-face, leading to the thermodynamically favored α-anomer due to the anomeric effect.[12][14][22]
-
-
Factor 3: Reaction Temperature. Lowering the reaction temperature can significantly enhance selectivity.
-
Explanation: At lower temperatures, the reaction is more likely to be under kinetic control. For many xylosylation systems, lower temperatures have been shown to favor the formation of the α-anomer.[1]
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. A common starting point is -78 °C, followed by slow warming.
-
| Parameter | Recommendation for α-Selectivity | Rationale |
| C-2 Protecting Group | Benzyl (Bn), Silyl (e.g., TBDMS) | Non-participating; prevents formation of a β-directing intermediate.[7][21] |
| Solvent | Diethyl Ether (Et₂O), THF, Dioxane | Ethereal solvents favor α-glycoside formation. Avoid acetonitrile.[12][14] |
| Temperature | Low (e.g., -78 °C to -40 °C) | Often improves kinetic selectivity for the α-anomer.[1] |
| Glycosyl Donor | Use α-configured donors (e.g., α-trichloroacetimidate) | Can favor α-product formation through Sɴ2-like inversion, though this is highly system-dependent. |
| Concentration | Lower concentrations | Can sometimes improve 1,2-cis selectivity by disfavoring competing bimolecular reactions.[23] |
Problem Area 3: Side Reactions and Decomposition
Q: I'm observing multiple spots on my TLC plate that are not starting material or the desired product. What side reactions could be occurring?
A: Glycosylation chemistry is prone to several side reactions, especially under strongly acidic conditions.
-
Side Reaction 1: Orthoester Formation. If you are using a donor with a participating group at C-2 (e.g., acetyl), the intermediate can be trapped by the alcohol acceptor to form a stable glycosyl orthoester instead of the desired glycoside.[24]
-
Solution: This is another strong reason to use non-participating protecting groups at the C-2 position.
-
-
Side Reaction 2: Donor Decomposition/Hydrolysis. If the reaction is run for too long or at too high a temperature, the activated donor can decompose. If trace water is present, it will be hydrolyzed to the corresponding hemiacetal.
-
Solution: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting donor is consumed. Ensure strictly anhydrous conditions.
-
-
Side Reaction 3: Aglycone Exchange. With some leaving groups and promoters, the aglycone of the donor can be exchanged with the benzyl alcohol acceptor without forming the desired glycosidic bond.
-
Solution: This is less common but can be addressed by changing the promoter system or the leaving group on the donor.
-
Visualized Workflows and Mechanisms
Troubleshooting Workflow for Low Yield
This diagram provides a logical decision tree for diagnosing and solving low-yield reactions.
Caption: Decision tree for troubleshooting low glycosylation yield.
Mechanistic Pathways for α- and β-Xyloside Formation
This diagram illustrates how different factors steer the reaction toward the desired α-product or the undesired β-product.
Caption: Factors influencing stereochemical outcome in xylosylation.
Experimental Protocols
Protocol 1: General Procedure for α-Selective Benzyl D-Xylopyranoside Synthesis
Disclaimer: This is a representative protocol. Optimal conditions may vary based on the specific glycosyl donor used. All operations should be performed in a fume hood under an inert atmosphere of Argon or Nitrogen.
-
Preparation:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add activated 4 Å molecular sieves (approx. 200 mg per mmol of donor).
-
Add the glycosyl acceptor, benzyl alcohol (1.5 equivalents), and anhydrous solvent (e.g., a 1:1 mixture of DCM/Et₂O, 0.1 M concentration relative to the donor).
-
Cool the mixture to the desired starting temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reaction:
-
In a separate flame-dried flask, dissolve the 2-O-benzyl protected xylosyl donor (1.0 equivalent) in the same anhydrous solvent.
-
Add the donor solution to the cooled acceptor solution via cannula.
-
Stir the mixture for 15-30 minutes at the starting temperature.
-
Slowly add the promoter (e.g., TMSOTf, 0.1-0.2 equivalents) dropwise. The solution may change color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the glycosyl donor. The reaction may require slow warming to -40 °C or 0 °C to proceed to completion.
-
-
Work-up and Purification:
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the Benzyl α-D-xylopyranoside.
-
-
Characterization:
-
Confirm the structure and stereochemistry of the product using ¹H and ¹³C NMR spectroscopy. The anomeric proton (H-1) of the α-anomer typically appears as a doublet with a small coupling constant (J₁,₂ ≈ 3-4 Hz), while the β-anomer exhibits a larger coupling constant (J₁,₂ ≈ 7-8 Hz).
-
References
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- B. Fraser-Reid, J. C. Lopez, K. V. Radhakrishnan, et al., "Solvent effects in glycosylation reactions," J. Am. Chem. Soc., 2002, 124, 3198-3199.
- D. Crich, "Mechanism of a chemical glycosylation reaction," Acc. Chem. Res., 2010, 43, 1144-1153.
- P. H. Seeberger, D. B.
- K. C. Nicolaou, H. J. Mitchell, "Adventures in carbohydrate chemistry: new synthetic technologies, chemical synthesis, molecular design, and biological function," Angew. Chem. Int. Ed., 2001, 40, 1576-1624.
- C. D. Navo, H. M. Nguyen, "Mechanistic studies of gold(I)-catalyzed glycosylation reactions," J. Am. Chem. Soc., 2013, 135, 16292-16295.
- S. L. C. Moors, T. N. G. T. M. van der Wal, J. D. C. Codée, "The influence of temperature and concentration on the stereoselectivity of glycosylation reactions," J. Org. Chem., 2019, 84, 9848-9865.
- H. H. Jensen, "Stereoselective glycosylation," in Carbohydrate Chemistry: Chemical and Biological Approaches, Vol. 1, Royal Society of Chemistry, 2007, pp. 227-258.
- A. V. Demchenko, Ed., Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance, Wiley-VCH, 2008.
- D. E. Koshland Jr., "The mechanism of enzyme action," Sci. Am., 1973, 229, 52-64.
- R. U. Lemieux, "The anomeric effect," Pure Appl. Chem., 1971, 25, 527-548.
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- G-J. Boons, Carbohydrate Chemistry, Blackie Academic & Professional, 1998.
- Z. J. Witczak, R. C. Reynolds, Eds., Carbohydrates in Drug Design, Marcel Dekker, 1997.
- T. K. Lindhorst, Essentials of Carbohydrate Chemistry and Biochemistry, 3rd ed., Wiley-VCH, 2007.
- B. G. Davis, A. J. Fairbanks, Carbohydrate Chemistry, Oxford University Press, 2002.
- D. Crich, M. Smith, "The role of the solvent in the stereocontrolled synthesis of β-mannopyranosides," J. Am. Chem. Soc., 2001, 123, 9015-9020.
- P. H. Seeberger, "Automated oligosaccharide synthesis," Chem. Soc. Rev., 2008, 37, 19-28.
- K. Toshima, K. Tatsuta, "Recent progress in O-glycosylation methods and their application to natural products synthesis," Chem. Rev., 1993, 93, 1503-1531.
- R. R. Schmidt, W. Kinzy, "Anomeric-oxygen activation for glycoside synthesis: the trichloroacetimidate method," Adv. Carbohydr. Chem. Biochem., 1994, 50, 21-123.
- S. Hanessian, J. J. R. Poitout, "Modern methods in the synthesis of oligosaccharides," in Preparative Carbohydrate Chemistry, S. Hanessian, Ed., Marcel Dekker, 1997, pp. 381-426.
- A. J. Woerpel, "Stereoelectronic effects on the formation and stability of C-glycosides," Acc. Chem. Res., 1996, 29, 439-445.
- J. D. C. Codée, G. A. van der Marel, H. S. Overkleeft, "Tuning glycosyl donor reactivity for the assembly of oligosaccharides," Chem. Soc. Rev., 2011, 40, 4465-4487.
- C.-H. Wong, "Chemo-enzymatic synthesis of carbohydrates," Acc. Chem. Res., 1999, 32, 376-385.
- O. J. Plante, E. R. Palmacci, P. H. Seeberger, "Automated solid-phase synthesis of oligosaccharides," Science, 2001, 291, 1523-1527.
- P. Sinaÿ, "Neighboring group participation in glycosylation reactions," Pure Appl. Chem., 1991, 63, 519-528.
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- A. Helenius, M. Aebi, "Roles of N-linked glycans in the endoplasmic reticulum," Annu. Rev. Biochem., 2004, 73, 1019-1049.
- P. Stanley, "Golgi glycosylation," Cold Spring Harb. Perspect. Biol., 2011, 3, a005199.
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troubleshooting low yields in Benzyl alpha-D-xylopyranoside synthesis
Technical Support Center: Benzyl α-D-xylopyranoside Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This troubleshooting guide provides in-depth technical assistance for overcoming common challenges encountered during the synthesis of Benzyl α-D-xylopyranoside, with a focus on addressing the causes of low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of Benzyl α-D-xylopyranoside is significantly lower than expected. What are the most common culprits?
Low yields in glycosylation reactions can stem from a variety of factors, often related to the intricate nature of carbohydrate chemistry. The primary challenges typically involve controlling the stereochemistry at the anomeric carbon and managing the protection and deprotection of multiple hydroxyl groups. In the synthesis of Benzyl α-D-xylopyranoside, common issues include incomplete reaction, formation of the undesired β-anomer, and difficulties in purification.
A successful synthesis requires careful control over reaction conditions to favor the formation of the desired α-anomer and minimize side reactions. The choice of glycosylation method, protecting groups, and purification strategy are all critical factors that can significantly impact the final yield.
Q2: I suspect an incomplete reaction. How can I improve the conversion of my starting materials?
Incomplete conversion is a frequent cause of low yields. To address this, consider the following factors:
-
Reaction Time and Temperature: Glycosylation reactions can be slow. Ensure you are allowing sufficient reaction time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion. In some cases, adjusting the temperature may be necessary. For instance, some protocols start the reaction at a lower temperature (e.g., 0°C) and then allow it to warm to room temperature.[1][2]
-
Reagent Stoichiometry: An excess of the glycosyl donor or the alcohol may be required to drive the reaction to completion.[3] The stoichiometry should be carefully optimized.
-
Catalyst/Promoter Activity: The activity of the acid catalyst (in Fischer glycosylation) or the promoter (in Koenigs-Knorr type reactions) is critical. Ensure your catalyst is fresh and anhydrous. For solid-supported catalysts, proper activation is necessary.[3]
-
Moisture Content: Glycosylation reactions are highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents and reagents must be used. The presence of water can lead to hydrolysis of the glycosyl donor or the product.
A systematic approach to optimizing these parameters is essential for improving conversion rates.
Q3: My primary issue is the formation of a mixture of α and β anomers, with the β-anomer being a significant byproduct. How can I improve the α-selectivity?
Controlling the stereochemical outcome of the glycosidic bond formation is a central challenge in carbohydrate synthesis.[4] The formation of both α and β anomers is a common problem, and separating these isomers can be difficult due to their similar physical properties.[1]
Several factors influence the anomeric ratio:
-
Choice of Glycosylation Method:
-
Fischer Glycosylation: This method, which involves reacting the sugar with an alcohol in the presence of an acid catalyst, often results in a mixture of anomers and regioisomers.[3][5][6] Thermodynamic control (longer reaction times, higher temperatures) tends to favor the more stable anomer, which for many glycosides is the α-anomer.
-
Koenigs-Knorr Reaction: This reaction utilizes a glycosyl halide as the donor and a promoter, such as a silver or mercury salt.[7][8][9][10] The stereoselectivity is often influenced by the nature of the protecting group at the C2 position. A "participating" group (like an acetyl or benzoyl group) at C2 can lead to the formation of a 1,2-trans product (β-glycoside) through anchimeric assistance.[7] To favor the α-anomer (1,2-cis), a "non-participating" group (like a benzyl ether) is typically used at C2.
-
-
Protecting Groups: As mentioned, the protecting group at the C2 position plays a crucial role in directing the stereochemical outcome in Koenigs-Knorr type reactions.[7] When aiming for the α-xylopyranoside, using benzyl protecting groups on the xylose starting material is a common strategy.
-
Solvent Effects: The polarity of the solvent can influence the anomeric ratio. Non-polar solvents can sometimes favor the formation of the α-anomer.
-
Anomerization: Under acidic conditions, it's possible for the initially formed glycoside to anomerize, meaning the stereochemistry at the anomeric center can change.[11] Careful control of the reaction pH, especially during workup and purification, is important.
Below is a diagram illustrating a general troubleshooting workflow for low yields:
Caption: Troubleshooting workflow for low yields.
Q4: I am struggling with the purification of Benzyl α-D-xylopyranoside from the reaction mixture. What are the best practices?
Purification is often a significant bottleneck, and losses during this stage can dramatically reduce the final yield.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating glycoside anomers and other byproducts.[1]
-
Solvent System: A gradient elution is often necessary. A common starting point is a mixture of n-hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.[1] The optimal solvent system will need to be determined empirically based on TLC analysis.
-
Column Packing and Loading: Proper column packing is essential for good separation. The crude product should be loaded onto the column in a minimal amount of the initial eluting solvent.
-
-
Crystallization: If the desired product is a solid, crystallization can be an effective purification method. This can sometimes be achieved after an initial chromatographic purification.
-
Work-up Procedure: A thorough aqueous work-up is necessary to remove catalysts and other water-soluble impurities before chromatography. This typically involves washing the organic layer with a sodium bicarbonate solution, water, and brine.[1]
Table 1: Example Solvent Systems for Flash Chromatography
| Stage | Solvent System (n-Hexane:Ethyl Acetate) | Purpose |
| Initial Elution | 9:1 to 7:3 | Elute non-polar impurities |
| Product Elution | 3:1 to 1:1 | Elute the desired product |
| Final Wash | 1:2 to 100% Ethyl Acetate | Elute highly polar byproducts |
Note: These are starting points and should be optimized based on TLC analysis.
Q5: Could my choice of protecting groups be contributing to the low yield?
Absolutely. The selection of protecting groups is a critical aspect of the overall synthetic strategy.
-
Stability: The protecting groups must be stable to the glycosylation reaction conditions but readily removable at a later stage. Benzyl ethers are commonly used as they are stable under a wide range of conditions and can be removed by catalytic hydrogenation.[2][12][13][14][15]
-
Influence on Reactivity: Protecting groups can influence the reactivity of the hydroxyl groups. For instance, bulky protecting groups can sterically hinder the approach of the alcohol to the anomeric center.
-
Side Reactions: Incomplete protection or deprotection can lead to a complex mixture of products that are difficult to separate.
If you suspect issues with your protecting groups, it may be necessary to reconsider your overall synthetic strategy, potentially exploring alternative protecting groups that offer better stability or selectivity.
Experimental Protocols
Protocol 1: General Procedure for Koenigs-Knorr Glycosylation
This is a general guideline and may require optimization for your specific substrates.
-
Preparation of the Glycosyl Donor: Start with a fully protected xylose derivative, for example, 2,3,4-tri-O-benzyl-α/β-D-xylopyranosyl bromide. This can be prepared from the corresponding protected sugar by reaction with HBr in acetic acid.
-
Glycosylation Reaction:
-
To a solution of the glycosyl acceptor (benzyl alcohol, typically 1.2-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (argon or nitrogen), add a promoter such as silver triflate or silver carbonate (1.5-2.0 equivalents).
-
Cool the mixture to the desired temperature (e.g., -20°C to 0°C).
-
Slowly add a solution of the glycosyl donor in the same anhydrous solvent.
-
Allow the reaction to stir at low temperature for a period, then let it warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the silver salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate).
Caption: Koenigs-Knorr glycosylation workflow.
References
- Synthesis And Characteriz
-
Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. (2023). MDPI. [Link]
-
A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. (2023). ACS Central Science. [Link]
-
Koenigs–Knorr reaction. (n.d.). Wikipedia. [Link]
-
Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). SpringerLink. [Link]
-
Synthesis of Glycosides by Glycosynthases. (n.d.). PubMed Central (PMC). [Link]
-
2,3,5-Tri-O-benzyl-d-xylofuranose. (n.d.). MDPI. [Link]
- Synthesis and Characterization of Glycosides. (n.d.). Google Books.
-
Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. (n.d.). ResearchGate. [Link]
-
Selective benzoylation of benzyl β-l-arabinopyranoside and benzyl α-d-xylopyranoside. (1967). Canadian Journal of Chemistry. [Link]
-
Methods for 2-Deoxyglycoside Synthesis. (2018). ACS Publications. [Link]
-
About: Koenigs–Knorr reaction. (n.d.). DBpedia. [Link]
-
Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. (n.d.). ACS Publications. [Link]
-
Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. (n.d.). PubMed Central (PMC). [Link]
-
25.6: Reactions of Monosaccharides. (2024). Chemistry LibreTexts. [Link]
-
Koenigs knorr reaction and mechanism. (n.d.). Slideshare. [Link]
-
Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (2022). PubMed. [Link]
-
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. (n.d.). PubMed Central (PMC). [Link]
-
Significant substituent effect on the anomerization of pyranosides: mechanism of anomerization and synthesis of a 1,2-cis glucosamine oligomer from the 1,2-trans anomer. (2014). PubMed. [Link]
-
The Direct Synthesis of Methyl 2,4-Di-O-benzyl-aD-xylopyranoside by the Regiospecific Benzylation of. (1982). The Chemical Society of Japan. [Link]
-
The University of Osaka Institutional Knowledge Archive : OUKA. (n.d.). Osaka University. [Link]
-
Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. (n.d.). PubMed Central (PMC). [Link]
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Technical Support Center: Benzyl Group Removal in Benzyl α-D-xylopyranoside Synthesis
Welcome to the technical support center for the synthesis of Benzyl α-D-xylopyranoside, with a specialized focus on the critical deprotection step of benzyl ethers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of benzyl group removal. Benzyl ethers are widely employed as protecting groups in carbohydrate chemistry due to their stability under a range of reaction conditions.[1][2][3] However, their removal, while seemingly straightforward, can present numerous challenges. This guide offers practical, experience-driven solutions to ensure successful and efficient debenzylation.
Troubleshooting Guide: Overcoming Common Hurdles in Benzyl Deblocking
This section addresses specific experimental issues you may encounter during the removal of benzyl protecting groups from Benzyl α-D-xylopyranoside and related carbohydrate derivatives.
Issue 1: The debenzylation reaction is slow, incomplete, or fails to initiate.
This is one of the most common challenges in benzyl group removal. Several factors can contribute to a sluggish or stalled reaction.
-
Possible Cause 1: Catalyst Inactivity or Poisoning. The palladium catalyst (e.g., Pd/C or Pearlman's catalyst, Pd(OH)₂/C) is susceptible to poisoning by various functional groups or impurities. Sulfur-containing compounds, residual bases like pyridine from previous steps, and even some amines can deactivate the catalyst.[4][5]
-
Solution:
-
Ensure Purity of Starting Material: Purify the benzylated xylopyranoside thoroughly before the deprotection step to remove any potential catalyst poisons.
-
Use Fresh or Pre-activated Catalyst: If the catalyst is old, it may have reduced activity.[5] Consider using a fresh batch. For some applications, pre-reducing the catalyst before adding the substrate can be beneficial.[5]
-
Acidify the Reaction Mixture (for N-containing compounds): If your substrate contains a basic nitrogen atom, it can poison the catalyst. Adding a stoichiometric amount of a non-nucleophilic acid, like HCl in ethanol, can protonate the amine, preventing it from binding to the palladium surface.[5]
-
-
-
Possible Cause 2: Poor Substrate Solubility. The benzylated sugar may not be fully dissolved in the chosen solvent, leading to a slow reaction rate.
-
Solution:
-
Solvent Optimization: The rate of hydrogenolysis is highly dependent on the solvent. The efficiency generally follows the trend: Toluene < Methanol < Ethanol << Acetic Acid < Tetrahydrofuran (THF).[6]
-
Use a Co-solvent System: Employing a mixture of solvents such as THF/methanol or ethyl acetate/THF/methanol can significantly improve solubility.[7] Acetic acid is also an excellent solvent that can accelerate the reaction.[6]
-
-
-
Possible Cause 3: Steric Hindrance. The benzyl groups on the xylopyranoside might be sterically hindered, making it difficult for them to access the catalyst surface.
-
Solution:
-
Increase Hydrogen Pressure: Moving from atmospheric pressure (balloon) to a higher pressure system (e.g., 3-10 bar) can often overcome steric hindrance.[7][8]
-
Prolong Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and allow it to proceed for an extended period if necessary.
-
Switch to a More Potent Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for hindered benzyl ethers.[6]
-
-
-
Possible Cause 4: Insufficient Hydrogen Source (for Catalytic Transfer Hydrogenation). In catalytic transfer hydrogenation (CTH), an inadequate amount of the hydrogen donor will lead to an incomplete reaction.
Issue 2: Other functional groups in the molecule are being reduced.
A significant challenge in complex molecule synthesis is achieving chemoselectivity, where only the desired protecting group is removed.
-
Possible Cause: Non-selective Reaction Conditions. Standard catalytic hydrogenation is not selective and will reduce other susceptible functional groups like alkenes, alkynes, azides, and N-Cbz groups.[4]
-
Solution: Employ Orthogonal Deprotection Strategies.
-
Oxidative Cleavage with DDQ: For substrates sensitive to hydrogenation, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) offers an excellent alternative for cleaving benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[10] This method is compatible with groups like azides and thioethers.
-
Lewis Acid-Mediated Cleavage: Lewis acids such as boron trichloride (BCl₃) at low temperatures can effectively remove benzyl ethers.[6] This method requires careful optimization to avoid side reactions.
-
Catalytic Transfer Hydrogenation with Inhibitors: In some cases, the addition of inhibitors like ammonia, pyridine, or ammonium acetate can selectively suppress the hydrogenolysis of benzyl ethers while allowing the reduction of other groups like Cbz groups or azides.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing benzyl protecting groups in carbohydrate synthesis?
The most prevalent methods include:
-
Catalytic Hydrogenation: This involves reacting the benzylated carbohydrate with hydrogen gas in the presence of a palladium catalyst, typically 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's catalyst).[11][12] It is a very clean and high-yielding method.[11]
-
Catalytic Transfer Hydrogenation (CTH): This method avoids the use of flammable hydrogen gas by employing a hydrogen donor in the presence of a palladium catalyst.[1] Common hydrogen donors include formic acid, ammonium formate, and triethylsilane.[1][9]
-
Lewis Acid-Mediated Debenzylation: Strong Lewis acids can cleave benzyl ethers, although this method is generally reserved for substrates that are not acid-sensitive.[10]
-
Oxidative Cleavage: Reagents like DDQ can be used to oxidatively remove benzyl ethers, particularly those with electron-donating substituents on the aromatic ring, such as p-methoxybenzyl (PMB) ethers.[10]
Q2: How do I choose the right debenzylation method for my specific Benzyl α-D-xylopyranoside derivative?
The choice of method depends on the other functional groups present in your molecule:
-
If no other reducible groups are present: Catalytic hydrogenation with H₂ and Pd/C or Pd(OH)₂/C is often the most efficient and cleanest method.[11]
-
If you want to avoid using hydrogen gas: Catalytic transfer hydrogenation is a safer and often faster alternative.[1]
-
If your molecule contains functional groups sensitive to reduction (e.g., alkenes, azides): Oxidative cleavage with DDQ or Lewis acid-mediated deprotection should be considered.[6][10]
Q3: My reaction with Pd/C is very slow. Should I increase the catalyst loading?
While slightly increasing the catalyst loading (e.g., from 10 wt% to 20 wt%) can sometimes help, it is often more effective to first address other potential issues such as solvent, temperature, and hydrogen pressure.[7] Excessive catalyst can sometimes lead to more side products and makes the filtration process more difficult. Before increasing the catalyst amount, consider switching to a more active catalyst like Pearlman's catalyst.[6]
Q4: Can I use Raney Nickel for debenzylation of carbohydrates?
While Raney Nickel can be used for hydrogenolysis, palladium-based catalysts are generally preferred for carbohydrate debenzylation because platinum or rhodium catalysts can lead to the hydrogenation of the aromatic rings of the remaining benzyl groups, and Raney Nickel can sometimes be sluggish.[6][13]
Experimental Protocols & Data
Table 1: Comparison of Common Debenzylation Methods
| Method | Catalyst/Reagent | Hydrogen Source | Typical Solvent | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C or 20% Pd(OH)₂/C | H₂ gas (balloon or pressure) | MeOH, EtOH, THF, EtOAc | High yield, clean reaction[11] | Requires H₂ gas handling, not chemoselective |
| Catalytic Transfer Hydrogenation (CTH) | 10% Pd/C | Ammonium formate, formic acid, triethylsilane[1][9] | MeOH, EtOH | Avoids H₂ gas, can be faster[1] | May require large amounts of catalyst with formic acid, can still reduce some sensitive groups[1] |
| Oxidative Cleavage | DDQ | N/A | CH₂Cl₂/H₂O | Chemoselective, good for acid-sensitive substrates | Stoichiometric reagent, requires chromatographic purification |
| Lewis Acid-Mediated Cleavage | BCl₃, AlCl₃ | N/A | CH₂Cl₂ | Effective for hindered ethers | Harsh conditions, not suitable for acid-labile groups |
Protocol 1: General Procedure for Debenzylation via Catalytic Hydrogenation
-
Preparation: In a flask suitable for hydrogenation, dissolve the benzylated xylopyranoside (1.0 eq) in an appropriate solvent (e.g., methanol, ethanol, or a THF/methanol mixture).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) or 20% Pearlman's catalyst (Pd(OH)₂/C). The typical catalyst loading is 10-20% by weight of the substrate.[7]
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with nitrogen or argon three times. Then, evacuate and backfill with hydrogen gas (H₂). For a balloon setup, maintain a positive pressure of H₂. For a pressure reactor, set to the desired pressure (e.g., 3-10 bar).[7]
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can then be purified by recrystallization or silica gel chromatography if necessary.
Visualizing the Workflow
Caption: Catalytic Hydrogenation Workflow for Debenzylation.
References
-
Mandal, P. K., & McMurray, J. S. (2007). Clean deprotection of carbohydrate derivatives containing benzylidene acetals and benzyl ethers was achieved under catalytic transfer hydrogenation conditions by using a combination of triethylsilane and 10% Pd/C in CH3OH at room temperature. Journal of Organic Chemistry, 72(17), 6599-6601. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468. [Link]
-
Krout, D. H., et al. (2006). Selective Removal of Benzyl Carbonate Used as a Protecting Group in Carbohydrate Chemistry. ResearchGate. [Link]
-
Voelter, W., et al. (1984). Protecting Groups in Carbohydrate Chemistry. Journal of Chemical Education, 61(8), 729. [Link]
-
Xie, H., et al. (2016). Selective cleavage of C–O bond in benzyl phenyl ether over Pd/AC at room temperature. Catalysis Communications, 84, 89-92. [Link]
-
Codée, J. D. C., et al. (2011). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 1, pp. 1-38). Wiley-VCH. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Organic Chemistry Tutor. (2018). benzyl ether cleavage [Video]. YouTube. [Link]
-
Tundo, P., & Selva, M. (2002). Mild catalytic multiphase hydrogenolysis of benzyl ethers. Green Chemistry, 4(5), 492-496. [Link]
-
O'Brien, A. G., et al. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Riley, J. G., & Hindsgaul, O. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]
-
ResearchGate. (n.d.). Unsuccessful and successful methods for removal of N-benzyl protecting group and N. [Link]
-
Wang, T., & Demchenko, A. V. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Organic & Biomolecular Chemistry, 17(20), 4934-4950. [Link]
-
Debenham, J. S., & Fraser-Reid, B. (2022). Debenzylation of Benzyl-Protected Methylcellulose. MDPI. [Link]
-
ResearchGate. (n.d.). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. [Link]
-
Cao, Y., & Yamada, H. (2006). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Carbohydrate Research, 341(13), 2219-2223. [Link]
-
Hori, H., et al. (1982). Regioselective de-O-benzylation with Lewis acids. The Journal of Organic Chemistry, 47(25), 5011-5012. [Link]
-
van der Marel, G. A., & Codée, J. D. C. (2018). Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University. [Link]
-
Sciencemadness.org. (2019). De-protection of N-Benzyl groups. [Link]
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
improving the stability of Benzyl alpha-D-xylopyranoside for enzymatic assays
Welcome to the technical support center for the effective use of Benzyl α-D-xylopyranoside in enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the reliability and reproducibility of your experimental results.
Understanding the Stability of Benzyl α-D-xylopyranoside
Benzyl α-D-xylopyranoside is a glycoside substrate commonly used for the detection of α-D-xylosidase activity. The stability of this compound is paramount for accurate and reproducible enzymatic assays. The core of its structure consists of a xylose sugar molecule (the glycone) linked to a benzyl group (the aglycone) via an α-glycosidic bond. The integrity of this bond is critical, as its cleavage, either enzymatically or non-enzymatically, is the basis of detection in most assay formats.
The primary factors influencing the stability of Benzyl α-D-xylopyranoside in an aqueous environment are pH and temperature. Glycosidic bonds are susceptible to hydrolysis, and the rate of this reaction is significantly affected by these two parameters. Generally, glycosides are more stable in neutral to slightly acidic conditions.[1] Extreme pH values, both acidic and alkaline, can lead to the non-enzymatic cleavage of the glycosidic bond, resulting in a high background signal and a reduced dynamic range of the assay.[1] Similarly, elevated temperatures can accelerate the rate of hydrolysis, leading to substrate degradation even before the initiation of the enzymatic reaction.[1]
Troubleshooting Guide for Enzymatic Assays
This section addresses specific issues that you may encounter during your experiments with Benzyl α-D-xylopyranoside.
Question 1: Why am I observing a high background signal in my no-enzyme control wells?
A high background signal, often referred to as high non-enzymatic hydrolysis, can significantly compromise the sensitivity of your assay. This issue arises when the Benzyl α-D-xylopyranoside substrate is breaking down in the absence of the enzyme.
Possible Causes and Solutions:
-
Inappropriate Buffer pH: The pH of your assay buffer is a critical stability factor. Extreme pH values can catalyze the hydrolysis of the glycosidic bond.
-
Recommendation: Verify the pH of your buffer. For most xylosidase assays, a pH range of 5.0 to 7.0 is recommended. It is crucial to prepare fresh buffer for each experiment and to calibrate your pH meter regularly.
-
-
High Assay Temperature: Elevated temperatures can increase the rate of spontaneous hydrolysis.
-
Recommendation: Ensure that your assay is performed at the optimal temperature for your enzyme, and that the substrate is not pre-incubated at high temperatures for extended periods. If the enzyme is thermostable, consider running the assay at a lower temperature to minimize background hydrolysis and then stopping the reaction before taking the final reading.
-
-
Substrate Purity: The presence of impurities, such as free xylose or benzyl alcohol, in your Benzyl α-D-xylopyranoside preparation can contribute to the background signal.
-
Recommendation: Use a high-purity substrate. If you suspect contamination, you can analyze the purity of your substrate using techniques like High-Performance Liquid Chromatography (HPLC).
-
-
Contaminated Reagents: Contamination of your buffer or other assay components with extraneous glycosidases can lead to substrate breakdown.
-
Recommendation: Use sterile, nuclease-free water to prepare all your reagents. Filter-sterilize your buffers and handle them with care to avoid microbial contamination.
-
Question 2: My enzyme activity appears to be lower than expected or is highly variable between replicates.
Low or inconsistent enzyme activity can be frustrating and can lead to unreliable data. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Sub-optimal Assay Conditions: The enzyme may not be functioning at its optimal pH or temperature.
-
Recommendation: Perform a pH and temperature optimization experiment for your specific enzyme. This will help you identify the conditions under which the enzyme exhibits maximum activity.
-
-
Inhibitors in the Sample: Your sample may contain inhibitors of the α-D-xylosidase enzyme.
-
Recommendation: D-xylose, a product of the enzymatic reaction, is a known inhibitor of many β-xylosidases and may also inhibit α-xylosidases.[2][3] If your sample contains high concentrations of xylose, you may need to dilute your sample or use a sample preparation method to remove it. Additionally, some metal ions can inhibit enzyme activity.[1][4][5][6][7] Consider including a chelating agent like EDTA in your assay buffer if you suspect metal ion inhibition, but be aware that some enzymes require metal ions for activity.
-
-
Incorrect Substrate Concentration: The concentration of Benzyl α-D-xylopyranoside may not be optimal for the enzyme.
-
Recommendation: Determine the Michaelis-Menten constant (Km) of your enzyme for Benzyl α-D-xylopyranoside. For routine assays, using a substrate concentration of 5-10 times the Km value is generally recommended to ensure that the reaction rate is not limited by the substrate concentration.
-
-
Product Inhibition: The accumulation of reaction products, such as benzyl alcohol, can inhibit enzyme activity.
-
Recommendation: Benzyl alcohol has been shown to be a non-competitive inhibitor of α-glucosidase and may have a similar effect on α-D-xylosidase.[8][9] If you suspect product inhibition, you can perform a time-course experiment and ensure that you are measuring the initial reaction velocity before product accumulation becomes significant.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Benzyl α-D-xylopyranoside?
To ensure the long-term stability of Benzyl α-D-xylopyranoside, it should be stored as a solid in a cool, dry, and dark place. A temperature of -20°C is generally recommended.[1] Avoid repeated freeze-thaw cycles of stock solutions. It is best to aliquot the stock solution into smaller, single-use volumes.
Q2: How should I prepare my stock solution of Benzyl α-D-xylopyranoside?
Benzyl α-D-xylopyranoside is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, as well as in water. For enzymatic assays, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous assay buffer. This approach minimizes the risk of microbial growth in the stock solution and ensures accurate final concentrations. Be sure that the final concentration of the organic solvent in the assay does not exceed a level that inhibits your enzyme.
Q3: Can I use Benzyl α-D-xylopyranoside for chromogenic assays?
Benzyl α-D-xylopyranoside itself is not a chromogenic substrate. To create a chromogenic assay, the release of the aglycone (benzyl alcohol) or the glycone (xylose) needs to be coupled to a secondary reaction that produces a colored product. For example, the released xylose can be measured using a coupled enzyme assay that ultimately leads to the production of a chromogenic or fluorogenic molecule.[10]
Q4: How can I be sure of the purity of my Benzyl α-D-xylopyranoside?
The purity of the substrate is crucial for reliable results. Reputable suppliers will provide a certificate of analysis indicating the purity of the compound. If you are synthesizing the compound in-house or have concerns about its purity, you can use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to verify its identity and purity.[11][12][13]
Experimental Protocols
Protocol 1: Determination of Optimal pH for α-D-xylosidase Activity
-
Prepare a series of buffers with different pH values (e.g., citrate buffer for pH 4.0-6.0 and phosphate buffer for pH 6.0-8.0).
-
Prepare a reaction mixture containing the buffer, a fixed concentration of Benzyl α-D-xylopyranoside (e.g., 5 x Km), and any necessary cofactors.
-
Pre-incubate the reaction mixture at the desired assay temperature.
-
Initiate the reaction by adding a fixed amount of the α-D-xylosidase enzyme.
-
Incubate the reaction for a fixed period, ensuring that the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a strong base or by heat inactivation).
-
Quantify the amount of product formed using a suitable detection method.
-
Plot the enzyme activity against the pH to determine the optimal pH.
Protocol 2: Kinetic Analysis of α-D-xylosidase
-
Prepare a series of dilutions of Benzyl α-D-xylopyranoside in the optimal assay buffer.
-
Prepare a reaction mixture containing the buffer and a fixed amount of the α-D-xylosidase enzyme.
-
Pre-incubate the reaction mixture at the optimal assay temperature.
-
Initiate the reaction by adding the different concentrations of the substrate.
-
Measure the initial reaction velocity (v₀) for each substrate concentration by monitoring product formation over a short period.
-
Plot the initial velocity (v₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Visualizations
Caption: A decision tree for troubleshooting common issues in enzymatic assays.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Assay Buffer pH | 5.0 - 7.0 | Minimizes non-enzymatic hydrolysis of the glycosidic bond. [1] |
| Assay Temperature | Enzyme Dependent | Optimize for enzyme activity while minimizing substrate degradation. |
| Substrate Concentration | 5-10 x Km | Ensures the reaction is not substrate-limited. |
| Storage Temperature | -20°C (solid) | Maximizes long-term stability of the substrate. [1] |
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the effect of metal ions on the ability of Xylanase to hydrolyze wheat bran by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual effect of benzyl alcohol on α-glucosidase activity: efficient substrate for high yield transglucosylation and non-competitive inhibitor of its hydrolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives [mdpi.com]
minimizing by-product formation during Benzyl alpha-D-xylopyranoside synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Benzyl α-D-xylopyranoside. Our goal is to provide in-depth, field-proven insights and troubleshooting strategies to help you navigate the complexities of stereoselective glycosylation and minimize the formation of unwanted by-products, thereby maximizing the yield and purity of your target α-anomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products formed during the synthesis of Benzyl α-D-xylopyranoside?
The most prevalent by-product is the stereoisomer, Benzyl β-D-xylopyranoside. The formation of this β-anomer is a common challenge in glycosylation chemistry.[1] Other potential by-products include:
-
Unreacted Starting Materials: Residual glycosyl donor and benzyl alcohol.
-
Orthoesters: Formation of a stable orthoester by-product, particularly when using acyl-protected donors.[2]
-
Glycal Formation: Elimination reaction leading to the formation of a glycal by-product.[3]
-
Products of Hydrolysis: If moisture is present, the activated glycosyl donor can be hydrolyzed, halting the reaction.[4][5]
-
Protecting Group Side Reactions: By-products resulting from the instability or partial cleavage of protecting groups under the reaction conditions.
Q2: What is the single most critical factor for achieving high α-selectivity?
The choice of the protecting group at the C-2 position of the D-xylose donor is paramount.[6]
-
Non-Participating Groups (e.g., Benzyl ether, OBn): These are essential for promoting α-selectivity. They do not form a covalent intermediate with the anomeric center, leaving the oxocarbenium ion intermediate open to nucleophilic attack from either the α or β face. Under appropriate conditions, this allows for thermodynamic or kinetic control favoring the α-anomer.[7]
-
Participating Groups (e.g., Acetyl, OAc; Benzoyl, OBz): These groups provide "anchimeric assistance," forming a cyclic dioxolenium ion intermediate that sterically blocks the α-face of the sugar.[6] This forces the incoming benzyl alcohol to attack from the β-face, leading predominantly to the 1,2-trans product, which in the case of xylose, is the undesired β-anomer.[6][7]
Q3: Why are strictly anhydrous conditions so crucial for glycosylation reactions?
Glycosylation reactions proceed via highly reactive, electrophilic intermediates at the anomeric center. These intermediates are extremely sensitive to moisture.[1] Any trace amounts of water can act as a competing nucleophile, leading to the hydrolysis of the activated glycosyl donor.[5] This not only consumes the valuable donor, reducing the overall yield, but can also complicate the reaction mixture and subsequent purification. The use of flame-dried glassware, anhydrous solvents, and freshly activated molecular sieves is non-negotiable for a successful synthesis.[1]
Q4: Which glycosylation method is generally preferred for this synthesis?
While classical methods like the Fischer glycosylation can produce α-glycosides, they often result in mixtures of anomers and ring isomers (furanosides and pyranosides) due to their equilibrium nature.[8][9] The Koenigs-Knorr reaction and its modern variants (e.g., using glycosyl trichloroacetimidates or thioglycosides) offer better control.[7][10] When combined with a proper C-2 non-participating protecting group strategy, these methods provide a more reliable route to the target Benzyl α-D-xylopyranoside.
Visual Guide to Glycosylation Pathways
The diagrams below illustrate key concepts in controlling the stereochemical outcome of the glycosylation reaction.
Caption: General reaction scheme for Benzyl D-xylopyranoside synthesis.
Caption: Influence of C-2 protecting groups on anomeric selectivity.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield, Starting Materials Consumed | 1. Decomposition of the glycosyl donor before addition of the acceptor. 2. Reaction conditions are too harsh (e.g., temperature too high). 3. Instability of protecting groups under the chosen acidic/basic conditions. | 1. Add the activator/promoter to the mixture of the donor and acceptor at low temperature. Avoid pre-activating the donor.[1] 2. Run the reaction at a lower temperature (e.g., -40 °C to -78 °C) and allow it to warm slowly.[1][11] 3. Re-evaluate the stability of all protecting groups under the reaction conditions. |
| Major Product is the β-Anomer | 1. The C-2 protecting group is a participating group (e.g., acetyl, benzoyl). 2. The solvent is promoting β-selectivity (e.g., acetonitrile can sometimes have this effect).[12] | 1. CRITICAL: Synthesize a glycosyl donor with a non-participating C-2 protecting group, such as a benzyl ether (OBn).[6][7] 2. Switch to a less participating solvent like dichloromethane (DCM) or diethyl ether. |
| Complex Mixture of Products on TLC/LC-MS | 1. Presence of moisture in the reaction vessel, solvents, or reagents. 2. The promoter/catalyst is too strong or used in excess, causing degradation. 3. Reaction was allowed to run for too long, leading to decomposition. | 1. Rigorously dry all glassware, use freshly distilled anhydrous solvents, and add freshly activated 4Å molecular sieves to the reaction.[1] 2. Reduce the amount of promoter or switch to a milder one. 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Starting Materials Remain Unreacted | 1. Inadequate activation of the glycosyl donor. 2. Poor reactivity of the glycosyl donor or acceptor. 3. Insufficient amount of promoter/catalyst. | 1. Check the quality and activity of your promoter (e.g., TMSOTf, BF₃·Et₂O). 2. Consider using a more reactive glycosyl donor (e.g., trichloroacetimidate > bromide > thioglycoside).[1] An excess of the donor (1.2-1.5 eq) can also drive the reaction.[1] 3. Increase the stoichiometry of the promoter incrementally. |
Recommended Experimental Protocol: α-Selective Xylosylation
This protocol is a generalized starting point and should be optimized for your specific substrates. It prioritizes the formation of the α-anomer by using a per-benzylated xylopyranosyl donor.
Part 1: Preparation of 2,3,4-Tri-O-benzyl-D-xylopyranose (Glycosyl Donor Precursor)
This step is crucial for installing the required non-participating protecting groups. A multi-step procedure starting from D-xylose is typically required, often involving initial formation of a methyl xylopyranoside, followed by benzylation and finally hydrolysis to reveal the anomeric hydroxyl group.[13]
Part 2: Formation of the Glycosyl Donor (Trichloroacetimidate Method)
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon), dissolve 2,3,4-Tri-O-benzyl-D-xylopyranose (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).
-
Reagent Addition: Add trichloroacetonitrile (Cl₃CCN, ~5.0 eq).
-
Catalysis: Cool the solution to 0 °C and add 1,8-Diazabicycloundec-7-ene (DBU) dropwise (catalytic amount, ~0.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting lactol is consumed.
-
Work-up: Concentrate the mixture under reduced pressure and purify immediately by flash chromatography on silica gel (pre-treated with 1% triethylamine) to yield the xylopyranosyl trichloroacetimidate donor.
Part 3: α-Selective Glycosylation with Benzyl Alcohol
-
Setup: To a flame-dried flask containing activated 4Å molecular sieves, add the xylopyranosyl trichloroacetimidate donor (1.2 eq) and benzyl alcohol (1.0 eq).
-
Solvent: Add anhydrous DCM (~0.1 M) via syringe and stir the mixture under Argon.
-
Cooling: Cool the stirred suspension to a low temperature, typically -40 °C.
-
Activation: In a separate flame-dried flask, prepare a stock solution of the promoter, Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.2 eq), in anhydrous DCM.
-
Reaction Initiation: Add the TMSOTf solution dropwise to the stirring mixture of donor and acceptor at -40 °C.
-
Monitoring: Monitor the reaction progress by TLC. Once the donor is consumed (typically 30-60 minutes), proceed to quenching.
-
Quenching: Quench the reaction by adding a few drops of triethylamine or pyridine.
-
Work-up & Purification: Allow the mixture to warm to room temperature, filter through a pad of Celite, and concentrate the filtrate. The crude residue can then be purified by flash column chromatography on silica gel to isolate the Benzyl α-D-xylopyranoside.
Caption: A logical workflow for troubleshooting the synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in glycosylation reactions with 2,6-Di-o-methyl-d-glucose. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting incomplete glycosylation with protected galactose. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. BenchChem Technical Support.
- Wikipedia. Koenigs–Knorr reaction.
- Dhakal, B., & Crich, D. (2021). Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor. Journal of the American Chemical Society.
- Gening, M. L., et al. (2018). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry.
- Hsu, C.-H., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry.
- Volbeda, A., van der Marel, G. A., & Codée, J. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH.
- Semantic Scholar. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
- Ellervik, U., et al. (2015). Chemistry of xylopyranosides. Carbohydrate Research.
- MDPI. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides.
- Wikipedia. Fischer glycosidation.
- Chemistry LibreTexts. (2024). Reactions of Monosaccharides.
- Wu, X., et al. (2017). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules.
- Crich, D., et al. (2021). Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially Selective l- glycero-d- gluco-Heptopyranosyl Donor. The Journal of Organic Chemistry.
- ResearchGate. Chemical glycosylation and selected strategies for -glycosylation.
- ResearchGate. (2025). Strategies to control therapeutic antibody glycosylation during bioprocessing: Synthesis and separation.
- DBpedia. About: Koenigs–Knorr reaction.
- Journal of the American Chemical Society. (2026). Linkage-Editing of β-Glucosylceramide and β-Glucosylcholesterol: Development of β-Selective C-Glucosylation and Potent Mincle Ligands.
- Piskorz, C. F., Abbas, S. A., & Matta, K. L. (1984). Synthesis of benzyl 2-acetamido-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D-galactopyranoside and benzyl 2-acetamido-6-O-(2-acetamido-2-deoxy-beta- D-glucopyranosyl)-2-deoxy-3-O-beta-D-fucopyranosyl-alpha-D- galactopyranoside. Carbohydrate Research.
- National Institutes of Health. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer.
- MDPI. (2022). 2,3,5-Tri-O-benzyl-d-xylofuranose.
- Frontiers. (2021). An Integrated Enzymatic Approach to Produce Pentyl Xylosides and Glucose/Xylose Laurate Esters From Wheat Bran.
- National Center for Biotechnology Information. Chemical Tools for Inhibiting Glycosylation.
- BioPharm International. (2016). Controlling Glycosylation for Improved Product Quality.
- ChemRxiv. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens.
- BioProcess International. (2017). Controlling Glycosylation in Fusion Protein Manufacturing to Generate Potent Biobetters.
- Slideshare. Koenigs knorr reaction and mechanism.
- Molecules. (2020). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides.
- Slideshare. Fischer glycosylation.
- National Institutes of Health. (2016). Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein.
- ResearchGate. Scheme 3. Synthesis of benzyl 2,3-anhydro-α-D-ribopyranoside (15) via....
- ChemicalBook. BENZYL ALPHA-D-MANNOPYRANOSIDE synthesis.
- National Institutes of Health. Epoxyalkyl glycosides of D-xylose and xylo-oligosaccharides are active-site markers of xylanases from glycoside hydrolase family 11, not from family 10.
- National Institutes of Health. (2021). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside.
- National Institutes of Health. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 9. Fischer glycosylation | PPTX [slideshare.net]
- 10. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides | MDPI [mdpi.com]
- 11. Influence of Configuration at the 4- and 6-Positions on the Conformation and Anomeric Reactivity and Selectivity of 7-Deoxyheptopyranosyl Donors: Discovery of a Highly Equatorially-Selective L-glycero-D-gluco-Heptopyranosyl Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. mdpi.com [mdpi.com]
addressing substrate inhibition in enzymatic assays with Benzyl alpha-D-xylopyranoside
Technical Support Center: Benzyl α-D-xylopyranoside Assays
Welcome to the technical support guide for utilizing Benzyl α-D-xylopyranoside and related β-D-xylosides in enzymatic and cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound, with a focus on understanding and mitigating the common issue of substrate-associated inhibition of glycosaminoglycan (GAG) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl α-D-xylopyranoside and what is its primary role in biological assays?
Benzyl α-D-xylopyranoside is a synthetic compound that serves as an artificial initiator for the biosynthesis of glycosaminoglycan (GAG) chains, such as heparan sulfate (HS) and chondroitin sulfate (CS).[1][2] In a cellular context, the enzyme β-1,4-galactosyltransferase I (β4GalT7) would typically add a galactose residue to a xylose linked to a serine residue on a core protein. Benzyl α-D-xylopyranoside, due to its hydrophobic benzyl group, can permeate cell membranes and act as a competitive artificial acceptor substrate for this enzyme, initiating the synthesis of GAG chains that are not attached to a protein core.[1][2] These free GAG chains are typically secreted into the cell culture medium, allowing for their easy collection and analysis.[1]
Q2: What is the mechanism of "inhibition" observed at high concentrations of Benzyl α-D-xylopyranoside?
The "inhibition" seen with high concentrations of xylosides is not a classic substrate inhibition model where two substrate molecules bind to the enzyme's active site.[3][4] Instead, it's a more complex biological phenomenon. High concentrations of the xyloside primer can lead to several downstream effects that collectively reduce the overall yield of mature GAG chains:
-
Depletion of Precursors: The initiation of a large number of GAG chains simultaneously can deplete the cellular pool of necessary sugar donors (e.g., UDP-glucuronic acid, UDP-N-acetylglucosamine) and sulfate donors (PAPS).[2][5]
-
Enzyme Saturation & Competition: The biosynthetic machinery, including various glycosyltransferases and sulfotransferases in the Golgi apparatus, becomes saturated with an excessive number of short, growing GAG chains. This can lead to competition for enzymes and limit the proper elongation and modification of any single chain.[5]
-
Altered GAG Profile: High primer concentrations can alter the type and structure of the GAGs produced.[2][6][7] This can shift the balance between chondroitin sulfate and heparan sulfate synthesis or result in the production of shorter, undersulfated chains.[7]
Q3: What are the typical signs of this inhibitory effect in my experimental data?
You may be experiencing concentration-dependent inhibition if you observe the following:
-
Bell-Shaped Dose-Response Curve: As you increase the concentration of Benzyl α-D-xylopyranoside, the amount of synthesized GAGs increases up to a certain point (optimal concentration) and then decreases at higher concentrations.
-
Reduced GAG Quantity: Total quantified GAGs (e.g., measured by Blyscan™ assay) are lower at 500 µM xyloside than at 100 µM.[8][9]
-
Changes in GAG Composition: Analysis via methods like HPLC or mass spectrometry may reveal a shift towards shorter GAG chains or altered sulfation patterns at higher xyloside concentrations.[10][11][12]
-
High Variability: Replicates at high concentrations may show more variability as cellular machinery struggles to cope with the non-physiological conditions.
Q4: What is a good starting concentration range for Benzyl α-D-xylopyranoside in cell culture?
The optimal concentration is highly dependent on the cell type and the specific xyloside derivative used.[1][6] A universal optimal concentration does not exist.
-
Recommended Starting Range: For most cell lines, a starting range of 50 µM to 200 µM is advisable.
-
Optimization is Crucial: It is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. This typically involves testing concentrations from 10 µM to 1 mM.
Troubleshooting Guide & Protocols
Problem: My GAG synthesis is unexpectedly low or absent, even at concentrations that should be effective.
This common issue can stem from several factors beyond simple inhibition. Follow this logical workflow to diagnose the problem.
Sources
- 1. Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Elusive Mechanism of Glycosaminoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Xylosides: Probing the Glycosaminoglycan Biosynthetic Machinery for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigating the elusive mechanism of glycosaminoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-D-xylosides stimulate GAG synthesis in chondrocyte cultures due to elevation of the extracellular GAG domains, accompanied by the depletion of the intra-pericellular GAG pools, with alterations in the GAG profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ilexlife.com [ilexlife.com]
- 9. ilexlife.com [ilexlife.com]
- 10. Glycosaminoglycans detection methods: Applications of mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of Glycosaminoglycan Assays for Mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay for Glycosaminoglycans by Tandem Mass Spectrometry and its Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Benzyl α-D-xylopyranoside
Welcome to the technical support center for the enzymatic hydrolysis of Benzyl α-D-xylopyranoside. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this critical reaction. Here, we move beyond simple protocols to explain the scientific principles behind buffer selection and troubleshooting, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Common Hydrolysis Issues
Encountering issues during enzymatic reactions is a common part of the scientific process. This section provides a systematic approach to identifying and resolving prevalent problems in the hydrolysis of Benzyl α-D-xylopyranoside.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Incorrect Buffer pH: The pH is outside the optimal range for the specific glycoside hydrolase (xylosidase) being used, affecting the ionization state of catalytic residues.[1][2] | Verify the pH of your final reaction mixture. Always consult the enzyme's technical data sheet for its optimal pH range and perform a pH screen (see protocol below). |
| Inappropriate Buffer Type: The buffer itself may be interacting with or inhibiting the enzyme. For example, phosphate buffers can inhibit certain metalloenzymes.[3] | Switch to a non-interfering buffer. "Good's buffers" like MES, PIPES, or MOPS are often excellent choices for biological reactions due to their chemical stability and minimal interaction with enzymes.[4][5][6] | |
| Suboptimal Temperature: The reaction temperature is too low, reducing the kinetic energy, or too high, causing enzyme denaturation.[7][8] | Confirm the optimal temperature for your enzyme. Ensure your incubator or water bath is calibrated and maintaining a stable temperature. | |
| Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.[9] | Test enzyme activity with a known positive control substrate. Always store enzymes at the recommended temperature (typically -20°C) in a non-frost-free freezer and aliquot to minimize freeze-thaw cycles.[9] | |
| Inconsistent Results / Poor Reproducibility | Buffer pH Drift: The pH of certain buffers (e.g., Tris) is highly sensitive to temperature changes, leading to different effective pH values at incubation vs. room temperature.[10][11][12] | Use a buffer with a low change in pKa per degree Celsius (ΔpKa/°C), such as HEPES or MOPS.[12] Always measure and adjust the pH at the intended reaction temperature. |
| Incorrect Ionic Strength: The total concentration of ions in the solution can affect enzyme stability and substrate binding through electrostatic interactions.[13][14] | Optimize the ionic strength, typically by varying the concentration of a neutral salt like NaCl (e.g., 0-200 mM). Both excessively low and high ionic strengths can reduce enzyme activity.[14][15] | |
| Reagent Contamination: Contamination in the buffer, substrate, or enzyme stock can inhibit the reaction.[9][16] | Use fresh, high-purity reagents. Prepare fresh buffer solutions regularly and filter-sterilize if necessary. | |
| Substrate or Product Precipitation | Poor Solubility: The benzyl group on the substrate imparts hydrophobicity, which can lead to solubility issues in purely aqueous buffers. | Consider adding a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like DMSO or ethanol to the reaction buffer to improve solubility. Screen for the optimal percentage, as high concentrations can denature the enzyme. |
| pH-Dependent Solubility: The solubility of the substrate or product may be dependent on the pH of the buffer. | Observe the reaction mixture at different pH values during your optimization screen to identify any pH-related precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why is buffer pH so critical for the hydrolysis of Benzyl α-D-xylopyranoside?
The activity of the glycoside hydrolase (the enzyme) is exquisitely dependent on pH. The enzyme's active site contains key amino acid residues, typically glutamic or aspartic acid, that act as a nucleophile and a general acid/base catalyst.[17][18] The pH of the solution dictates the protonation state of these residues. For catalysis to occur, the nucleophile must be deprotonated (negatively charged) to attack the anomeric carbon of the xylose, while the general acid must be protonated to donate a proton to the glycosidic oxygen, facilitating the departure of the benzyl alcohol leaving group.[19] A deviation from the optimal pH disrupts this delicate charge balance, leading to a sharp decline in or complete loss of enzyme activity.[2]
Q2: How do I select the right buffer for my experiment?
Choosing the right buffer involves more than just matching the pH. Consider the following criteria, based on the principles established by Norman Good[5][20]:
-
pKa near the target pH: A buffer is most effective within ±1 pH unit of its pKa. For example, if your enzyme's optimal pH is 6.5, MES (pKa ≈ 6.15) or PIPES (pKa ≈ 6.80) would be excellent candidates.[4][12]
-
Chemical Inertness: The buffer should not interact with or inhibit the enzyme or other reaction components.[5][6] For instance, avoid phosphate buffers if your enzyme requires divalent metal cations that could be chelated by phosphate.[3]
-
Low Temperature Dependence: As mentioned in the troubleshooting guide, the pH of some buffers changes significantly with temperature. Tris is a common offender (ΔpKa/°C ≈ -0.028), while buffers like HEPES (ΔpKa/°C ≈ -0.014) and MOPS (ΔpKa/°C ≈ -0.015) are more stable.[11][12]
-
Assay Compatibility: The buffer should not interfere with your method of detecting the reaction product (e.g., xylose or benzyl alcohol). For example, buffers with high UV absorbance should be avoided if you are using a spectrophotometric assay.[5][20]
Q3: What is the role of ionic strength and how do I optimize it?
Ionic strength is a measure of the total ion concentration in the solution.[13] It influences the electrostatic environment of the enzyme. The right ionic strength helps maintain the enzyme's native three-dimensional structure and can shield non-productive electrostatic interactions, promoting effective binding of the substrate.[13][21] However, excessively high ionic strength can also be inhibitory by disrupting key salt bridges on the enzyme surface or interfering with substrate binding.[15]
Optimization is typically achieved by preparing your optimal buffer and then adding varying concentrations of a neutral salt, such as NaCl or KCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM), to determine which concentration yields the highest activity.
Q4: My reaction rate is slow. Should I increase the enzyme concentration or the incubation time?
Both can be valid strategies, but they address different potential issues.[7]
-
Increase Incubation Time: If the reaction is proceeding but has not yet reached completion, increasing the incubation time is a straightforward solution. This is often sufficient when working with a limited amount of enzyme.
-
Increase Enzyme Concentration: If the initial reaction rate is very low, it may indicate that the enzyme concentration is the limiting factor. Doubling the enzyme concentration should, in theory, double the initial reaction rate, assuming the substrate is not limiting. This is often a more efficient approach in terms of time.
The best strategy is to first perform a time-course experiment (measuring product formation at several time points) to understand the reaction kinetics. If the reaction plateaus early, you may be limited by substrate availability or product inhibition. If it proceeds linearly but slowly, increasing enzyme concentration is a good approach.
Visualizing the Optimization Process
A logical workflow is essential for efficient buffer optimization. The following diagrams illustrate a systematic approach to troubleshooting and experimental design.
Caption: A phased workflow for systematic buffer optimization.
Experimental Protocol: Buffer Optimization Screen
This protocol provides a framework for systematically determining the optimal buffer conditions for your specific xylosidase enzyme and Benzyl α-D-xylopyranoside substrate.
Objective: To identify the optimal buffer type and pH for maximizing the rate of enzymatic hydrolysis.
Materials:
-
Benzyl α-D-xylopyranoside (Substrate)
-
Glycoside Hydrolase / Xylosidase (Enzyme)
-
Buffer Stock Solutions (e.g., 0.5 M Sodium Citrate, 0.5 M MES, 0.5 M HEPES, 0.5 M Tris-HCl)
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment
-
Microplate Reader and 96-well UV-transparent plates (if using a spectrophotometric assay)
-
Detection Reagent suitable for xylose or benzyl alcohol
-
Reaction Quench Solution (e.g., high pH buffer like 1M Sodium Carbonate, or organic solvent)
Methodology:
-
Prepare Buffer Working Solutions:
-
Set up the Reaction Plate:
-
Design a 96-well plate map to test each buffer and pH condition in triplicate.
-
Include "No Enzyme" controls for each buffer condition to account for any non-enzymatic hydrolysis or background signal.
-
Include "No Substrate" controls to measure any background activity from the enzyme preparation.
-
-
Reaction Assembly (Example for a 100 µL final volume):
-
To each well, add 50 µL of the appropriate 2x concentrated buffer (100 mM).
-
Add 20 µL of Substrate stock solution (e.g., 5x concentration).
-
Add 20 µL of purified water.
-
Pre-incubate the plate at the desired reaction temperature for 5 minutes to allow thermal equilibration.
-
Initiate the reaction by adding 10 µL of Enzyme stock solution (10x concentration). Mix gently by pipetting or brief plate shaking.
-
-
Incubation and Quenching:
-
Incubate the plate at the optimal temperature for a fixed period (e.g., 30 minutes). This time should be chosen based on preliminary experiments to ensure the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of the quench solution to all wells.
-
-
Detection and Analysis:
-
Add the detection reagent according to its specific protocol.
-
Read the plate using the appropriate detection method (e.g., absorbance at a specific wavelength).
-
Subtract the average "No Enzyme" control values from their corresponding experimental values.
-
Plot the enzyme activity (e.g., rate of product formation) versus the pH for each buffer system.
-
The condition that yields the highest activity is your optimum.
-
References
- Quora. (2024).
- Reddit. (2020). How exactly does temperature affect the capacity of a pH Buffer?
- Boston BioProducts. Overview: Good's Buffers.
- Promega Corporation. Temperature Dependence of pH for Commonly Used Buffers.
- Hamilton Company. (n.d.). Temperature Influence on DuraCal pH Buffer 12.00.
- ResearchGate. (2015). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?
- Lin, Y. S., et al. (2015). A Temperature Independent pH (TIP)
- Wikipedia. Good's buffers.
- McIntosh, L. P., et al. (2013). Strategies for Modulating the pH-dependent Activity of a Family 11 Glycoside Hydrolase. Journal of Biological Chemistry, 288(25), 18269-18279.
- Bohrium. (2021). Strategies for tailoring pH-performances of glycoside hydrolases.
- Oak Ridge National Laboratory. (2018). Understanding the pH-Dependent Reaction Mechanism of a Glycoside Hydrolase Using High-Resolution X-ray and Neutron Crystallography.
- Interchim. Good's buffers (biological buffers).
- ResearchGate. (n.d.).
- ResearchGate. (2018). Understanding the pH-Dependent Reaction Mechanism of a Glycoside Hydrolase Using High Resolution X-Ray and Neutron Crystallography.
- Fiveable. Ionic Strength Definition.
- Loba Chemie. Good's Buffer (Biological Buffers).
- Semantics Scholar. (n.d.). Effect of ionic liquid on activity, stability, and structure of enzymes: a review.
- Thermo Fisher Scientific. Troubleshooting Common Issues with Restriction Digestion Reactions.
- New England Biolabs. Restriction Enzyme Troubleshooting Guide.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Effect of ionic strength of buffer on enzyme activity.
- BenchChem. (2025).
- Skou, J. C., & Esmann, M. (1981). The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 647(2), 232-240.
- Journal of Food and Drug Analysis. (2013).
- Kumar, S., et al. (2021). Optimization of chemical and enzymatic hydrolysis for production of chicken blood protein hydrolysate rich in angiotensin-I converting enzyme inhibitory and antioxidant activity. PLoS One, 16(5), e0251801.
- He, S., et al. (2012). Optimization of Hydrolysis Conditions for the Production of Angiotensin-I Converting Enzyme-Inhibitory Peptides and Isolation of a Novel Peptide from Lizard Fish (Saurida elongata)
- Quora. (2016). How can enzyme activity be affected? How can it be avoided?
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
- Monash University. Factors affecting enzyme activity.
- MDPI. (2024). Enzymatic Hydrolysis Optimization of Yak Whey Protein Concentrates and Bioactivity Evaluation of the Ultrafiltered Peptide Fractions.
Sources
- 1. Strategies for tailoring pH performances of glycoside hydrolases: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. bostonbioproducts.com [bostonbioproducts.com]
- 5. Good's buffers - Wikipedia [en.wikipedia.org]
- 6. Good's Buffer [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. monash.edu [monash.edu]
- 9. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. quora.com [quora.com]
- 11. reddit.com [reddit.com]
- 12. promega.com [promega.com]
- 13. fiveable.me [fiveable.me]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchfly.com [benchfly.com]
- 17. Strategies for modulating the pH-dependent activity of a family 11 glycoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. impact.ornl.gov [impact.ornl.gov]
- 19. researchgate.net [researchgate.net]
- 20. interchim.fr [interchim.fr]
- 21. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hamiltoncompany.com [hamiltoncompany.com]
Validation & Comparative
Comparative Guide to α-D-Xylosidase Substrates: Benzyl α-D-xylopyranoside vs. p-Nitrophenyl-α-D-xylopyranoside
In the landscape of glycoside hydrolase research, the selection of an appropriate substrate is paramount for the accurate determination of enzyme activity and kinetics. This guide provides an in-depth comparison of two commonly employed synthetic substrates for α-D-xylosidases: the non-chromogenic Benzyl α-D-xylopyranoside and the chromogenic p-Nitrophenyl-α-D-xylopyranoside (pNPX). This analysis is designed to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their experimental designs.
Core Principles: A Tale of Two Detection Methodologies
The fundamental distinction between these two substrates lies in the properties of the aglycone moiety released upon enzymatic cleavage by α-D-xylosidase. This difference dictates the entire experimental workflow, from assay setup to data acquisition and analysis.
-
p-Nitrophenyl-α-D-xylopyranoside (pNPX): The Chromogenic Workhorse pNPX is a colorless molecule that, upon enzymatic hydrolysis, liberates D-xylose and p-nitrophenol (pNP).[1][2][3] Under alkaline conditions (typically pH > 8), pNP is deprotonated to the p-nitrophenolate ion, which exhibits a distinct yellow color with a strong absorbance maximum around 405-410 nm.[4][5][6] This direct, colorimetric readout allows for a straightforward and continuous or endpoint spectrophotometric assay of enzyme activity.[7][8] The intensity of the color is directly proportional to the amount of product formed, providing a simple method for quantifying enzyme kinetics.[9][10]
-
Benzyl α-D-xylopyranoside: The Non-Chromogenic Alternative In contrast, the enzymatic cleavage of Benzyl α-D-xylopyranoside yields D-xylose and benzyl alcohol. Both of these products are colorless and do not absorb light in the visible range. Consequently, their detection is not as direct and necessitates more sophisticated analytical techniques. The most common methods involve chromatographic separation and quantification, such as High-Performance Liquid Chromatography (HPLC), or coupled enzyme assays where the product is used in a subsequent reaction that does produce a detectable signal.[11][12][13]
At-a-Glance: Comparative Analysis
| Feature | p-Nitrophenyl-α-D-xylopyranoside (pNPX) | Benzyl α-D-xylopyranoside |
| Substrate Type | Chromogenic[1][7] | Non-chromogenic |
| Principle of Detection | Colorimetric; formation of yellow p-nitrophenolate under alkaline conditions.[6] | Detection of benzyl alcohol or xylose. |
| Primary Detection Method | UV-Vis Spectrophotometry (Absorbance at ~405-410 nm).[4][9] | High-Performance Liquid Chromatography (HPLC)[12], Coupled Enzyme Assays.[11] |
| Ease of Use | High. Simple, direct assay suitable for high-throughput screening. | Moderate to Low. Requires specialized equipment (HPLC) and more complex sample processing. |
| Assay Throughput | High | Low |
| Sensitivity | High sensitivity is achievable, with electrochemical methods offering even lower detection limits than spectrophotometry.[4] | Dependent on the detection method; HPLC can offer very high sensitivity. |
| Potential for Interference | Compounds in the sample matrix that absorb at 405-410 nm. Turbidity can also interfere. | Co-eluting compounds in HPLC. Interference with coupled enzyme reactions. |
| Common Applications | Routine enzyme activity assays, kinetic parameter (Km, Vmax) determination, high-throughput screening of enzyme inhibitors.[2][9][14] | Mechanistic studies, analysis of complex biological samples where chromogenic substrates are unsuitable, validation of results from chromogenic assays. |
Visualizing the Workflow
The choice of substrate fundamentally alters the experimental path. The following diagrams illustrate the distinct workflows for each compound.
Caption: Workflow for a typical α-xylosidase assay using pNPX.
Caption: Workflow for an α-xylosidase assay using Benzyl α-D-xylopyranoside with HPLC detection.
Experimental Protocols: A Practical Guide
The following protocols provide a self-validating framework for the reliable measurement of α-xylosidase activity.
Protocol 1: α-Xylosidase Activity Assay using pNPX
This protocol describes a standard endpoint colorimetric assay.
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.0. Causality: This pH is optimal for many bacterial β-xylosidases, but should be optimized for the specific enzyme under study.[9]
- Substrate Stock Solution: 10 mM p-Nitrophenyl-α-D-xylopyranoside in assay buffer. Store at -20°C.
- Stop Solution: 1 M Sodium Carbonate (Na₂CO₃). Causality: This immediately increases the pH, simultaneously stopping the enzymatic reaction and developing the yellow color of the p-nitrophenolate ion.[6][9]
- Enzyme Solution: Purified or crude α-xylosidase diluted in assay buffer to a concentration that yields a linear reaction rate over the desired time course.
2. Assay Procedure:
- Set up reactions in microcentrifuge tubes or a 96-well plate. For each reaction, prepare a tube containing 240 µL of 2 mM pNPX substrate in assay buffer.[9]
- Include appropriate controls:
- Blank: 240 µL substrate solution + volume of buffer instead of enzyme. This corrects for any non-enzymatic hydrolysis of the substrate.
- Negative Control: Assay buffer + heat-inactivated enzyme. This confirms that activity is dependent on a functional enzyme.
- Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes to ensure thermal equilibrium.[9]
- Initiate the reaction by adding a small volume (e.g., 10 µL) of the enzyme solution. Mix gently.
- Incubate for a defined period (e.g., 20 minutes) during which the reaction is linear.[9]
- Terminate the reaction by adding 1 mL of 1 M Na₂CO₃ Stop Solution.[9]
- Measure the absorbance of the solution at 410 nm using a spectrophotometer or microplate reader.[5][9]
3. Data Analysis:
- Prepare a standard curve using known concentrations of p-nitrophenol to convert absorbance values into the concentration of product formed.
- Calculate the enzyme activity, typically expressed in units (µmol of product formed per minute) per mg of protein.
Protocol 2: α-Xylosidase Activity Assay using Benzyl α-D-xylopyranoside and HPLC
This protocol outlines the detection of benzyl alcohol product via Reverse-Phase HPLC.
1. Reagent Preparation:
- Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 7.3.
- Substrate Stock Solution: 50 mM Benzyl α-D-xylopyranoside in assay buffer.
- Quenching Solution: Acetonitrile containing 1% acetic acid and an internal standard (e.g., p-bromobenzoic acid). Causality: Acetonitrile precipitates the enzyme, effectively stopping the reaction, while the acid ensures a stable sample for HPLC analysis. An internal standard corrects for variations in injection volume.[13]
- Enzyme Solution: α-xylosidase diluted in assay buffer.
2. Assay Procedure:
- In a microcentrifuge tube, combine the assay buffer, substrate solution, and water to the desired final volume and substrate concentration.
- Pre-incubate the mixture at the reaction temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding the enzyme solution.
- At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g., 200 µL) of the reaction mixture.[13]
- Immediately quench the reaction by adding the aliquot to a tube containing a larger volume (e.g., 800 µL) of cold Quenching Solution.[13]
- Centrifuge the quenched samples to pellet the precipitated protein.
- Transfer the supernatant to an HPLC vial for analysis.
3. HPLC Analysis:
- System: An HPLC system equipped with a C18 reverse-phase column and a UV detector.
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically used.
- Detection: Monitor the eluent at a wavelength where benzyl alcohol has a significant absorbance, typically around 254 nm.
- Quantification: Integrate the peak area corresponding to benzyl alcohol. Use a standard curve prepared with known concentrations of benzyl alcohol to determine the concentration of the product in each sample.
Expert Insights: Selecting the Optimal Substrate
The choice between pNPX and Benzyl α-D-xylopyranoside is driven by the specific research question and available resources.
-
Choose p-Nitrophenyl-α-D-xylopyranoside when:
-
Conducting high-throughput screening for enzyme inhibitors.
-
Performing routine quality control assays for enzyme batches.
-
Rapidly determining initial kinetic parameters (Km, Vmax).
-
The experimental matrix is simple and lacks interfering colored or turbid components.
-
-
Choose Benzyl α-D-xylopyranoside when:
-
The sample matrix contains compounds that interfere with the pNPX assay (e.g., plant extracts with endogenous phenolics).
-
There is concern that the p-nitrophenol product may inhibit the enzyme of interest.
-
A more structurally analogous (though still artificial) substrate to natural lignin-carbohydrate complexes is desired for specific mechanistic studies.
-
Validating findings from screens that used chromogenic substrates.
-
An HPLC system is readily available and higher analytical precision is required.
-
Conclusion
Both Benzyl α-D-xylopyranoside and p-Nitrophenyl-α-D-xylopyranoside are valuable tools for the characterization of α-xylosidase activity. pNPX offers unparalleled ease of use, making it the substrate of choice for high-throughput applications and routine assays. Benzyl α-D-xylopyranoside, while requiring more complex analytical methods like HPLC, provides a crucial alternative for studies where chromogenic substrates are unsuitable, allowing for robust and interference-free data collection in complex biological systems. A thorough understanding of the principles, advantages, and limitations of each substrate empowers researchers to design more rigorous and meaningful experiments.
References
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Cardoso, R. M., et al. (2002). Flow screen-printed amperometric detection of p-nitrophenol in alkaline phosphatase-based assays. PubMed. [Link]
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Megazyme. 4-Nitrophenyl-α-D-xylopyranoside. [Link]
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DC Fine Chemicals. (2023). Chromogenic Substrates Overview. [Link]
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Chaplin, M. F. (2005). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology. [Link]
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Mthembu, Z., et al. (2021). Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost. Biotechnology for Biofuels. [Link]
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Glycosynth. Chromogenic Substrates. [Link]
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St. John, F. J., et al. (2016). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Catalysts. [Link]
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UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP). [Link]
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Kolundžić, F., et al. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules. [Link]
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Anonymous. Labs 9 and 10: Enzyme Assays. [Link]
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Syedd-León, R., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. ResearchGate. [Link]
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FAO. BENZYL ALCOHOL. [Link]
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iGEM. p-Nitrophenyl Butyrate Assay. [Link]
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Plapp, B. V., et al. (2013). Activity of Yeast Alcohol Dehydrogenases on Benzyl Alcohols and Benzaldehydes. The Journal of Biological Chemistry. [Link]
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A Comparative Guide to Benzyl α-D-xylopyranoside and Methyl α-D-xylopyranoside for Glycosaminoglycan Research
For researchers, scientists, and drug development professionals navigating the intricate world of glycobiology, the choice of molecular tools is paramount. Among these, xylopyranoside derivatives have carved a niche as potent modulators of glycosaminoglycan (GAG) biosynthesis. This guide provides an in-depth comparative analysis of two commonly utilized α-anomers: Benzyl α-D-xylopyranoside and Methyl α-D-xylopyranoside. By examining their distinct physicochemical properties and resultant biological activities, this document aims to empower researchers to make informed decisions for their experimental designs.
Introduction: The Role of Xylosides in Glycobiology
Proteoglycans (PGs), composed of a core protein covalently linked to one or more GAG chains, are integral to a myriad of cellular processes, including signaling, adhesion, and tissue morphogenesis. The biosynthesis of most GAGs, such as chondroitin sulfate (CS) and heparan sulfate (HS), is initiated by the transfer of D-xylose from UDP-xylose to a serine residue on the core protein.
Benzyl α-D-xylopyranoside and Methyl α-D-xylopyranoside are synthetic compounds that act as exogenous acceptors for GAG chain initiation.[1] By mimicking the natural xylosylated core protein, they competitively inhibit the synthesis of PGs while initiating the production of free GAG chains.[2] This unique property makes them invaluable tools for studying the functional roles of GAGs and the mechanisms of their biosynthesis. The nature of the aglycone—the non-sugar moiety, in this case, benzyl or methyl—profoundly influences the efficiency and outcome of this process.[3]
Physicochemical Properties: A Tale of Two Aglycones
The fundamental difference between Benzyl α-D-xylopyranoside and Methyl α-D-xylopyranoside lies in their aglycone group, which dictates their size, hydrophobicity, and steric hindrance. These properties, in turn, affect their interaction with the enzymes of the GAG biosynthesis machinery, their cellular uptake, and their solubility.
| Property | Benzyl α-D-xylopyranoside | Methyl α-D-xylopyranoside |
| Molecular Formula | C₁₃H₁₈O₅ | C₆H₁₂O₅[4] |
| Molecular Weight | ~270.28 g/mol | 164.16 g/mol [4] |
| CAS Number | 18403-12-8[5] | 91-09-8[4] |
| Aglycone | Benzyl | Methyl |
| Relative Hydrophobicity | Higher | Lower |
| Steric Hindrance | Higher | Lower |
| Solubility in Water | Lower | Higher |
This table summarizes the key physicochemical differences between the two xylopyranosides.
The larger, more hydrophobic benzyl group of Benzyl α-D-xylopyranoside is thought to promote interactions with cellular membranes and certain enzymes, potentially influencing the type of GAG chain synthesized.[3] Conversely, the smaller and more hydrophilic methyl group of Methyl α-D-xylopyranoside may lead to different uptake kinetics and substrate preferences.
Comparative Biological Activity: Priming Glycosaminoglycan Synthesis
The primary biological effect of these xylosides is the initiation, or "priming," of GAG synthesis. This process bypasses the need for a core protein, leading to the secretion of free GAG chains into the cell culture medium. The structure of the aglycone is a critical determinant of both the quantity and the type of GAGs produced.
The Central Role of β-1,4-galactosyltransferase 7 (GalT-I)
The initiation of GAG synthesis on a xyloside primer is a multi-step enzymatic process. A key enzyme in this pathway is β-1,4-galactosyltransferase 7 (GalT-I), which transfers a galactose residue to the xylose primer. The efficiency of a xyloside as a substrate for GalT-I is a crucial factor in its GAG priming activity.
Figure 1: General pathway of GAG priming by xylosides. The process is initiated by the action of β-1,4-galactosyltransferase 7 on the xyloside.
Differential Priming of Chondroitin Sulfate and Heparan Sulfate
While both xylosides can prime GAG synthesis, the nature of their aglycone influences the preferential synthesis of either chondroitin sulfate (CS) or heparan sulfate (HS).
-
Benzyl α-D-xylopyranoside: The hydrophobic nature of the benzyl group has been suggested to favor the synthesis of heparan sulfate.[3] Studies have shown that xylosides with bulky, aromatic aglycones can act as efficient primers for HS chains.[3] This is thought to be due to favorable interactions with the enzymes of the HS biosynthesis pathway.
-
Methyl α-D-xylopyranoside: In contrast, smaller, more hydrophilic aglycones like the methyl group are often associated with the priming of chondroitin sulfate chains.[6][7] However, it is important to note that the cellular context, including the specific cell type and its metabolic state, can also significantly impact the type of GAG produced.[8]
It is crucial to understand that while these are general tendencies, the precise ratio of CS to HS produced can vary between different cell lines and experimental conditions.
Inhibition of Proteoglycan Synthesis
A direct consequence of GAG priming by exogenous xylosides is the competitive inhibition of endogenous proteoglycan synthesis.[1][2] By acting as alternative substrates, Benzyl and Methyl α-D-xylopyranoside divert the GAG biosynthesis machinery away from the natural core proteins. This leads to a decrease in the production of mature proteoglycans and an accumulation of free GAG chains in the culture medium. The extent of this inhibition is dose-dependent.[9]
Figure 2: Mechanism of proteoglycan synthesis inhibition by exogenous xylosides.
Experimental Protocols
To aid researchers in their experimental design, the following are generalized protocols for key assays. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental goals.
Protocol 1: GAG Priming and Quantification
Objective: To quantify the amount of GAGs synthesized in response to xyloside treatment.
Methodology:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Xyloside Treatment: Replace the culture medium with fresh medium containing the desired concentration of Benzyl α-D-xylopyranoside or Methyl α-D-xylopyranoside. A vehicle control (e.g., DMSO or sterile water) should be included.
-
Metabolic Labeling: Add a radioactive precursor, such as [³⁵S]sulfate or [³H]glucosamine, to the culture medium to label the newly synthesized GAGs.
-
Incubation: Incubate the cells for 24-48 hours.
-
GAG Isolation:
-
Collect the culture medium (containing secreted GAGs).
-
Lyse the cells to isolate cell-associated GAGs.
-
Purify the GAGs from both fractions using anion exchange chromatography (e.g., DEAE-Sephacel).
-
-
Quantification: Measure the radioactivity of the purified GAG samples using a scintillation counter. The results will reflect the amount of newly synthesized GAGs.
Protocol 2: Analysis of GAG Composition
Objective: To determine the relative amounts of chondroitin sulfate and heparan sulfate produced.
Methodology:
-
GAG Isolation: Isolate the radiolabeled GAGs as described in Protocol 1.
-
Enzymatic Digestion:
-
Treat aliquots of the purified GAGs with specific GAG-degrading enzymes:
-
Chondroitinase ABC: Degrades chondroitin sulfate.
-
Heparinases (I, II, and III): Degrades heparan sulfate.
-
-
Include an undigested control.
-
-
Analysis of Digestion Products:
-
Separate the digested and undigested GAGs using size-exclusion chromatography (e.g., Sephadex G-50).
-
Quantify the radioactivity in the resulting fractions.
-
The amount of radioactivity that shifts to smaller molecular weights after enzymatic digestion corresponds to the amount of that specific GAG type.
-
-
Disaccharide Analysis (Optional): The disaccharide products of enzymatic digestion can be further analyzed by strong anion exchange high-performance liquid chromatography (SAX-HPLC) to determine the sulfation patterns.[10]
Cytotoxicity and Other Considerations
When using xylosides in cell culture, it is essential to consider their potential cytotoxic effects.
-
Benzyl α-D-xylopyranoside: Benzyl-containing compounds can exhibit cytotoxicity at higher concentrations.[11] It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for the cell line of interest.
-
Methyl α-D-xylopyranoside: While generally considered less toxic than its benzyl counterpart, it is still crucial to assess the cytotoxicity of Methyl α-D-xylopyranoside in the specific experimental system.[12]
The choice of solvent for dissolving xylosides should also be carefully considered, as some solvents, like DMSO, can have their own effects on cell proliferation and GAG synthesis.[6]
Conclusion: Selecting the Right Tool for the Job
Both Benzyl α-D-xylopyranoside and Methyl α-D-xylopyranoside are powerful tools for investigating the complex world of glycosaminoglycans. The choice between them should be guided by the specific research question.
-
Benzyl α-D-xylopyranoside may be the preferred choice when the goal is to specifically study the effects of increased heparan sulfate synthesis or when a more hydrophobic primer is desired.
-
Methyl α-D-xylopyranoside is a suitable option for studies focused on chondroitin sulfate priming or when a more water-soluble and potentially less cytotoxic compound is required.
Ultimately, empirical testing is often necessary to determine the optimal xyloside and concentration for a particular cell type and experimental endpoint. This guide provides a foundational understanding to aid in the rational design of such experiments, paving the way for new discoveries in the field of glycobiology.
References
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Hitz, W. D., Wright, D. C., Seib, P. A., & Hoffman, M. K. (1976). Synthesis of methyl alpha- and beta-D-xylopyranoside-5-18O. Carbohydrate Research, 46(2), 195–200. [Link]
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Hayes, K. L., Mason, R. M., & Gallagher, J. T. (2000). A novel cytoskeletal action of xylosides. The Journal of biological chemistry, 275(4), 2412–2420. [Link]
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Larédo, J., Guimond, S., Dumont, J., Fournel-Gigleux, S., & Ouzzine, M. (2012). A new C-xyloside induces modifications of GAG expression, structure and functional properties. PloS one, 7(10), e47933. [Link]
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- Okayama, M., Kimata, K., & Suzuki, S. (1973). The influence of p-nitrophenyl beta-D-xyloside on the synthesis of proteochondroitin sulfate by slices of embryonic chick cartilage. Journal of biochemistry, 74(5), 1069–1073.
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Kuberan, B., Tran, V. M., Wu, Z. L., & Loganathan, D. (2022). Xyloside Derivatives as Molecular Tools to Selectively Inhibit Heparan Sulfate and Chondroitin Sulfate Proteoglycan Biosynthesis. Methods in molecular biology (Clifton, N.J.), 2303, 753–764. [Link]
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Kuberan, B., Tran, V. M., & Loganathan, D. (2014). Synthesis of fluorophore-tagged xylosides that prime glycosaminoglycan chains. Bioconjugate chemistry, 25(2), 236–244. [Link]
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Li, J., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2021). Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. Bioorganic chemistry, 115, 105221. [Link]
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Carrino, D. A., & Caplan, A. I. (1994). The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate. Matrix biology : journal of the International Society for Matrix Biology, 14(2), 121–133. [Link]
- Cutler, L. S., & Chaudhry, A. P. (1979). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. Developmental biology, 69(2), 547–559.
- Kolset, S. O., Ehlersson, J., Kjellén, L., & Lindahl, U. (1985). Effect of benzyl beta-D-xyloside on the biosynthesis of chondroitin sulphate proteoglycan in cultured human monocytes. The Biochemical journal, 227(2), 527–533.
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Sarrazin, S., Lamanna, W. C., & Esko, J. D. (2011). A new C-xyloside induces modifications of GAG expression, structure and functional properties. PLoS ONE, 7(10), e47933. [Link]
- Schwartz, N. B., Galligani, L., Ho, P. L., & Dorfman, A. (1974). Stimulation of synthesis of free chondroitin sulfate chains by beta D xylosides in cultured cells.
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Słoczyńska, K., Pękala, E., Wujec, M., & Czernicka, M. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Molecules (Basel, Switzerland), 28(10), 4068. [Link]
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Hierso, J., Raber, C., Geisler, C., Brehm, M., & Köckerling, M. (2013). Synthesis, thermal properties and cytotoxicity evaluation of hydrocarbon and fluorocarbon alkyl β-D-xylopyranoside surfactants. Carbohydrate research, 381, 136–144. [Link]
- Schwartz, N. B. (1974). Stimulation of Synthesis of Free Chondroitin Sulfate Chains by β-D-Xylosides in Cultured Cells. Proceedings of the National Academy of Sciences, 71(10), 4047-4051.
- Spooncer, E., Gallagher, J. T., Krizsa, F., & Dexter, T. M. (1983). Proteoglycan and glycosaminoglycan synthesis in embryonic mouse salivary glands: effects of beta-D-xyloside, an inhibitor of branching morphogenesis. The Journal of cell biology, 96(2), 510–514.
- Martin, O. R., Liu, L., & Yang, F. (2007). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2007(4), M539.
- Rahman, M. M., Islam, M. R., & Alam, A. M. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry, 13(3), 250-258.
- Arjunan, P., & Pennathur, K. (1979). Stimulation of chondroitin sulfate synthesis by beta-D-xyloside in chondrocytes of the proteoglycan deficient mutant nanomelia. Journal of cellular physiology, 100(1), 33–38.
- Lugemwa, F. N., & Esko, J. D. (1994). Biosynthesis of heparan sulfate on beta-D-xylosides depends on aglycone structure. The Journal of biological chemistry, 269(1), 121–128.
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PubChem. (n.d.). alpha-D-Xylopyranoside, methyl. Retrieved from [Link]
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Mikami, T., & Kitagawa, H. (2013). Biosynthesis and function of chondroitin sulfate. Biochimica et biophysica acta, 1830(10), 4719–4733. [Link]
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Semantic Scholar. (n.d.). Biosynthesis of heparan sulfate on beta-D-xylosides depends on aglycone structure. Retrieved from [Link]
- Paulsen, H., & Kolar, C. (1988). Synthetic mucin fragments. Benzyl O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-(1----3)-O-beta-D-galactopyranosyl-(1----3)-O-[(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D-galactopyranosyl-(1----3)-O-[beta-D-galactopyranosyl-(1----6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside.
- Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. The Journal of organic chemistry, 74(15), 5543–5546.
- Abbas, S. A., & Haines, A. H. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside.
- Mowery, P., & Mynderse, J. S. (2008). Acetal Protecting Groups in the Organic Laboratory: Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside.
- Vives, R. R., Seffouh, A., & Lortat-Jacob, H. (2022). Design and Synthesis of 1-O- and 6-C-Modified Heparan Sulfate Trisaccharides as Human Endo-6-O-Sulfatase 1 Inhibitors. Frontiers in molecular biosciences, 9, 894362.
- de Paz, J. L., Noti, C., & Seeberger, P. H. (2006). Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies. Journal of the American Chemical Society, 128(8), 2754–2762.
- Lyantagaye, S. L. (2013). Methyl-α-D-glucopyranoside from Tulbaghia violacea extract induces apoptosis in vitro in cancer cells. Journal of Medicinal Plants Research, 7(7), 346-353.
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A Senior Application Scientist's Guide to Glycosidase Cross-Reactivity with Benzyl α-D-xylopyranoside
This guide provides a comparative analysis of the substrate specificity of common glycosidases, with a focus on their cross-reactivity with the synthetic substrate, Benzyl α-D-xylopyranoside. For researchers in enzymology, drug development, and carbohydrate chemistry, understanding the nuances of enzyme specificity is not merely academic; it is fundamental to the design of robust assays, the interpretation of biological activity, and the avoidance of costly experimental artifacts.
Here, we move beyond simple cataloging of enzyme activities. We will explore the mechanistic underpinnings of substrate recognition, provide a framework for comparative analysis, and equip you with a detailed, self-validating experimental protocol to test cross-reactivity in your own laboratory.
The Principle of Glycosidic Bond Specificity: Why Most Glycosidases Ignore Xylose
Glycoside hydrolases (GHs) are enzymes that catalyze the hydrolysis of glycosidic bonds. Their specificity is a cornerstone of their biological function and is dictated by the precise three-dimensional architecture of the enzyme's active site. This specificity is generally absolute for the sugar's anomeric configuration (α or β) but can vary for the glycone (the sugar moiety) and the aglycone (the non-sugar moiety).
An enzyme like β-galactosidase, for instance, is exquisitely tuned to recognize the specific orientation of hydroxyl groups on a D-galactose ring, particularly at the C2, C3, and C4 positions.[1] Any deviation, such as that in a xylose residue (a five-carbon pentose vs. galactose's six-carbon hexose), prevents proper binding and catalysis.
However, some enzymes exhibit a broader substrate tolerance. This "promiscuity" is particularly relevant when considering α-glucosidases and α-xylosidases, which both act on α-anomeric linkages. The structural difference between their preferred substrates—glucose and xylose—lies primarily in the absence of a hydroxymethyl group at the C5 position of xylose.[2] This subtle difference is often the key determinant of specificity. Crystal structure analysis of α-xylosidases from the GH31 family reveals that a bulky aromatic residue (e.g., Tyrosine) in the active site creates steric hindrance that clashes with the C6 hydroxymethyl group of glucose, thereby favoring the binding of the smaller xylose sugar.[2] Conversely, α-glucosidases have a more accommodating active site in this region. This structural insight explains why an α-xylosidase is highly specific, while some α-glucosidases may exhibit off-target activity on xylosides.[3][4]
Comparative Analysis of Glycosidase Activity on Benzyl α-D-xylopyranoside
The following table summarizes the expected reactivity of several common classes of glycosidases with Benzyl α-D-xylopyranoside based on their known substrate specificities. This provides a predictive framework for researchers selecting enzymes for their work.
| Enzyme Class | Primary Substrate Linkage | Expected Reactivity with Benzyl α-D-xylopyranoside | Rationale & Key References |
| α-Xylosidase | α-Xylosidic | High | This is the cognate substrate class. The enzyme is specifically adapted to recognize and cleave terminal α-linked xylose residues.[2][5][6] |
| α-Glucosidase | α-Glucosidic | Low to Moderate (Source Dependent) | Exhibits broad specificity. Fungal α-glucosidases (e.g., from Aspergillus niger) have shown activity on synthetic α-xylosides, though often with very low velocity. Yeast enzymes are typically more specific.[3][4][7] |
| β-Galactosidase | β-Galactosidic | None | Highly specific for both the β-anomeric linkage and the galactose configuration. The active site cannot accommodate the structure of an α-xyloside.[1][8] |
| β-Xylosidase | β-Xylosidic | None | Highly specific for the β-anomeric linkage. Will not cleave the α-anomer of the substrate.[9][10] |
| α-Amylase | Internal α-1,4-Glucosidic | None | As an endoglycosidase, α-amylase requires a polysaccharide chain for activity and will not act on a simple monosaccharide derivative.[11] |
Experimental Workflow for Assessing Cross-Reactivity
To empirically determine the cross-reactivity of a given glycosidase, a robust and well-controlled assay is essential. The following protocol provides a reliable method for quantifying the release of D-xylose from Benzyl α-D-xylopyranoside.
Diagram of the Experimental Workflow
Caption: Workflow for assessing glycosidase cross-reactivity.
Detailed Protocol
This protocol is designed to be a self-validating system through the inclusion of critical controls.
A. Reagent Preparation:
-
Assay Buffer: Prepare a buffer suitable for the enzyme under investigation (e.g., 50 mM Sodium Acetate, pH 5.0).
-
Substrate Stock Solution: Prepare a 10 mM solution of Benzyl α-D-xylopyranoside in the Assay Buffer.
-
Enzyme Solutions: Prepare serial dilutions of the glycosidase in cold Assay Buffer. The optimal concentration must be determined empirically.
-
D-Xylose Standards: Prepare a series of D-xylose standards (e.g., 0, 0.1, 0.2, 0.5, 1.0 mM) in Assay Buffer.[12]
-
Detection Reagent (Phloroglucinol): Prepare a solution of phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid. Commercial kits for D-xylose detection are also available and recommended for convenience.[13][14][15]
B. Enzymatic Reaction:
-
Setup: In separate microcentrifuge tubes, set up the reactions as described in the table below. It is critical to include all controls to ensure the validity of the results.
| Tube ID | Enzyme Solution | Substrate Solution | Assay Buffer | Purpose |
| Test | 50 µL | 50 µL | 0 µL | Measures activity on test substrate |
| Enzyme Control | 50 µL | 0 µL | 50 µL | Accounts for any free xylose in the enzyme prep |
| Substrate Control | 0 µL | 50 µL | 50 µL | Checks for spontaneous substrate degradation |
| Positive Control | 50 µL | 50 µL (Known Substrate) | 0 µL | Validates that the enzyme is active |
-
Initiation: Pre-warm all solutions to the enzyme's optimal temperature (e.g., 37°C). Initiate the reaction by adding the enzyme solution to the substrate.
-
Incubation: Incubate the reactions for a fixed period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes). This denatures the enzyme and prevents further product formation. Centrifuge the tubes to pellet any precipitated protein.
C. Detection of Released D-Xylose:
-
Sample Transfer: Transfer a defined volume (e.g., 50 µL) of the supernatant from each reaction tube and from each D-xylose standard into new glass tubes.
-
Color Development: Add the phloroglucinol detection reagent (e.g., 3 mL) to each tube.[14][15]
-
Incubation: Heat the tubes in a boiling water bath for the recommended time (e.g., 4-8 minutes) to allow for color development.[14][16]
-
Measurement: Cool the tubes to room temperature and measure the absorbance at 554 nm using a spectrophotometer.
D. Data Analysis:
-
Standard Curve: Plot the absorbance values of the D-xylose standards against their known concentrations to generate a standard curve.
-
Quantification: Use the standard curve to determine the concentration of D-xylose released in your "Test" and control samples.
-
Activity Calculation: Subtract the absorbance values from the control tubes from the "Test" tube to get the net xylose produced. Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that releases 1 µmol of product per minute under the specified conditions.
Mechanistic Representation of the Reaction
The specific cleavage of Benzyl α-D-xylopyranoside by an α-xylosidase proceeds via hydrolysis of the α-glycosidic bond.
Caption: Enzymatic hydrolysis of the substrate.
Conclusion and Implications
This guide demonstrates that while most glycosidases exhibit high fidelity to their cognate substrates, cross-reactivity can occur, particularly within enzyme classes that recognize similar glycone structures, such as α-glucosidases and α-xylosidases. The degree of this off-target activity is highly dependent on the specific enzyme and its source.
References
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Elabscience. (n.d.). D-Xylose Colorimetric Assay Kit (E-BC-K018-S). Retrieved from Elabscience Biotechnology Inc. [Link]
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Eberts, T. J., Sample, R. H., Glick, M. R., & Ellis, G. H. (1979). A simplified, colorimetric micromethod for xylose in serum or urine, with phloroglucinol. Clinical Chemistry, 25(8), 1440–1443. [Link]
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BioAssay Systems. (n.d.). D-Xylose Colorimetric Microplate Assay Kit User Manual. Retrieved from BioAssay Systems. [Link]
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MaestroGen. (n.d.). Technical Manual D-Xylose Colorimetric Assay Kit. Retrieved from MaestroGen Inc. [Link]
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Kusakabe, I., Yasui, T., & Kobayashi, T. (1975). Substrate Specificity of Bacillus α-d-Xylosidase. Agricultural and Biological Chemistry, 39(6), 1355-1362. [Link]
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Liao, Y. T., et al. (2018). Crystal Structure of α-Xylosidase from Aspergillus niger in Complex with a Hydrolyzed Xyloglucan Product and New Insights in Accurately Predicting Substrate Specificities of GH31 Family Glycosidases. ACS Chemical Biology, 13(10), 2937–2946. [Link]
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Juers, D. H., Matthews, B. W., & Huber, R. E. (2012). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 21(12), 1792–1807. [Link]
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Chiba, S., et al. (1998). Classification of Some (l-Glucosidases and (l-Xylosidases on the Basis of Substrate Specificity. Journal of Applied Glycoscience, 45(3), 295-303. [Link]
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Chiba, S., et al. (1998). Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity. Bioscience, Biotechnology, and Biochemistry, 62(7), 1367-1373. [Link]
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Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from Scribd. [Link]
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Prom-u-thai, C., et al. (2020). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 25(21), 5038. [Link]
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Sanchez-Maldonado, A. F., et al. (2021). Screening and characterization of β-galactosidase activity in lactic acid bacteria for the valorization of acid whey. Journal of Dairy Science, 104(11), 11599-11612. [Link]
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Rosas-García, N. M., et al. (2018). Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse. 3 Biotech, 8(1), 40. [Link]
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ResearchGate. (2016). Which substrate you can recommend to use in β-galactosidase inhibition assay? [Online forum post]. Retrieved from ResearchGate. [Link]
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Morana, A., et al. (2000). Identification and molecular characterization of the first alpha-xylosidase from an archaeon. The Journal of Biological Chemistry, 275(29), 22101–22108. [Link]
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Saqib, S., et al. (2017). Sources of β-galactosidase and its applications in food industry. 3 Biotech, 7(1), 79. [Link]
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Pollet, A., et al. (2017). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Critical Reviews in Biotechnology, 37(3), 355-367. [Link]
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Michlmayr, H., et al. (2013). Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92. Applied and Environmental Microbiology, 79(18), 5509–5518. [Link]
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Fötisch, K., & Vieths, S. (2001). Coping with cross-reactive carbohydrate determinants in allergy diagnosis. Allergo Journal, 10(4), 198-204. [Link]
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Omichi, K., & Ikenaka, T. (1988). Alpha-amylase assay with use of a benzyl derivative of p-nitrophenyl alpha-maltopentaoside, BG5P. Journal of Biochemical and Biophysical Methods, 17(2), 117-125. [Link]
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van der Veen, M. J., et al. (1999). Beta(1,2)-xylose and alpha(1,3)-fucose residues have a strong contribution in IgE binding to plant glycoallergens. The Journal of Biological Chemistry, 274(42), 29911–29918. [Link]
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Li, Y., et al. (2019). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 24(18), 3309. [Link]
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Li, Y., et al. (2019). Design, Synthesis, and Activity Evaluation of Novel N-benzyl Deoxynojirimycin Derivatives for Use as α-Glucosidase Inhibitors. Molecules, 24(18), 3309. [Link]
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HYCOR Biomedical. (2020). Cross-reactive carbohydrate determinant interference in cellulose-based IgE allergy tests utilizing recombinant allergen components. PLOS ONE, 15(4), e0231344. [Link]
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Kaewpiboon, C., et al. (2022). α-Glucosidase Inhibitory and Antimicrobial Benzoylphloroglucinols from Garcinia schomburgakiana Fruits: In Vitro and In Silico Studies. Molecules, 27(8), 2496. [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl alpha-D-glucopyranoside. PubChem Compound Database. Retrieved from [Link]
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comparison of kinetic parameters for different xylopyranoside substrates
<_ A Senior Application Scientist's Guide to Comparing Kinetic Parameters of Xylopyranoside Substrates
For researchers in biofuel development, pharmaceuticals, and the food industry, understanding the enzymatic breakdown of xylan is paramount. At the heart of this process are β-xylosidases, enzymes that hydrolyze xylooligosaccharides into xylose.[1] The efficiency of these enzymes is not uniform across all substrates. This guide provides a comparative analysis of the kinetic parameters for different xylopyranoside substrates, offering insights into experimental design and interpretation.
Understanding the Key Kinetic Parameters
Enzyme kinetics are described by the Michaelis-Menten model, which provides a framework for understanding the relationship between substrate concentration and reaction velocity.[2][3]
-
Vmax (Maximum Velocity): This represents the maximum rate of reaction when the enzyme is saturated with the substrate.[3]
-
Km (Michaelis Constant): Km is the substrate concentration at which the reaction rate is half of Vmax.[3] It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.[3]
-
kcat (Turnover Number): This parameter represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
-
kcat/Km (Catalytic Efficiency): This ratio is a measure of how efficiently an enzyme converts a substrate into a product and is a useful parameter for comparing the specificity of an enzyme for different substrates.
Comparative Analysis of Xylopyranoside Substrates
The choice of substrate is critical when studying β-xylosidase activity. Both artificial (chromogenic) and natural substrates are commonly used, each with distinct kinetic profiles.
Artificial Substrates: Chromogenic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX) and o-nitrophenyl-β-D-xylopyranoside (oNPX) are widely used due to their ease of detection.[4] The enzymatic cleavage of these substrates releases a colored nitrophenol product, which can be quantified spectrophotometrically.[4][5][6]
Natural Substrates: Xylobiose and xylotriose are examples of natural substrates for β-xylosidases. Assaying these requires a coupled-enzyme system to detect the released xylose.[7]
Below is a comparison of kinetic parameters for a β-xylosidase from Thermoanaerobacterium sp. with various substrates.
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| p-Nitrophenyl-β-D-xylopyranoside | ~0.1 | 2.7 - 4.2 | ~27 - 42 |
| o-Nitrophenyl-β-D-xylopyranoside | ~0.1 | 2.7 - 4.2 | ~27 - 42 |
| Xylobiose (low concentration) | 3.3 ± 0.7 | 2.7 ± 0.4 | 0.82 ± 0.21 |
| Xylotriose (low concentration) | 0.144 ± 0.011 | 2.0 ± 0.1 | 14 ± 1.3 |
Data derived from a study on a glycosyl hydrolase family 39 β-xylosidase from Thermoanaerobacterium sp.[7]
Insights from the Data:
-
The enzyme exhibits a significantly higher affinity (lower Km) for the artificial substrates and the natural substrate xylotriose compared to xylobiose.[7]
-
Interestingly, the turnover number (kcat) is similar across the different substrates at low concentrations.[7]
-
The catalytic efficiency (kcat/Km) is highest for the artificial substrates, making them highly sensitive for detecting enzyme activity.[7]
-
Among the natural substrates, the enzyme is a more specific catalyst for the hydrolysis of xylotriose than for xylobiose, with a 17-fold higher kcat/Km.[7]
It is important to note that at higher concentrations of natural substrates like xylobiose, deviations from Michaelis-Menten kinetics can occur due to transglycosylation reactions.[7] Furthermore, with xylotriose, substrate inhibition has been observed.[7]
Experimental Protocol: Determining Kinetic Parameters using pNPX
This protocol outlines a standard method for determining the kinetic parameters of a β-xylosidase using the chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX).
1. Principle:
β-xylosidase catalyzes the hydrolysis of the colorless substrate pNPX to xylose and p-nitrophenol. When the reaction is stopped with a basic solution, the p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405-410 nm.[5][6][8]
2. Materials:
-
Purified β-xylosidase
-
p-Nitrophenyl-β-D-xylopyranoside (pNPX)
-
Reaction buffer (e.g., 50 mM sodium phosphate, pH 6.0)[7][8]
-
Microplate reader or spectrophotometer
-
Constant temperature incubator or water bath
3. Methodology:
a. Preparation of Reagents:
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in the reaction buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Stock Solution: Prepare a high-concentration stock solution of pNPX in the reaction buffer.
-
Substrate Working Solutions: Prepare a series of dilutions of the pNPX stock solution to cover a range of concentrations (e.g., from 0.1 to 10 times the expected Km).[9]
-
p-Nitrophenol Standard Curve: Prepare a series of known concentrations of p-nitrophenol in the reaction buffer to create a standard curve for converting absorbance readings to product concentration.
b. Assay Procedure:
-
Set up a series of reactions in microcentrifuge tubes or a microplate. Each reaction should contain the reaction buffer and a fixed amount of the enzyme.
-
Pre-incubate the enzyme solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.[8]
-
Initiate the reactions by adding the different concentrations of the pNPX substrate to the enzyme solutions.
-
Incubate the reactions for a fixed period (e.g., 10-30 minutes), ensuring that the reaction is in the initial linear range of product formation.[5][8]
-
Measure the absorbance of each reaction at 405-410 nm.[5][8]
-
Include appropriate controls, such as a blank with no enzyme and a blank with no substrate.
c. Data Analysis:
-
Use the p-nitrophenol standard curve to convert the absorbance readings into the concentration of product formed.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Use non-linear regression analysis with software such as GraphPad Prism to fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to determine the values of Vmax and Km.[10][11][12]
Visualizing the Process
To better understand the concepts, the following diagrams illustrate the enzymatic reaction and the experimental workflow.
Caption: Enzymatic hydrolysis of a xylopyranoside substrate.
Caption: Experimental workflow for kinetic analysis.
Conclusion
A thorough understanding of the kinetic parameters of β-xylosidases with different xylopyranoside substrates is essential for optimizing processes in various industrial and research applications. While artificial substrates like pNPX offer a convenient and sensitive method for routine activity assays, natural substrates provide a more biologically relevant picture of enzyme function. The choice of substrate should, therefore, be guided by the specific research question. By following a robust experimental protocol and employing appropriate data analysis, researchers can obtain reliable kinetic data to compare substrate performance and advance their work in enzymology.
References
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Jordan, D. B., Wagschal, K., & Lee, C. C. (2011). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 77(10), 3237–3244. [Link]
-
De la Mata, I., Pérez-Boada, M., & de la Rivas, J. (2001). Chemical mechanism of beta-xylosidase from Trichoderma reesei QM 9414: pH-dependence of kinetic parameters. Biochimie, 83(10), 921–928. [Link]
-
Chadha, B. S., Kaur, B., & Basotra, N. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast. 3 Biotech, 6(2), 169. [Link]
-
Pérez-Boada, M., de la Mata, I., & de la Rivas, J. (2001). Chemical mechanism of β-xylosidase from Trichoderma reesei QM 9414: pH-dependence of kinetic parameters. ResearchGate. [Link]
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ResearchGate. (n.d.). Kinetic parameters of recombinant β-xylosidase/α-L-arabinofuranosidase, rLfXyl43, from Limosilactobacillus fermentum SK152. ResearchGate. [Link]
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Hrmova, M., & Fincher, G. B. (2013). An automated method to evaluate the enzyme kinetics of β‐glucosidases. The FEBS Journal, 280(19), 4815–4825. [Link]
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Shi, H., Li, X., & Gu, H. (2013). Biochemical properties of a novel thermostable and highly xylose-tolerant β-xylosidase/α-arabinosidase from Thermotoga thermarum. Biotechnology for Biofuels, 6(1), 27. [Link]
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Kaneko, S., Ishii, T., & Kuno, A. (2011). p-Nitrophenyl β-Glycosides of β-1,4-Gluco/xylo-disaccharides for the Characterization of Subsites in Endo-xylanases. Journal of Applied Glycoscience, 58(3), 105–111. [Link]
-
Li, D., Zhang, R., & Yin, X. (2021). Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis. Frontiers in Bioengineering and Biotechnology, 9, 631980. [Link]
-
Murray, P. G., Tuohy, M. G., & Savage, A. V. (2021). Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost. AMB Express, 11(1), 154. [Link]
-
Chen, Y., Liu, Y., & Wang, J. (2023). Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Pollet, A., Delcour, J. A., & Courtin, C. M. (2010). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. Critical Reviews in Biotechnology, 30(2), 113–124. [Link]
-
ResearchGate. (n.d.). Michaelis-Menten curve Kinetic activity assay plots of velocity... ResearchGate. [Link]
-
Li, D., Zhang, R., & Yin, X. (2021). Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis. Frontiers in Bioengineering and Biotechnology. [Link]
-
Ishihara, M., & Shimizu, K. (2001). A simple assay for xylanase using o-nitrophenyl-beta-D-xylobioside. Journal of Bioscience and Bioengineering, 92(1), 84–86. [Link]
-
ResearchGate. (n.d.). Michaelis-Menten kinetics of β-glucosidase (top), Cellobiohydrolase... ResearchGate. [Link]
-
Murray, P. G., Tuohy, M. G., & Savage, A. V. (2021). Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost. National Institutes of Health. [Link]
-
Wikipedia. (2023). Michaelis–Menten kinetics. Wikipedia. [Link]
-
TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
-
TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology. [Link]
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A Senior Application Scientist's Guide to Chromogenic Substrates for β-D-Xylosidase: A Comparative Analysis
Introduction
In the realm of glycobiology and enzyme kinetics, the precise quantification of β-D-xylosidase activity is paramount for researchers in drug development, biofuels, and fundamental life sciences. The choice of substrate for these assays is a critical determinant of experimental success, influencing sensitivity, specificity, and throughput. While Benzyl α-D-xylopyranoside has traditionally served as a chromogenic substrate, a deeper understanding of its alternatives is essential for optimizing experimental design. This guide provides a comprehensive comparison of alternative chromogenic and fluorogenic substrates, offering experimental data, detailed protocols, and the scientific rationale behind their application.
The Enzymatic Reaction: A Common Ground
At the heart of these assays lies the enzymatic cleavage of a glycosidic bond by β-D-xylosidase. The enzyme recognizes the xylose moiety and catalyzes the hydrolysis of the bond connecting it to a chromogenic or fluorogenic leaving group. The subsequent release of this reporter molecule allows for the quantification of enzyme activity, typically through spectrophotometry or fluorometry.
Figure 1: Generalized enzymatic reaction of β-D-xylosidase with a reporter substrate.
A Comparative Analysis of Key Substrates
The selection of an appropriate substrate hinges on a variety of factors, including the specific activity of the enzyme, the required sensitivity of the assay, and the experimental context (e.g., high-throughput screening vs. detailed kinetic studies). Here, we compare the most common alternatives to Benzyl α-D-xylopyranoside: p-nitrophenyl-α-D-xylopyranoside (pNPX) and 4-methylumbelliferyl-α-D-xylopyranoside (MUX).
| Feature | Benzyl α-D-xylopyranoside | p-Nitrophenyl-α-D-xylopyranoside (pNPX) | 4-Methylumbelliferyl-α-D-xylopyranoside (MUX) |
| Detection Method | Chromogenic | Chromogenic | Fluorogenic |
| Reporter Molecule | Benzyl alcohol | p-Nitrophenol | 4-Methylumbelliferone |
| Wavelength (nm) | Varies (often coupled assay) | 405-420 | Excitation: ~360, Emission: ~450 |
| Sensitivity | Moderate | Good | High to Very High |
| Advantages | - Relatively inexpensive | - Well-established and widely used- Good solubility in aqueous buffers- Straightforward colorimetric detection | - High sensitivity allows for detection of low enzyme concentrations- Wider dynamic range- Suitable for high-throughput screening in microplate format |
| Disadvantages | - Lower sensitivity- Often requires a coupled enzyme assay for detection | - Lower sensitivity compared to fluorogenic substrates- Potential for interference from colored compounds in the sample | - Higher cost- Potential for background fluorescence from sample components- pH-dependent fluorescence of 4-methylumbelliferone |
Deep Dive into Substrate Performance: Experimental Data
The kinetic parameters of an enzyme-substrate pair are the ultimate arbiters of performance. Below is a compilation of kinetic data from various studies, highlighting the differences in affinity (Km) and turnover rate (kcat) for different β-xylosidases with pNPX and MUX. It is crucial to note that direct comparison is challenging as values are enzyme and condition-dependent.
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | kcat/Km (mM-1s-1) | Reference |
| Thermoanaerobacterium saccharolyticum | pNPX | 0.27 | 223.3 | - | 1173.4 | [1] |
| Geobacillus sp. WSUCF1 | pNPX | 2.38 | 147 | - | - | [2] |
| Pseudozyma hubeiensis | pNPX | 1.13 | 196.07 | 294.11 | 260.27 | [3] |
| Talaromyces thermophilus | pNPX | 0.66 | 39 | - | - | [4] |
| Thermoanaerobacterium saccharolyticum JW/SL-YS485 | pNPX | 28 | 276 | - | - | |
| Trichoderma reesei | MUX | - | - | - | - | [5] |
Note: A direct comparison of Benzyl α-D-xylopyranoside's kinetic parameters is limited in the available literature, underscoring the prevalence of pNPX and MUX in contemporary research. The data clearly indicates that different enzymes exhibit vastly different affinities and catalytic efficiencies for the same substrate.
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and self-validating. The inclusion of appropriate controls is essential for data integrity.
Protocol 1: Chromogenic Assay using p-Nitrophenyl-α-D-xylopyranoside (pNPX)
This protocol relies on the release of p-nitrophenol, which exhibits a yellow color in alkaline conditions.
Workflow:
Figure 3: Workflow for the β-D-xylosidase assay using MUX.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM sodium citrate buffer, pH 4.5). The fluorescence of 4-MU is pH-dependent, so consistency is key. [6] * MUX Stock Solution: Prepare a 1-10 mM stock solution of MUX in a solvent like DMSO or pyridine, as it has limited aqueous solubility. [1]Store protected from light.
-
Enzyme Solution: Dilute the enzyme in cold assay buffer.
-
-
Assay Procedure:
-
Reaction Setup: In a black 96-well microplate (to minimize light scatter), add assay buffer to a final volume of 190 µL per well. Add the MUX stock solution to achieve the desired final concentration (e.g., 100 µM).
-
Initiate Reaction: Add 10 µL of the diluted enzyme solution.
-
Incubation: Incubate at the optimal temperature for a set time.
-
Stop Reaction: Terminate the reaction by adding 100 µL of a high pH stop buffer (e.g., 0.2 M Glycine-NaOH, pH 10.5). This maximizes the fluorescence of the 4-methylumbelliferone product. [2]
-
-
Data Acquisition and Analysis:
-
Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 360 nm and emission at approximately 450 nm. [7] * Standard Curve: Generate a standard curve with known concentrations of 4-methylumbelliferone in the final assay volume.
-
Calculation: Determine the enzyme activity based on the amount of 4-methylumbelliferone produced.
-
Self-Validation:
-
Controls: Similar to the pNPX assay, include enzyme-negative and substrate-negative controls.
-
Quenching and Inner Filter Effects: At high substrate or product concentrations, fluorescence can be quenched. It is important to work within a concentration range where the fluorescence signal is linear with the concentration of 4-MU. [7]
Conclusion and Future Perspectives
The choice between Benzyl α-D-xylopyranoside and its alternatives, pNPX and MUX, is a critical decision in the design of β-D-xylosidase assays. While Benzyl α-D-xylopyranoside has historical precedence, for most modern applications, pNPX offers a robust and cost-effective chromogenic solution, while MUX provides superior sensitivity for high-throughput and low-activity samples. The protocols provided herein, when coupled with rigorous self-validation, will enable researchers to generate high-quality, reproducible data. Future advancements may lie in the development of novel substrates with improved kinetic properties, red-shifted fluorescence to minimize background interference, or substrates designed for in vivo imaging of β-xylosidase activity.
References
-
Ayala-Mendivil, N., et al. (2016). High Throughput Screening: Developed Techniques for Cellulolytic and Xylanolytic Activities Assay. Combinatorial Chemistry & High Throughput Screening, 19(8), 627-635. [Link]
-
Adsul, M. G., et al. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast. AMB Express, 6(1), 73. [Link]
-
Biely, P., et al. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. Analytical Biochemistry, 286(2), 305-310. [Link]
-
Cai, H., et al. (2023). Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan. International Journal of Molecular Sciences, 24(13), 10853. [Link]
-
de Cássia de Souza, E., et al. (2015). Experimental Design for Optimization of β- Xylosidase Production by A. fumigatus Isolated from the Atlantic Forest (Brazil). BioMed Research International, 2015, 854189. [Link]
-
Kersters-Hilderson, H., et al. (1982). Binding of 4-methylumbelliferyl-beta-D-ribopyranoside to beta-D-xylosidase from Bacillus pumilus. The Biochemical Journal, 205(3), 541–546. [Link]
-
Ndathe, K., et al. (2021). Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost. BMC Biotechnology, 21(1), 61. [Link]
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Mhetras, N., et al. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast. AMB Express, 6, 73. [Link]
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Nishimoto, M., et al. (2001). A simple assay for xylanase using o-nitrophenyl-beta-D-xylobioside. Journal of Bioscience and Bioengineering, 91(4), 418-421. [Link]
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O'Connell, P. J., et al. (2017). 4-Methylumbelliferyl glucuronide contributes to hyaluronan synthesis inhibition. The Journal of Biological Chemistry, 292(29), 12193–12202. [Link]
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ResearchGate. (n.d.). Standard curve of 4-methylumbelliferone (4-MU) fluorescence. [Link]
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Shi, R., et al. (2013). Biochemical properties of a novel thermostable and highly xylose-tolerant β-xylosidase/α-arabinosidase from Thermotoga thermarum. Applied Microbiology and Biotechnology, 97(19), 8565-8574. [Link]
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Smaali, M. I., et al. (2014). Characterization of a novel thermostable and highly xylose-tolerant β-xylosidase/α-arabinosidase from Geobacillus sp. strain WSUCF1. Journal of Industrial Microbiology & Biotechnology, 41(11), 1661-1671. [Link]
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Smith, N. L., et al. (2005). Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates. Applied and Environmental Microbiology, 71(8), 4499–4506. [Link]
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Mhetras, N., Gokhale, D., & Bastawde, K. (2016). Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast. AMB Express, 6(1), 73. [Link]
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Yang, H., et al. (2013). Determination of Neuraminidase Kinetic Constants Using Whole Influenza Virus Preparations and Correction for Spectroscopic Interference by a Fluorogenic Substrate. PLoS ONE, 8(9), e73630. [Link]
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Michellin, V., et al. (2012). A novel xylan degrading β-D-xylosidase: purification and biochemical characterization. Journal of Industrial Microbiology & Biotechnology, 39(11), 1667-1676. [Link]
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Zhang, L., et al. (2021). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. Journal of Fungi, 7(10), 829. [Link]
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Zhang, L., et al. (2021). Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics. International Journal of Molecular Sciences, 22(21), 11579. [Link]
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Zhang, M., et al. (2022). Biochemical and Molecular Dynamics Study of a Novel GH 43 α-l-Arabinofuranosidase/β-Xylosidase From Caldicellulosiruptor saccharolyticus DSM8903. Frontiers in Microbiology, 13, 829986. [Link]
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Rohman, A., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. International Journal of Molecular Sciences, 20(22), 5524. [Link]
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ResearchGate. (n.d.). Activity of β-xylosidase on pNPX in recombinant S. cerevisiae strains. [Link]
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ResearchGate. (n.d.). Kinetic parameters of recombinant β-xylosidase/α-L-arabinofuranosidase. [Link]
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García-Alcalde, F., et al. (2023). Structural Characterization of β-Xylosidase XynB2 from Geobacillus stearothermophilus CECT43: A Member of the Glycoside Hydrolase Family GH52. International Journal of Molecular Sciences, 25(1), 241. [Link]
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Omichi, K., & Ikenaka, T. (1988). Alpha-amylase assay with use of a benzyl derivative of p-nitrophenyl alpha-maltopentaoside, BG5P. Journal of Biochemistry, 103(3), 415-419. [Link]
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Robyt, J. F., & Eklund, S. H. (1983). p-Nitrophenyl alpha-D-glucopyranoside, a new substrate for glucansucrases. Biochimica et Biophysica Acta, 744(3), 353-358. [Link]
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Rohman, A., et al. (2019). β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides. International Journal of Molecular Sciences, 20(22), 5524. [Link]
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Shao, W., et al. (2011). Characterization of a Novel β-Xylosidase, XylC, from Thermoanaerobacterium saccharolyticum JW/SL-YS485. Applied and Environmental Microbiology, 77(3), 719–726. [Link]
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A Comparative Guide to the Inhibitory Activity of Benzyl α-D-xylopyranoside Analogues
This guide provides an in-depth comparative analysis of Benzyl α-D-xylopyranoside analogues, focusing on their inhibitory activity against key enzymatic targets. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights with robust experimental data and protocols to facilitate the evaluation and selection of potent inhibitor candidates.
Introduction: The Therapeutic Potential of Xylopyranosides
D-xylose, the primary constituent of hemicellulose, is the second most abundant polysaccharide in nature.[1] While its β-xylopyranose form is widespread in the plant kingdom, it is an uncommon carbohydrate in mammalian cells, found specifically in the linkage region of proteoglycans—macromolecules crucial for a vast array of biological processes.[1] This unique biological role has positioned synthetic xylosides, particularly Benzyl α-D-xylopyranoside and its analogues, as powerful tools to probe and modulate these pathways.
These compounds primarily exert their biological effects through two main mechanisms:
-
Inhibition of Glycoside Hydrolases: Analogues can act as inhibitors of enzymes like α-glucosidase, which is involved in carbohydrate digestion. By slowing the breakdown of disaccharides into glucose, these inhibitors can help manage postprandial blood glucose levels, a key strategy in diabetes therapy.[2][3]
-
Priming of Glycosaminoglycan (GAG) Synthesis: Certain xylosides can act as artificial initiators for GAG chain synthesis, competing with the natural proteoglycan core proteins. This leads to the production of free GAG chains and a reduction in the formation of functional proteoglycans, a mechanism with therapeutic potential in cancer and other diseases where GAGs are dysregulated.[4][5]
This guide will focus on comparing the inhibitory potency of various Benzyl α-D-xylopyranoside analogues, elucidating the structure-activity relationships that govern their efficacy and providing the experimental framework required for their assessment.
Core Mechanisms of Inhibition
The inhibitory action of xylopyranoside analogues is fundamentally tied to their ability to mimic natural substrates and interact with enzyme active sites.
Competitive Inhibition of α-Glucosidase
For enzymes like α-glucosidase, the analogues function as competitive inhibitors. The pyranoside ring mimics the natural glucose substrate, allowing the analogue to bind to the enzyme's active site. However, due to structural differences, particularly in the aglycone moiety (the non-sugar part), the enzyme cannot process the inhibitor, or does so at a negligible rate. This occupation of the active site prevents natural substrates from binding, thereby reducing the overall rate of glucose production.
Caption: Mechanism of competitive inhibition of α-glucosidase by a xyloside analogue.
Initiation of Glycosaminoglycan (GAG) Synthesis
β-D-xylosides can serve as substrates for galactosyltransferase I, the enzyme that initiates GAG chain formation on proteoglycan core proteins.[5] By competing with the endogenous xylose-linked serine on core proteins, these exogenous xylosides prime the synthesis of GAG chains that are not attached to a protein core. These free GAG chains are then secreted from the cell. This process can effectively reduce the amount of cell-surface and extracellular matrix proteoglycans, impacting cell signaling, adhesion, and growth.[4]
Comparative Analysis of Benzyl α-D-xylopyranoside Analogues
The inhibitory potency of a xylopyranoside analogue is highly dependent on its chemical structure. Modifications to the xylose ring, the aglycone moiety, and the glycosidic linkage can dramatically alter binding affinity and efficacy. Here, we compare several classes of analogues.
| Analogue Class | Key Structural Modification | Primary Target(s) | General Effect on Activity | Representative Compound |
| Parent Compound | Benzyl aglycone, α-anomer | α-Glucosidase, GAG Synthesis | Baseline for comparison | Benzyl α-D-xylopyranoside |
| Aglycone Variants | Substitution on the benzyl ring or replacement with other aryl/alkyl groups. | α-Glucosidase | Electron-withdrawing groups can alter binding affinity.[6] | p-Nitrophenyl-β-D-xylopyranoside[7] |
| Glycosidic Linkage | Replacement of the oxygen atom with Sulfur (thio-), Nitrogen (aza-), or Methylene (C-). | GAG Synthesis | Thio-xylosides often show enhanced initiator activity compared to O- and N-xylosides.[4] | Phenyl β-D-thioxyloside[4] |
| Ring Modification | Deoxygenation or substitution at positions on the pyranoside ring. | GAG Synthesis Enzymes | 3-deoxy analogues have been used to probe the structural requirements of GAG biosynthesis enzymes.[8] | Benzyl 3-deoxy-β-D-erythro-pentopyranoside[8] |
| Charged Groups | Addition of a quaternary ammonium group to the aglycone. | Antimicrobial Targets | Introduces positive charge, enhancing interaction with bacterial cell membranes.[9] | N-[2-(2′,3′,4′-tri-O-acetyl-α-d-xylopyranosyloxy)ethyl]-N,N-dimethyloctylammonium bromide[9] |
Note: The table presents a qualitative summary based on published findings. Direct quantitative comparison requires standardized head-to-head assays, as IC₅₀ values are highly dependent on specific experimental conditions.
Experimental Protocols for Assessing Inhibitory Activity
A rigorous and standardized methodology is critical for accurately comparing the inhibitory potency of different analogues. The following protocols outline a validated workflow for screening and characterizing xylopyranoside inhibitors against α-glucosidase.
Overall Experimental Workflow
The process begins with the synthesis and purification of analogues, followed by a primary screen to identify active compounds. Hits are then subjected to dose-response analysis to determine their IC₅₀ values. Finally, kinetic studies are performed on lead candidates to elucidate their mechanism of inhibition.
Caption: Workflow for screening and characterizing xylopyranoside inhibitors.
Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from established methodologies to measure the inhibition of α-glucosidase by test compounds.[3][10][11] The assay quantifies the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which produces a yellow color measurable at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Test compounds (Benzyl α-D-xylopyranoside analogues) dissolved in DMSO
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃, 0.2 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 1.0 U/mL solution of α-glucosidase in phosphate buffer.
-
Prepare a 1.0 mM solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of the test compounds and acarbose in DMSO, then dilute further in phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the well is below 1%.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or positive control/DMSO for controls).
-
Add 20 µL of the α-glucosidase solution to each well.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.[11]
-
-
Initiate Reaction:
-
Add 20 µL of the pNPG substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C for an additional 20 minutes.[10]
-
-
Terminate Reaction:
-
Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ solution to each well.[11]
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation of Percent Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Where Abs_control is the absorbance of the well with DMSO instead of a test compound, and Abs_sample is the absorbance of the well with the test compound.
-
Protocol: Determination of IC₅₀ Value
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.
Procedure:
-
Perform the α-glucosidase inhibitory assay as described above using a range of concentrations for each active analogue (typically 6-8 concentrations in a log-fold dilution series).
-
Calculate the percent inhibition for each concentration.
-
Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.[2]
Protocol: Enzyme Kinetic Analysis
Kinetic studies are performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive). This is achieved by measuring the reaction rate at various substrate concentrations in the presence and absence of the inhibitor.
Procedure:
-
Select a few fixed concentrations of the inhibitor (e.g., 0.5x, 1x, and 2x the IC₅₀ value).
-
For each inhibitor concentration (including zero), perform the α-glucosidase assay using a range of pNPG substrate concentrations (e.g., from 0.25x to 5x the Kₘ value).
-
Measure the initial reaction velocity (V) at each substrate concentration.
-
Generate a Lineweaver-Burk plot by plotting 1/V (Y-axis) against 1/[S] (X-axis), where [S] is the substrate concentration.[11]
-
Analyze the plot:
-
Competitive Inhibition: The lines will intersect on the Y-axis.
-
Non-competitive Inhibition: The lines will intersect on the X-axis.
-
Uncompetitive Inhibition: The lines will be parallel.
-
Conclusion and Future Directions
The study of Benzyl α-D-xylopyranoside analogues offers a fertile ground for the discovery of novel therapeutic agents. Structure-activity relationship studies clearly indicate that modifications to the aglycone moiety and glycosidic linkage are critical determinants of inhibitory potency and mechanism. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.
Future research should focus on synthesizing novel analogues with enhanced specificity and potency. Combining these experimental assays with computational methods, such as molecular docking, can accelerate the discovery of lead compounds by predicting their binding modes and affinities.[11] Furthermore, evaluating the activity of promising inhibitors in cell-based and in vivo models will be essential to validate their therapeutic potential for diseases such as diabetes and cancer.[3]
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Kato, Y., Oya, H., & Suzuki, S. (1985). beta-D-xylosides and their analogues as artificial initiators of glycosaminoglycan chain synthesis. Aglycone-related variation in their effectiveness in vitro and in ovo. The Biochemical journal, 233(2), 485–490. Available from: [Link]
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ResearchGate. A Preparation and Screening Strategy for Glycosidase Inhibitors. Available from: [Link]
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Li, Y., et al. (2021). Discovery of New α-Glucosidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation. Frontiers in Chemistry, 9, 649495. Available from: [Link]
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Szafraniec-Szczęsny, J., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. International Journal of Molecular Sciences, 24(9), 8387. Available from: [Link]
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Phosrithong, N., et al. (2019). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Molecules, 24(20), 3649. Available from: [Link]
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ResearchGate. (2016). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Available from: [Link]
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D'Alonzo, D., et al. (2021). 2,3,5-Tri-O-benzyl-d-xylofuranose. Molbank, 2021(2), M1230. Available from: [Link]
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Lair, V., et al. (2016). β-Xylopyranosides: synthesis and applications. RSC Advances, 6(10), 8171-8186. Available from: [Link]
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Szafraniec-Szczęsny, J., et al. (2023). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. International Journal of Molecular Sciences, 24(9), 8387. Available from: [Link]
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ResearchGate. Structures and Inhibitory Activities of α-Benzyl N. Available from: [Link]
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Wan, Q., & Chen, G. (2007). Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor. Organic Letters, 9(25), 5207–5210. Available from: [Link]
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ResearchGate. Scheme 3. Synthesis of benzyl 2,3-anhydro-α-D-ribopyranoside (15) via... Available from: [Link]
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Adebayo, G. O., & Silvराजु, M. (2016). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. Molbank, 2016(1), M883. Available from: [Link]
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Islam, M. R., et al. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. International Journal of Molecular Sciences, 17(9), 1412. Available from: [Link]
-
Paulsen, H., & Kolar, C. (1981). Synthetic mucin fragments. Benzyl O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-(1. Carbohydrate Research, 94(1), 25-40. Available from: [Link]
-
O'Connell, O., et al. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Journal of Virology, 92(19), e00947-18. Available from: [Link]
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A Comparative Guide to Glycosidase Activity Assays: Benchmarking Benzyl α-D-xylopyranoside Against Fluorescent Substrates
For Immediate Release
In the dynamic fields of biochemistry and drug development, the precise measurement of glycosidase activity is paramount. Glycosidases, or glycoside hydrolases, are a broad class of enzymes critical in various biological processes, including carbohydrate metabolism and cellular signaling. Their dysfunction is implicated in numerous diseases, making them key targets for therapeutic intervention. The choice of substrate for assaying these enzymes significantly impacts experimental outcomes, influencing sensitivity, specificity, and throughput. This guide provides a comprehensive comparison of the chromogenic substrate, Benzyl α-D-xylopyranoside, with commonly used fluorescent glycosidase substrates, offering researchers the data and protocols needed to make informed decisions for their specific applications.
Introduction to Glycosidase Substrates
Glycosidase activity is typically monitored by measuring the release of a reporter molecule from a synthetic substrate. These substrates consist of a carbohydrate moiety recognized by the enzyme, linked to a chromogenic or fluorogenic group. Upon enzymatic cleavage of the glycosidic bond, the reporter molecule is liberated, leading to a measurable change in absorbance or fluorescence.
-
Chromogenic Substrates: These substrates, upon hydrolysis, release a colored product that can be quantified using a spectrophotometer. Benzyl α-D-xylopyranoside falls into a related category where the product of the reaction can be detected by other means, such as HPLC, though other chromogenic substrates like those based on p-nitrophenol (pNP) release a directly colored product.[1][2]
-
Fluorogenic Substrates: These substrates release a fluorescent molecule upon enzymatic action, offering a significant increase in sensitivity compared to their chromogenic counterparts.[3][4][5][6][7] This heightened sensitivity allows for the detection of lower enzyme concentrations and is particularly advantageous for high-throughput screening (HTS) applications.[3][5]
This guide will focus on comparing Benzyl α-D-xylopyranoside with two widely used classes of fluorescent substrates: 4-methylumbelliferyl (4-MU) and resorufin-based compounds.
The Contenders: A Head-to-Head Comparison
Benzyl α-D-xylopyranoside is a substrate for α-D-xyloside xylohydrolase (α-xylosidase), an enzyme that hydrolyzes terminal, non-reducing α-D-xylose residues.[8] While not a traditional chromogenic substrate that produces a direct color change upon cleavage, its utility lies in assays where the reaction products, benzyl alcohol and xylose, can be separated and quantified, often through chromatographic methods like HPLC. This provides a direct and absolute measure of enzyme activity.
Advantages:
-
Direct Quantification: Provides a direct stoichiometric measurement of product formation.
-
Substrate Specificity Studies: Useful for detailed kinetic and substrate specificity studies where precise quantification of product is essential.
Limitations:
-
Lower Throughput: Requires separation and detection steps (e.g., HPLC), making it less suitable for HTS.
-
Lower Sensitivity: Generally less sensitive than fluorescence-based assays.
4-Methylumbelliferyl-β-D-xylopyranoside is a fluorogenic substrate used for the detection of β-D-xylosidase.[9] Similarly, α-xylosidase activity can be assayed using the corresponding α-anomer. Upon enzymatic cleavage, it releases the highly fluorescent 4-methylumbelliferone (4-MU), which can be excited at approximately 365 nm and emits light around 445 nm.
Advantages:
-
High Sensitivity: Fluorescence-based detection is inherently more sensitive than absorbance-based methods, allowing for the detection of picogram levels of enzyme.[4]
-
Continuous Monitoring: Enables real-time kinetic analysis of enzyme activity.
-
High-Throughput Compatibility: The simple mix-and-read format is well-suited for HTS applications in microplate format.[3]
Limitations:
-
pH Sensitivity: The fluorescence of 4-MU is pH-dependent, which must be considered when designing assays.
-
Potential for Interference: Autofluorescence from compounds in the sample or library can interfere with the assay signal.
Resorufin-based substrates, such as Resorufin β-D-xylobioside, represent another class of highly sensitive fluorogenic probes.[] Enzymatic hydrolysis releases resorufin, a highly fluorescent molecule with excitation and emission maxima at approximately 570 nm and 585 nm, respectively. The longer excitation and emission wavelengths are advantageous in reducing background fluorescence from biological samples.
Advantages:
-
Excellent Sensitivity: Offers sensitivity comparable to or exceeding that of 4-MU substrates.
-
Reduced Background Fluorescence: The red-shifted spectral properties minimize interference from autofluorescence of common biological molecules.[11]
-
Broad pH Range: The fluorescence of resorufin is less sensitive to pH changes compared to 4-MU.
Limitations:
-
Photostability: Resorufin can be susceptible to photobleaching, requiring careful handling during experiments.
-
Cost and Availability: May be more expensive and less readily available than 4-MU based substrates.
Quantitative Data Summary
| Substrate Class | Detection Method | Relative Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Benzyl α-D-xylopyranoside | HPLC/LC-MS | Low | Low | Direct product quantification | Labor-intensive, not suitable for HTS |
| 4-Methylumbelliferyl-α-D-xylopyranoside | Fluorescence | High | High | High sensitivity, HTS-compatible | pH-dependent fluorescence, potential for autofluorescence interference |
| Resorufin-α-D-xylopyranoside | Fluorescence | Very High | High | Excellent sensitivity, reduced background fluorescence | Potential for photobleaching, higher cost |
Experimental Protocols
The fundamental principle involves incubating the glycosidase enzyme with the substrate in an appropriate buffer system. The reaction is then stopped, and the amount of released reporter molecule is quantified.
Diagram of the General Glycosidase Assay Workflow
Caption: General workflow for a glycosidase activity assay.
-
Reaction Setup: Prepare a reaction mixture containing 50 mM sodium phosphate buffer (pH 6.5), 1 mM Benzyl α-D-xylopyranoside, and the α-xylosidase enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation.
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
HPLC Analysis: Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Detection: Monitor the elution of benzyl alcohol using a UV detector at 254 nm.
-
Quantification: Calculate the amount of benzyl alcohol produced by comparing the peak area to a standard curve of known benzyl alcohol concentrations.
-
Reagent Preparation: Prepare a 2X substrate solution of 4-Methylumbelliferyl-α-D-xylopyranoside in the desired assay buffer (e.g., 50 mM sodium citrate, pH 5.5). Prepare a 2X enzyme solution in the same buffer.
-
Assay Initiation: In a 96-well black microplate, add 50 µL of the 2X enzyme solution to each well, followed by 50 µL of the 2X substrate solution to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the optimal temperature. Measure the fluorescence intensity every minute for 30-60 minutes using an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.
-
Data Analysis: Determine the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot. A standard curve of 4-methylumbelliferone can be used to convert the fluorescence units to the amount of product formed.
Diagram of Enzymatic Cleavage of Fluorogenic Substrates
Caption: Enzymatic cleavage of fluorogenic substrates.
Choosing the Right Substrate: A Practical Guide
The selection of an appropriate substrate is a critical decision in assay development.
-
For detailed kinetic characterization and mechanism of action studies , the direct quantification offered by Benzyl α-D-xylopyranoside coupled with HPLC analysis provides unparalleled accuracy.
-
For high-throughput screening of enzyme inhibitors or activators , the convenience and high sensitivity of 4-Methylumbelliferyl-α-D-xylopyranoside make it the substrate of choice. Its compatibility with automated liquid handling systems and microplate readers is a significant advantage.
-
When utmost sensitivity is required, or when dealing with samples containing high intrinsic fluorescence , resorufin-based substrates offer a superior signal-to-noise ratio due to their longer wavelength spectral properties.
Conclusion
Both chromogenic and fluorogenic substrates have their place in the glycosidase researcher's toolkit. While Benzyl α-D-xylopyranoside provides a robust, albeit lower-throughput, method for direct enzyme activity measurement, the evolution of fluorescent substrates has revolutionized the field. 4-Methylumbelliferyl and resorufin-based xylosides offer significant advantages in terms of sensitivity and throughput, empowering researchers to accelerate their discovery and development efforts. By understanding the principles, advantages, and limitations of each substrate class, scientists can select the optimal tool to achieve their research goals with precision and efficiency.
References
-
G-Biosciences. (n.d.). Enzyme substrates for glycosidases (glycoside hydrolases). Retrieved from [Link]
-
James, A. L., Perry, J. D., & Stanforth, S. P. (2003). Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci. Journal of Applied Microbiology, 95(6), 1345–1353. Retrieved from [Link]
-
Yolken, R. H., & Stopa, P. J. (1979). Comparison of fluorescent and colorigenic substrates for enzyme immunoassays. Journal of Clinical Microbiology, 10(3), 317–321. Retrieved from [Link]
-
Interchim. (n.d.). Fluorescent β-Galactosidase Substrates. Retrieved from [Link]
-
AnaSpec. (n.d.). FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg. Retrieved from [Link]
-
Shi, R., et al. (2012). Biochemical and kinetic characterization of GH43 β-d-xylosidase/α-l-arabinofuranosidase and GH30 α-l-arabinofuranosidase/β-d-xylosidase from rumen metagenome. Journal of Industrial Microbiology & Biotechnology, 39(1), 143–152. Retrieved from [Link]
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Manafi, M., Kneifel, W., & Bascomb, S. (1991). Fluorogenic and chromogenic enzyme substrates in culture media and identification tests. International Journal of Food Microbiology, 13(3), 45–58. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Benzyl alpha-D-xylopyranoside
As a Senior Application Scientist, ensuring that our partners in research and development handle chemical reagents with the utmost safety and regulatory compliance is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of Benzyl alpha-D-xylopyranoside. The procedures outlined here are designed to protect laboratory personnel, minimize environmental impact, and maintain compliance with institutional and federal regulations. The core principle behind this protocol is risk mitigation through proper waste characterization, segregation, and professional handling.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to establish a safe working environment. The inherent properties of this compound, while not acutely hazardous under normal conditions, demand respectful handling as with any laboratory chemical.
Personal Protective Equipment (PPE)
All handling and disposal steps must be performed while wearing the appropriate PPE. The causality here is direct: PPE serves as the primary barrier against accidental exposure via inhalation, ingestion, or skin contact.
| PPE Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles are mandatory to prevent eye contact with dust or splashes.[1] |
| Hand Protection | Handle with compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use.[2] |
| Respiratory Protection | Under normal use in a well-ventilated area or chemical fume hood, respiratory protection is not typically required. If dust is generated, a NIOSH-approved respirator should be used.[2] |
| Body Protection | A standard laboratory coat should be worn to prevent skin contact.[1] |
Causality Behind PPE Choices: The selection of PPE is based on the potential routes of exposure. As a solid, this compound poses a risk of inhalation if it becomes airborne as dust and a risk of skin/eye contact during handling. Standard laboratory attire is designed to mitigate these specific risks.
Waste Characterization and Segregation
Proper disposal begins with accurate waste identification. While this compound and similar glycoside compounds may not be classified as hazardous for transport, they must be treated as hazardous chemical waste for disposal purposes.[1][3] This classification is a precautionary measure rooted in the principle of responsible chemical stewardship.
Core Directive: Do NOT dispose of this compound in the regular trash or down the sanitary sewer.[3][4]
The rationale is twofold:
-
Environmental Protection: While many sugars are biodegradable, the benzyl group's aromatic structure can be more persistent in the environment. Disposing of it down the drain could negatively impact aquatic life and wastewater treatment processes.[5]
-
Regulatory Compliance: US EPA guidelines (40 CFR Parts 261.3) and local regulations mandate that laboratory chemical waste be managed by licensed professionals to ensure complete and accurate classification and disposal.[6]
Segregation Protocol:
-
Identify the waste as solid organic chemical waste .
-
Confirm that the waste is not mixed with incompatible materials, most notably strong oxidizing agents .[2][3][4]
-
Keep this waste stream separate from other categories such as liquid, biological, or radioactive waste.[2]
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal. The recommended and most secure method for disposal is through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[7]
Step 1: Containerization
-
Select a suitable container: Use a robust, leak-proof container compatible with solid chemical waste. The original product container, if in good condition and properly relabeled, is an excellent choice.[2]
-
Ensure chemical compatibility: The container material (typically high-density polyethylene, HDPE) must be non-reactive with the chemical.
Step 2: Labeling
-
Clarity is key: The label must be clear, legible, and securely affixed to the container.
-
Required Information:
-
The words "HAZARDOUS WASTE "[7]
-
Full Chemical Name: "Waste: this compound "
-
Chemical Formula: C₁₂H₁₆O₅
-
CAS Number: 18403-14-0
-
Accumulation Start Date (the date the first waste was added)
-
Principal Investigator's Name and Laboratory/Room Number
-
Step 3: Accumulation and Storage
-
Secure Storage: Keep the sealed waste container in a designated, well-ventilated waste accumulation area.[2]
-
Prevent Reactions: The storage area should be away from heat, sources of ignition, and incompatible chemicals like strong oxidizers.[2][8]
-
Container Status: Keep the container tightly closed except when adding waste.[6]
Step 4: Arranging for Professional Disposal
-
Contact EHS: Reach out to your institution's Environmental Health and Safety (EHS) department or the designated chemical waste contractor to schedule a pickup.[7]
-
Provide Information: Be prepared to provide all the information from the waste label.
-
Follow Instructions: Adhere to their specific procedures for pickup and handover.
Step 5: Decontamination of Empty Containers
-
Empty containers that once held this compound must be decontaminated before being discarded.[9]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or water).
-
Collect Rinsate: Crucially, this rinsate must be collected and disposed of as hazardous liquid chemical waste.[9] Do not pour it down the drain.
-
Final Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean glass or plastic.[10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
Spill Management
In the event of a spill, prompt and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Clear the immediate area and ensure adequate ventilation.[6]
-
Containment: Prevent the spill from spreading or entering drains.
-
Clean-up: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, sealed, and labeled container for disposal as hazardous waste.[1][6]
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, reinforcing a culture of safety and environmental responsibility within the laboratory.
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Navigating the Unseen: A Researcher's Guide to Safely Handling Benzyl alpha-D-xylopyranoside
For the vanguard of scientific discovery, the responsible handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Benzyl alpha-D-xylopyranoside, ensuring the protection of researchers and the integrity of experimental outcomes.
In the dynamic landscape of drug development and scientific research, the synthesis and application of new chemical compounds are daily occurrences. Among these, this compound (CAS No. 18403-12-8) presents as a compound of interest. While specific hazard data for this compound is not extensively documented, a proactive and cautious approach to handling, guided by the principles of chemical similarity and established laboratory safety protocols, is crucial. This document serves as a comprehensive operational plan, from personal protective equipment (PPE) to waste disposal, treating this compound with the diligence afforded to compounds with known irritant properties. The recommendations herein are grounded in data from structurally analogous compounds and authoritative safety standards.[1][2]
Hazard Assessment: A Precautionary Approach
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is warranted. Based on the SDS of structurally similar compounds, such as other glycosides and benzylated derivatives, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][3] Therefore, all handling procedures should be designed to minimize direct contact and aerosol generation.
Assumed Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[1]
-
Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE, which should be readily available and in good condition.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashing. | Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[4][5] |
| Hand Protection | Chemically resistant gloves. | Nitrile or neoprene gloves are recommended. Ensure to check the manufacturer's glove compatibility chart for specific breakthrough times.[1][2] |
| Body Protection | A laboratory coat, fully buttoned. | Should be made of a material appropriate for the level of risk. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Recommended when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosol generation.[1][5] |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize exposure risks. The following workflow provides a step-by-step guide for safe operations.
Engineering Controls: The Foundation of Safety
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize the inhalation of any dust or aerosols.[1][2] Facilities should also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[1]
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of the solid compound within a chemical fume hood to contain any dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate the work area. Remove PPE in the correct order to avoid self-contamination (see Donning and Doffing diagram). Wash hands thoroughly with soap and water.[1]
Donning and Doffing of PPE: A Critical Procedure
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent the transfer of contaminants.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2] |
Spill Response
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Responsible Stewardship
All waste containing this compound should be treated as chemical waste.
Waste Segregation and Labeling
-
Solid Waste: Collect all contaminated solid waste, including used PPE and bench paper, in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container.
Disposal Workflow
Contact your institution's EHS department for guidance on the specific disposal procedures and to schedule a waste pickup.[7]
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, and indeed all laboratory chemicals, is a cornerstone of scientific excellence. By adhering to these guidelines, researchers can protect themselves, their colleagues, and the environment, while advancing the frontiers of knowledge. This guide should be used in conjunction with your institution's specific safety policies and a thorough understanding of general laboratory safety principles.
References
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National Institute for Occupational Safety and Health. (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Thomas, R. L., Abbas, S. A., & Matta, K. L. (1988). Synthetic mucin fragments. Benzyl O-(2-acetamido-2-deoxy-alpha-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[(2-acetamido-2-deoxy-beta-D-glucopyran osy l)- (1----6)]-2-acetamido-2-deoxy-alpha-D-galactopyranoside and benzyl O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D- galactopyranosyl-(1----3)-O-[beta-D-galactopyranosyl-(1----6)]-2-ac eta mido- 2-deoxy-alpha-D-galactopyranoside. Carbohydrate research, 183(2), 163–173. [Link]
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MDPI. (n.d.). 2,3,5-Tri-O-benzyl-d-xylofuranose. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzyl alpha-D-glucopyranoside. PubChem. Retrieved from [Link]
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SKAN AG. (n.d.). Personal Protective Equipment (PPE) for Cytostatics. Retrieved from [Link]
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MDPI. (2023, May 10). Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides. Retrieved from [Link]
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Olvera, A., Martinez, J. P., Casadellà, M., Llano, A., Rosás, M., Mothe, B., Ruiz-Riol, M., Arsequell, G., Valencia, G., Noguera-Julian, M., Paredes, R., Meyerhans, A., & Brander, C. (2018). Benzyl-2-Acetamido-2-Deoxy-α-d-Galactopyranoside Increases Human Immunodeficiency Virus Replication and Viral Outgrowth Efficacy In Vitro. Frontiers in immunology, 9, 209. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
